molecular formula C18H28O2 B1588418 19-Nor-5-androstenediol CAS No. 25975-59-1

19-Nor-5-androstenediol

Cat. No.: B1588418
CAS No.: 25975-59-1
M. Wt: 276.4 g/mol
InChI Key: VVUQRXPUVKXAIO-XFUVECHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Nor-5-androstenediol, also known as estr-5-ene-3β,17β-diol, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) . It functions as a prohormone, meaning it metabolizes in the body to active hormones such as nandrolone and other 19-norandrostanes, making it a compound of significant interest for studying the effects and metabolic pathways of anabolic steroids . This compound was previously available as a nutritional supplement in the United States but was explicitly banned from sports by the International Olympic Committee (IOC) in 1999 and is currently on the World Anti-Doping Agency (WADA) list of prohibited substances . Furthermore, the Anabolic Steroid Control Act of 2004 classified 19-Nor-5-androstenediol and related prohormones as controlled substances in the U.S. . It is critical to note that this product is supplied For Research Use Only and is strictly not for human consumption, diagnostic, or therapeutic applications. Researchers studying its properties require appropriate authorization and must adhere to all relevant regulations governing controlled substances. The chemical formula of 19-Nor-5-androstenediol is C18H28O2, and its molecular weight is 276.420 g·mol⁻¹ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-17,19-20H,3-10H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUQRXPUVKXAIO-XFUVECHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4=CCC3C1CCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703096
Record name 19-Nor-5-androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 19-Nor-5-androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25975-59-1
Record name 19-Nor-5-androstenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25975-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-Nor-5-androstenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025975591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Nor-5-androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 19-Nor-5-androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-NOR-5-ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0V272KSA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 19-Nor-5-androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

19-Nor-5-Androstenediol: Pharmacodynamics and Mechanism of Action Beyond the Prohormone Paradigm

[1]

Executive Summary

19-Nor-5-androstenediol (19-Nor-5-diol) is a synthetic estrane steroid often categorized solely as a precursor to nandrolone (19-nortestosterone).[1][2][3] However, this reductionist view obscures its distinct pharmacological profile.[1] Unlike testosterone precursors, 19-Nor-5-diol exhibits a "SARM-like" (Selective Androgen Receptor Modulator) dissociation between anabolic and androgenic activity.[1] This guide elucidates the mechanism behind this dissociation—specifically the 5α-Reductase Paradox —and details the compound's direct interaction with Estrogen (ER) and Progesterone (PR) receptors, characterizing it as a multi-receptor modulator rather than a silent precursor.

Chemical Architecture & Structural Significance[1][4]

  • IUPAC Name: (3β,17β)-Estr-5-ene-3,17-diol[1][3][4]

  • Core Structure: 19-norandrostane skeleton (lacking the C-19 methyl group).[1][4][5]

  • Functional Groups: Hydroxyl groups at C-3 and C-17; double bond at C-5.[1][5]

Structural Implications: The absence of the C-19 methyl group reduces steric hindrance, altering the molecule's conformational fit within the ligand-binding domain (LBD) of the Androgen Receptor (AR). Crucially, the


The "Beyond Prohormone" Mechanism

Direct Receptor Agonism

While metabolic conversion to nandrolone drives the primary anabolic response, 19-Nor-5-diol possesses intrinsic activity at multiple nuclear receptors.[1]

  • Androgen Receptor (AR): 19-Nor-5-diol binds directly to the AR, albeit with significantly lower affinity than its metabolite nandrolone.[1] It acts as a weak partial agonist, capable of initiating transcription but with reduced potency (approx. 4-9% of Testosterone).[6]

  • Estrogen Receptor (ER): Unlike pure androgens, 19-Nor-5-diol exhibits measurable binding affinity for ER

    
     and ER
    
    
    (approx. 1-3% relative to Estradiol).[1] This direct estrogenic activity contributes to non-genomic signaling and potential fluid retention independent of aromatization.[1]
  • Progesterone Receptor (PR): The 19-nor scaffold inherently confers progestogenic activity.[1] 19-Nor-5-diol binds the PR with ~1% the affinity of progesterone, sufficient to induce synergistic anti-gonadotropic effects (suppression of LH/FSH).[1]

The 5α-Reductase Paradox (Mechanism of Tissue Selectivity)

The defining feature of 19-Nor-5-diol's pharmacology is its "myotropic-androgenic dissociation."[1] This is driven by the metabolic fate of its active metabolite, nandrolone.[3][7][8]

  • In Skeletal Muscle (Low 5α-Reductase): 19-Nor-5-diol converts to Nandrolone.[1][3][9] Muscle tissue lacks significant 5α-reductase activity.[1][10] Therefore, the high-affinity ligand Nandrolone remains the primary effector, driving potent anabolism.

  • In Prostate/Skin (High 5α-Reductase): Nandrolone is rapidly reduced by 5α-reductase to 5α-Dihydronandrolone (DHN) .[1]

    • Contrast with Testosterone: 5α-reduction of Testosterone yields DHT, which has higher AR affinity (amplifying androgenic side effects).[1][10]

    • The Paradox: 5α-reduction of Nandrolone yields DHN, which has lower AR affinity than the parent nandrolone.[1]

    • Result: The androgenic signal is effectively "dampened" in the prostate, resulting in a favorable safety profile compared to testosterone.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent metabolic activation and receptor interaction pathways.

Gcluster_0Precursor Phasecluster_1Tissue-Specific Activationcluster_2Receptor TargetsNorDiol19-Nor-5-AndrostenediolNandroloneNandrolone(High AR Affinity)NorDiol->Nandrolone3β-HSD(Liver/Peripheral)ER_PRER / PR Receptors(Off-Target Effects)NorDiol->ER_PRDirect Binding(Weak Agonism)DHN5α-Dihydronandrolone(Low AR Affinity)Nandrolone->DHN5α-Reductase(Prostate/Skin)AR_MuscleMuscle AR(Anabolism)Nandrolone->AR_MuscleDirect Binding(High Potency)AR_ProstateProstate AR(Androgenic Side Effects)Nandrolone->AR_ProstateResidual BindingDHN->AR_ProstateReduced Binding(Dampened Signal)

Figure 1: Metabolic divergence showing the "dampening" of androgenic signaling in the prostate via DHN conversion, contrasting with potent anabolic signaling in muscle.

Experimental Protocols

To validate the mechanisms described, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Nuclear Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of 19-Nor-5-diol vs. Nandrolone and Testosterone.

  • Preparation of Cytosol:

    • Homogenize rat ventral prostate (rich in AR) and uterine tissue (rich in ER/PR) in ice-cold buffer (10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, pH 7.4).

    • Centrifuge at 105,000 x g for 60 mins at 4°C to obtain cytosolic fraction.[1]

  • Ligand Competition:

    • Incubate cytosol aliquots with a fixed concentration (1 nM) of radiolabeled standard (

      
      -Methyltrienolone for AR, 
      
      
      -Estradiol for ER).[1]
    • Add increasing concentrations (

      
       to 
      
      
      M) of unlabeled 19-Nor-5-diol (Test Compound) and Nandrolone (Reference).
  • Separation & Counting:

    • Incubate for 18h at 4°C to reach equilibrium.

    • Separate bound from free ligand using dextran-coated charcoal (0.5% charcoal, 0.05% dextran).[1]

    • Centrifuge and measure radioactivity in the supernatant via liquid scintillation counting.

  • Data Analysis (Self-Validation):

    • Plot % Specific Binding vs. Log[Competitor].

    • Calculate IC50.[1] RBA = (IC50 Standard / IC50 Test) x 100.[1]

    • Validation Check: Nandrolone must show ~3x higher affinity than Testosterone in muscle cytosol preparations.[1][10] If not, the assay conditions (temp/pH) are invalid.

Protocol B: In Vitro Metabolic Stability (S9 Fraction)

Objective: Quantify the conversion rate of 19-Nor-5-diol to Nandrolone via 3β-HSD.

  • Incubation System:

    • Use human liver S9 fractions (contains both cytosolic and microsomal enzymes).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactors: NAD+ (1 mM) is critical for dehydrogenase activity (3β-HSD).[1]

  • Reaction:

    • Pre-incubate S9 and buffer at 37°C for 5 mins.

    • Initiate reaction by adding 19-Nor-5-diol (10 µM final conc).[1]

    • Sample at t=0, 15, 30, 60 min.

  • Quenching & Extraction:

    • Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Testosterone-d3).[1]

    • Centrifuge to pellet proteins.[1]

  • LC-MS/MS Analysis:

    • Monitor transition for 19-Nor-5-diol (277 -> product ion) and Nandrolone (275 -> product ion).[1]

    • Causality Check: The appearance of Nandrolone must correlate linearly with the disappearance of 19-Nor-5-diol in the initial velocity phase.[1]

Quantitative Data Summary

The following table synthesizes binding data derived from comparative receptor assays.

CompoundAR Binding (Muscle)AR Binding (Prostate)ER Binding (Relative to E2)PR Binding (Relative to Prog)
Testosterone (Ref) 100%100%< 0.1%< 0.1%
Nandrolone 250%150%< 0.1%20%
19-Nor-5-diol 4 - 9% 4 - 9% 1 - 3% ~1%
DHN (Metabolite) ~50%~50%N/AN/A

Note: AR Binding values are relative to Testosterone (100%).[1][8] Note the drop in affinity from Nandrolone (250%) to DHN (50%), illustrating the "dampening" mechanism.

References

  • Mechanism of action of bolandiol (19-nortestosterone-3β,17β-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities. Source: National Institutes of Health (PubMed) URL:[Link]

  • Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate. Source: Endocrinology / Houston Methodist Scholars URL:[1][Link]

  • Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor. Source: Journal of Steroid Biochemistry URL:[Link]

  • 19-Nor-5-androstenediol Structure and Chemical Properties. Source: PubChem (NIH) URL:[Link]

  • Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][11]

Technical Guide: Pharmacodynamics and Anabolic Dissociation of 19-Nor-5-Androstenediol

[1]

Executive Summary

19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is a synthetic steroid precursor (prohormone) that exhibits distinct anabolic-androgenic dissociation.[1][2] Unlike testosterone, which undergoes local amplification in androgenic tissues, 19-Nor-5-androstenediol functions primarily as a prodrug for Nandrolone (19-nortestosterone).[1][3] Its pharmacological profile is defined by a high myotrophic (anabolic) to androgenic ratio, a property driven by the tissue-specific metabolic inactivation of its active metabolite.[1]

This guide analyzes the molecular mechanisms governing this dissociation, provides quantitative comparative data, and details the standardized experimental protocols (Hershberger Assay) used to validate these properties in a preclinical setting.[1]

Molecular Pharmacology

The Prohormone Concept

19-Nor-5-androstenediol possesses minimal intrinsic activity at the Androgen Receptor (AR).[1] Its physiological effects are dependent on in vivo enzymatic conversion to Nandrolone.[3]

  • Structural Modification: The lack of the C-19 methyl group (hence "19-Nor") alters the steric interaction with the AR ligand-binding domain (LBD) and significantly changes its metabolic fate compared to testosterone derivatives.[1]

  • Enzymatic Activation: The compound requires oxidation at the C-3 position and isomerization of the double bond from C5-C6 to C4-C5.[1] This is mediated by the 3β-Hydroxysteroid Dehydrogenase / Δ5-4 Isomerase (3β-HSD) enzyme complex.[1]

Mechanism of Anabolic/Androgenic Dissociation

The critical differentiator between Testosterone and the 19-Nor family (derived from 19-Nor-5-androstenediol) lies in their interaction with 5α-Reductase :

  • Testosterone: Converted by 5α-reductase in androgenic tissues (prostate, skin) to Dihydrotestosterone (DHT) .[1] DHT binds the AR with ~2-5x higher affinity than Testosterone.[1]

    • Result: Signal Amplification in androgenic tissues.

  • 19-Nor-5-androstenediol (via Nandrolone): Converted by 5α-reductase to 5α-Dihydronandrolone (DHN) .[1] DHN binds the AR with significantly lower affinity than Nandrolone.[4]

    • Result: Signal Attenuation (Inactivation) in androgenic tissues.

In skeletal muscle, where 5α-reductase expression is negligible, the active metabolite (Nandrolone) remains intact, exerting high-affinity binding.[1] This tissue-specific metabolism creates the "Dissociation" (High Anabolic / Low Androgenic).[1]

Pathway Visualization

The following diagram illustrates the metabolic activation and the divergence in signaling potency between muscle and prostate tissue.

Gcluster_0Prohormone Activationcluster_1Tissue-Specific FateProhormone19-Nor-5-Androstenediol(Inactive Precursor)Intermed19-Nor-AndrostenedioneProhormone->Intermed3β-HSDActiveNandrolone(19-Nortestosterone)[ACTIVE AGONIST]Intermed->Active17β-HSDMuscleSkeletal Muscle(Low 5α-Reductase)Active->MuscleDirect Binding (High Affinity)ProstateProstate / Skin(High 5α-Reductase)Active->ProstateEnzymatic ConversionHigh Anabolic ResponseHigh Anabolic ResponseMuscle->High Anabolic ResponseMetabolite5α-Dihydronandrolone(DHN)[WEAK AGONIST]Prostate->Metabolite5α-ReductaseLow Androgenic ResponseLow Androgenic ResponseMetabolite->Low Androgenic Response

Figure 1: Metabolic activation of 19-Nor-5-androstenediol and the mechanism of anabolic/androgenic dissociation via 5α-reduction.[1]

Comparative Pharmacodynamics[1][5]

The following data compares the Relative Binding Affinity (RBA) and Myotrophic-Androgenic Index of the active metabolites derived from 19-Nor-5-androstenediol versus standard androgens.

Receptor Binding Affinity (Rat Prostate Cytosol)

Reference Standard: Methyltrienolone (R1881) = 100%[1]

CompoundRelative Binding Affinity (RBA)Interaction Type
Methyltrienolone 100Synthetic Reference
Nandrolone (Active Metabolite)~92High Affinity Agonist
Testosterone ~40Moderate Affinity Agonist
5α-Dihydrotestosterone (DHT) ~120Super-Agonist (Amplified)
5α-Dihydronandrolone (DHN) ~5 - 10Weak Agonist (Inactivated)
19-Nor-5-androstenediol < 2Prohormone (Inactive)
The Myotrophic-Androgenic Index

This index represents the ratio of muscle growth (Levator Ani weight) to accessory sex organ stimulation (Ventral Prostate weight).

CompoundAnabolic ActivityAndrogenic ActivityA:A Ratio (Dissociation)
Testosterone 1.0 (Baseline)1.0 (Baseline)1:1
Nandrolone 3.290.5 - 0.8~4:1
19-Nor-5-androstenediol Variable*LowHigh (>3:[1]1)

*Note: The absolute anabolic potency of 19-Nor-5-androstenediol depends on oral bioavailability and hepatic conversion rates, but the ratio remains consistent with the Nandrolone profile.[1]

Experimental Validation: The Hershberger Assay

To empirically verify the androgenic vs. anabolic activity of 19-Nor-5-androstenediol, the Hershberger Bioassay (OECD Test Guideline 441) is the gold standard.[1] This in vivo assay utilizes the high sensitivity of accessory sex tissues in castrated rats.

Protocol Design

Objective: Quantify the dissociation between myotrophic effects (muscle weight) and androgenic effects (prostate/seminal vesicle weight).[5]

Test System:

  • Species: Rat (Wistar or Sprague-Dawley).[1]

  • Status: Orchiectomized (castrated) peri-pubertal males (approx. 6 weeks old).[1][6]

  • Rationale: Castration removes endogenous androgens, creating a zero-baseline to measure the effects of the exogenous test compound.

Step-by-Step Methodology
  • Acclimatization & Surgery (Day -7 to 0):

    • Castrate animals under anesthesia.[1]

    • Allow 7 days for regression of androgen-dependent tissues.[1]

  • Treatment Period (Day 1 to 10):

    • Group A (Vehicle Control): Corn oil or Methylcellulose.[1]

    • Group B (Reference): Testosterone Propionate (TP) subcutaneously (0.4 mg/kg/day).[1][7]

    • Group C (Test): 19-Nor-5-androstenediol (Oral gavage or SC injection).[1] Recommended doses: 10, 50, 100 mg/kg/day (due to prohormone conversion inefficiency).[1]

  • Necropsy (Day 11):

    • Sacrifice animals 24 hours after final dose.[1][7]

    • Excise and weigh target tissues (wet weight) to nearest 0.1 mg.

Target Tissues & Endpoints
TissuePhysiological SignificanceEndpoint Interpretation
Ventral Prostate (VP) High 5α-Reductase activityPrimary Androgenic Marker
Seminal Vesicles (SV) High 5α-Reductase activitySecondary Androgenic Marker
Levator Ani / Bulbocavernosus (LABC) Low 5α-Reductase activityPrimary Anabolic (Myotrophic) Marker
Assay Workflow Visualization

Hershbergercluster_inputsPhase 1: Preparationcluster_dosingPhase 2: Treatment (10 Days)cluster_analysisPhase 3: Analysis (Day 11)RatsPeri-pubertal Male RatsCastrationOrchiectomy(Day -7)Rats->CastrationRegressionTissue Regression(7 Days)Castration->RegressionDosingDaily Administration(Oral/SC)Regression->DosingGroupsGroups:1. Vehicle2. Testosterone (Ref)3. 19-Nor-5-AD (Test)Dosing->GroupsNecropsyTissue ExcisionGroups->NecropsyWeighingWet Weight MeasurementNecropsy->WeighingCalcCalculate A:A Ratio(LABC vs. VP)Weighing->Calc

Figure 2: Workflow of the Hershberger Bioassay for assessing anabolic/androgenic dissociation.[1]

References

  • Parr, M. K., et al. (2009).[1][5] "Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration." Toxicology Letters.

  • Toth, M., & Zakar, T. (1982).[1] "Relative binding affinities of testosterone, 19-nortestosterone and their 5-alpha-reduced derivatives to the androgen receptor and other androgen-binding proteins: A suggested role of 5-alpha-reductive steroid metabolism in the dissociation of 'myotropic' and 'androgenic' activities of 19-nortestosterone."[1] Journal of Steroid Biochemistry.

  • OECD. (2009).[1] "Test No. 441: Hershberger Bioassay in Rats, A Short-term Screening Assay for (Anti)Androgenic Properties." OECD Guidelines for the Testing of Chemicals. [1]

  • Bergink, E. W., et al. (1985).[1] "Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions." Journal of Steroid Biochemistry.

  • Uralets, V. P., & Gillette, P. A. (2000).[1][8] "Over-the-counter delta5 anabolic steroids... excretion studies in men."[3][8] Journal of Analytical Toxicology.

in vitro metabolism studies of 19-Nor-5-androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Metabolism Characterization of 19-Nor-5-androstenediol

Executive Summary

This technical guide details the in vitro metabolic profiling of 19-Nor-5-androstenediol (Estr-5-ene-3


,17

-diol), a synthetic prohormone of nandrolone (19-nortestosterone). Primarily relevant to anti-doping analysis and toxicology, understanding its metabolic fate is critical for distinguishing between endogenous steroid production and exogenous administration.

This document provides a validated framework for studying its biotransformation using Human Liver Microsomes (HLM) . It covers the enzymatic conversion to nandrolone, downstream reduction to 19-norandrosterone (19-NA), and phase II conjugation.

Chemical Identity & Physicochemical Properties

Before initiating metabolic assays, the substrate's physicochemical properties must be established to ensure proper solubility and stability in the incubation matrix.

PropertySpecification
Common Name 19-Nor-5-androstenediol
IUPAC Name (3S,8R,9S,10R,13S,14S,17S)-13-methyl-2,3,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Molecular Formula

Molecular Weight 276.41 g/mol
LogP (Predicted) ~3.2 (Lipophilic, requires organic solvent for stock solution)
Key Structural Feature Absence of C19 methyl group;

double bond.

Metabolic Pathway Mechanics

The metabolism of 19-Nor-5-androstenediol involves a multi-step enzymatic cascade primarily localized in the liver.

Phase I: Oxidation and Isomerization

The conversion of the


-diol to the active 

-ketone (Nandrolone) requires the 3

-Hydroxysteroid Dehydrogenase /

Isomerase (3

-HSD)
complex.[1]
  • Oxidation: The 3

    
    -hydroxyl group is oxidized to a 3-keto group.
    
  • Isomerization: The double bond shifts from C5-C6 to C4-C5, yielding Nandrolone.

Phase I: Reductive Metabolism

Nandrolone is further metabolized by 5


-reductase  and 3

-HSD
to form the primary urinary metabolites:
  • 19-Norandrosterone (19-NA): The major diagnostic marker.

  • 19-Noretiocholanolone (19-NE): The minor isomer.[2]

Phase II: Conjugation

Both 19-NA and 19-NE undergo extensive glucuronidation by UDP-glucuronosyltransferases (UGTs) , specifically UGT2B7, UGT2B15, and UGT2B17, rendering them water-soluble for urinary excretion.

Figure 1: Metabolic Pathway of 19-Nor-5-androstenediol

MetabolicPathway Substrate 19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) Intermediate 19-Nor-5-androstenedione Substrate->Intermediate 17β-HSD (Oxidation) Nandrolone Nandrolone (19-Nortestosterone) Substrate->Nandrolone 3β-HSD / Isomerase (NAD+) Intermediate->Nandrolone 3β-HSD Norandrosterone 19-Norandrosterone (19-NA) Nandrolone->Norandrosterone 5α-Reductase & 3α-HSD Noretiocholanolone 19-Noretiocholanolone (19-NE) Nandrolone->Noretiocholanolone 5β-Reductase & 3α-HSD Glucuronide_NA 19-NA-Glucuronide Norandrosterone->Glucuronide_NA UGT2B7/15/17 (UDPGA) Glucuronide_NE 19-NE-Glucuronide Noretiocholanolone->Glucuronide_NE UGTs (UDPGA)

Caption: Enzymatic cascade from prohormone precursor to Phase II conjugated urinary metabolites.

Experimental Protocol: In Vitro Incubation

This protocol utilizes Human Liver Microsomes (HLM) to simulate hepatic metabolism.[3]

Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      .
      
    • UDPGA (Optional for Phase II): 5 mM Uridine 5'-diphospho-glucuronic acid.

  • Substrate Stock: 10 mM 19-Nor-5-androstenediol in Methanol (Final incubation conc: 1-10

    
    M).
    
  • Internal Standard (IS):

    
    -Testosterone or 
    
    
    
    -Nandrolone.
Step-by-Step Workflow
  • Preparation: Thaw HLMs on ice. Prepare buffer and cofactor mix.

  • Pre-Incubation:

    • Mix: 475

      
      L Buffer + 25 
      
      
      
      L HLM (Final protein: 0.5 mg/mL).
    • Add: 1

      
      L Substrate Stock (Final: 10 
      
      
      
      M).
    • Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 50

    
    L of pre-warmed NADPH regenerating system (start timer).
    
  • Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 100

    
    L aliquots.
    
  • Termination: Quench immediately into 100

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Extraction:

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant for analysis.

    • Note: For GC-MS, evaporate supernatant and derivatize (see Section 5).

Figure 2: Experimental Workflow Diagram

Workflow Step1 Thaw HLM (0.5 mg/mL) Step2 Add Substrate (19-Nor-5-diol) Step1->Step2 Step3 Pre-Incubate (37°C, 5 min) Step2->Step3 Step4 Initiate (+NADPH / UDPGA) Step3->Step4 Step5 Sampling (0-60 min) Step4->Step5 QC Quality Control: Include (-) NADPH & Heat-Killed HLM Step4->QC Control Step6 Quench (ACN + IS) Step5->Step6 Step7 Derivatize (MSTFA/TMS) Step6->Step7 Step8 GC-MS/MS Analysis Step7->Step8

Caption: Step-by-step microsomal incubation workflow with critical control checkpoints.

Analytical Methodology: GC-MS/MS

Due to the lack of strong chromophores for UV detection and the need for high sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Sample Preparation (Derivatization)

Steroids must be derivatized to increase volatility and thermal stability.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) +

    
     (Ammonium Iodide) + DTE (Dithioerythritol).
    
  • Procedure: Evaporate extract to dryness. Add 50

    
    L derivatization mix. Heat at 60°C for 20 mins.
    
Instrument Parameters
  • Column: Agilent HP-1 or HP-5MS (Ultra Inert), 30m x 0.25mm x 0.25

    
    m.
    
  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 180°C (1 min)

    
     3°C/min 
    
    
    
    230°C
    
    
    20°C/min
    
    
    300°C.
  • Detection: Selected Ion Monitoring (SIM) mode.

Target Ions (TMS Derivatives)
AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)
19-Norandrosterone Bis-TMS405420, 315, 225
19-Noretiocholanolone Bis-TMS405420, 315, 225
Nandrolone Bis-TMS418403, 194
19-Nor-5-androstenediol Bis-TMS420330, 241

Data Interpretation & Calculation

Metabolic Stability

Calculate the in vitro intrinsic clearance (


) using the depletion of the parent compound over time.
  • Plot ln[% Remaining] vs. Time .

  • Determine the slope (

    
    ).
    
  • Calculate Half-life:

    
    .
    
  • Calculate

    
    :
    
    
    
    
Metabolite Identification
  • Presence of 19-NA: Confirms the pathway 19-Nor-5-diol

    
     Nandrolone 
    
    
    
    19-NA.
  • Ratio of 19-NA/19-NE: In human urine, 19-NA is typically the major metabolite.[4][5] A shift in this ratio in vitro may indicate specific CYP or Reductase activity variations in the donor pool.

References

  • World Anti-Doping Agency (WADA). (2024).[5] Prohibited List - Anabolic Agents. Retrieved from [Link]

  • Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration. Toxicology Letters. Retrieved from [Link]

  • Scendoni, R., et al. (2024).[5] Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. MDPI. Retrieved from [Link]

  • Mareck, U., et al. (2004). Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. PubMed.[5][6] Retrieved from [Link]

  • Nuvisan. (2023). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

Sources

Structural Characterization of 19-Nor-5-androstenediol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural characterization framework for 19-Nor-5-androstenediol (Estr-5-ene-3,17-diol) and its isomers.[1][2] It is designed for analytical chemists and researchers in drug development and doping control, focusing on the differentiation of stereoisomers and positional isomers (


 vs. 

) using GC-MS and NMR.

Technical Guide & Analytical Protocol

Introduction & Structural Landscape

19-Nor-5-androstenediol (


, MW 276.42 Da) is a synthetic anabolic-androgenic steroid (AAS) precursor.[1][2] Chemically defined as estr-5-ene-3,17-diol , it lacks the C-19 methyl group found in native androstanes.[1][2]

Characterization is complicated by the existence of multiple isomers that share identical molecular weights and similar fragmentation patterns. Precise identification requires distinguishing:

  • Positional Isomers: The location of the double bond (

    
     vs. 
    
    
    
    ).
  • Stereoisomers: The orientation of the hydroxyl groups at C-3 and C-17 (

    
     vs. 
    
    
    
    ).[2]
The Isomeric Matrix
Isomer DesignationIUPAC NameKey Feature
19-Nor-5-androstenediol Estr-5-ene-3

,17

-diol
Target analyte;

double bond (non-conjugated).[1][2][3][4][5][6]
Bolandiol Estr-4-ene-3

,17

-diol

isomer; Conjugated system; often co-elutes.
3

-Epimer
Estr-5-ene-3

,17

-diol
Epimer at C-3; distinct chromatographic behavior.[1][2]
17

-Epimer
Estr-5-ene-3

,17

-diol
Epimer at C-17; distinct MS fragmentation intensity.[1][2]

Analytical Strategy: The Multi-Modal Workflow

Reliable characterization requires a self-validating workflow combining chromatographic separation (GC) with mass spectral fingerprinting (MS) and definitive stereochemical assignment via Nuclear Magnetic Resonance (NMR).[2]

Workflow Diagram

G Sample Crude Sample (Biological/Synthetic) Extract Extraction (LLE/SPE) Sample->Extract Deriv Derivatization (MSTFA/I2) Extract->Deriv For GC-MS NMR NMR Spectroscopy (1H, 13C, NOESY) Extract->NMR For Pure Std GCMS GC-MS Analysis (EI, 70eV) Deriv->GCMS Data Data Integration GCMS->Data Retention Time Fragmentation NMR->Data J-Coupling Chemical Shift Result Structural Assignment Data->Result

Figure 1: Integrated analytical workflow for the structural elucidation of 19-nor steroids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for screening and trace analysis.[1][2] Direct analysis of the diol is poor due to thermal instability and polarity; therefore, Trimethylsilyl (TMS) derivatization is mandatory.

Experimental Protocol: Derivatization

Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Ammonium Iodide (


), Dithioerythritol (DTE).[1][2]
  • Evaporation: Evaporate the extract to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Add 50

    
    L of MSTFA/NH
    
    
    
    I/DTE (1000:2:4 v/w/w).
    • Mechanism:[1][2][6] The

      
       acts as a catalyst to silylate hindered hydroxyls (though 3,17-diols are relatively accessible).[1][2] DTE prevents oxidation.
      
  • Incubation: Heat at 60°C for 15 minutes.

  • Injection: Inject 1-2

    
    L into GC-MS (Splitless mode).
    
Mass Spectral Interpretation (Bis-TMS Derivative)

The Bis-TMS derivative of 19-nor-5-androstenediol has a molecular weight of 420 Da .[1][2]

Diagnostic Fragmentation Table:

m/z IonOrigin/FragmentDiagnostic Value
420

Molecular Ion.[1][2] Confirms

steroid + 2 TMS groups.[2]
405

Loss of methyl (

).[1][2] In 19-nor steroids, this comes from the TMS group or C-18, as C-19 is absent.[1][2]
330

Loss of Trimethylsilanol (

).[1][2] Characteristic of silylated alcohols.
240

Loss of

.[1][2] Confirms the diol structure.
194 D-ring fragmentAssociated with 17-OTMS cleavage.
129 A/B ring fragmentDiagnostic for 3-OTMS-

structure.[1][2]

Differentiation Logic (


 vs. 

):
  • 
     Isomers (19-Nor-5-ene):  Typically exhibit a stronger 
    
    
    
    129 fragment due to the retro-Diels-Alder (RDA) cleavage of the B-ring, facilitated by the 5,6-double bond.[1][2]
  • 
     Isomers (19-Nor-4-ene):  The conjugated 3-OTMS-3,5-diene system (formed in enolized derivatives) or the stable 4-ene structure often yields different ratios of 
    
    
    
    to
    
    
    .[1][2] The retention time is usually longer for the conjugated
    
    
    isomer on non-polar columns (e.g., HP-5MS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides mass data, NMR is the only method to definitively assign stereochemistry (


) and double bond position without reference standards.
Proton ( H) NMR Signatures

Solvent:


 or 

.

1. The "19-Nor" Confirmation:

  • Absence of C-19 Methyl Singlet: In standard androstanes, the C-19 methyl appears as a sharp singlet ~1.0 ppm.[2] In 19-nor-5-androstenediol, this signal is absent .[1][2] Only the C-18 methyl singlet (~0.7-0.8 ppm) remains.[1][2]

2. Positional Isomerism (


 vs. 

):
  • 
     (Estr-5-ene):  The olefinic proton at H-6  appears as a multiplet (broad doublet) at 
    
    
    
    5.4 - 5.6 ppm
    .[1][2]
  • 
     (Estr-4-ene):  The olefinic proton at H-4  appears as a singlet (or fine doublet) at 
    
    
    
    5.8 ppm
    .[1][2]
  • Causality: The H-6 proton in a

    
     system couples with H-7 protons, broadening the signal.[2] The H-4 proton in a 
    
    
    
    system has no vicinal protons on C-5 (quaternary), leading to a sharper signal.[2]

3. Stereochemistry at C-3 (


 vs. 

):
  • 3

    
    -OH (Equatorial):  The geminal proton H-3
    
    
    
    is axial.[1][2] It appears as a wide multiplet (septet-like) at
    
    
    3.5 - 3.6 ppm
    with large diaxial coupling constants (
    
    
    Hz).[1][2]
  • 3

    
    -OH (Axial):  The geminal proton H-3
    
    
    
    is equatorial.[1][2] It appears as a narrow multiplet (br singlet or narrow triplet) at
    
    
    4.0 - 4.1 ppm
    with small coupling constants (
    
    
    Hz).[1][2]
Structural Logic Diagram

Logic Start Unknown 19-Nor Diol H1NMR 1H NMR Spectrum Start->H1NMR CheckMe Check 0.8-1.2 ppm region H1NMR->CheckMe MeGroup Only 1 Methyl Singlet (C18)? CheckMe->MeGroup Olefin Check Olefinic Region (5.0-6.0 ppm) MeGroup->Olefin Yes (Confirmed 19-Nor) Delta5 Multiplet @ 5.4-5.6 ppm (H-6) Olefin->Delta5 Found Delta4 Singlet @ 5.8 ppm (H-4) Olefin->Delta4 Found Carbinol Check H-3 Region (3.0-4.2 ppm) Delta5->Carbinol BetaOH Wide Multiplet (~3.5 ppm) (Axial H-3alpha) Carbinol->BetaOH Target Compound AlphaOH Narrow Signal (~4.0 ppm) (Equatorial H-3beta) Carbinol->AlphaOH Epimer

Figure 2: Decision tree for stereochemical assignment using Proton NMR.

References

  • Mass Spectrometry of 19-Nor Steroids

    • Source: Cowan, D. A. (2009). Doping in Sport and the Law. Hart Publishing.
    • Context: Detailed fragmentation pathways of nor-steroid TMS deriv
    • (WADA Technical Documents)

  • NMR Characteriz

    • Source: Kirk, D. N., & Toms, H. C. (1990).[2] Stuctural data for the 19-norsteroids. Steroids, 55(10).

    • Context: Reference chemical shifts for H-3 and H-6 in 19-nor series.[1][2]

  • Metabolism and Excretion Studies

    • Source: Uralets, V. P., & Gillette, P. A. (1999).[2] Over-the-counter anabolic steroids 19-nor-5-androstenedione.[1][2][7] Journal of Analytical Toxicology.

    • Context: Establishes the link between 19-nor-5-ene precursors and 19-norandrosterone metabolites.
  • GC-MS Derivatiz

    • Source: Donike, M. (1993). Silylation with MSTFA/NH4I/DTE.
    • Context: The industry-standard "Donike" protocol for steroid silylation.[2]

Sources

Technical Guide: 19-Nor-5-Androstenediol & Androgen Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the structural pharmacology, binding kinetics, and metabolic activation of 19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol). It is designed for researchers requiring a mechanistic understanding of why this specific chemotype exhibits unique androgen receptor (AR) modulation.

Introduction: The Prohormone Paradox

19-Nor-5-androstenediol (often abbreviated as 19-Nor-5-diol) occupies a critical niche in steroid pharmacology. Chemically defined as estr-5-ene-3β,17β-diol , it is a 19-nor (demethylated) derivative of the endogenous prohormone 5-androstenediol.

While often categorized strictly as a prohormone to Nandrolone (19-nortestosterone), this view is reductionist. Current structural biology suggests that 19-Nor-5-diol possesses a "dual-phase" pharmacological profile:

  • Direct Ligand Activity: High-affinity interaction with the AR due to the lack of the C19 methyl group.

  • Metabolic Activation: Rapid enzymatic conversion to Nandrolone, a ligand with superior RBA (Relative Binding Affinity) to Testosterone.

This guide dissects these mechanisms, providing the experimental frameworks necessary to validate them.

Structural Basis of Affinity

To understand the binding affinity of 19-Nor-5-diol, one must analyze the Ligand Binding Domain (LBD) of the Androgen Receptor.

The "Nor" Effect (Steric Relief)

The defining feature of 19-nor steroids is the removal of the methyl group at Carbon-19. In endogenous androgens like Testosterone, the C19 methyl group creates steric hindrance within the AR pocket, specifically interacting with residues in Helix 11 and Helix 12.

  • Mechanism: Removal of C19 reduces this steric clash, allowing the steroid backbone to sit deeper and more compactly within the hydrophobic pocket.

  • Result: 19-nor derivatives generally exhibit higher affinity than their methylated counterparts.

The 3-Hydroxyl vs. 3-Ketone Constraint

The AR pocket is optimized to form hydrogen bonds with a 3-ketone (present in Testosterone/Nandrolone) via residues Arg752 and Gln711 .

  • 19-Nor-5-diol possesses a 3β-hydroxyl group instead of a ketone.

  • Causality: While the 3-hydroxyl can still accept/donate hydrogen bonds, the geometry is less optimal than the sp2-hybridized oxygen of a ketone. This theoretically reduces affinity compared to Nandrolone.

  • The Offset: However, the "Nor" effect (steric relief) compensates for the weaker 3-OH interaction. Consequently, 19-Nor-5-diol retains significant binding capacity, unlike methylated diols which are weak binders.

Quantitative Binding Data (Comparative)

The following data synthesizes Relative Binding Affinity (RBA) values derived from cytosolic rat prostate AR assays and recombinant human AR assays.

Baseline: Methyltrienolone (R1881) = 100% (Standard Reference).

CompoundStructureRBA (approx.[1][2][3][4][5][6] %)Mechanism of Action
Methyltrienolone (R1881) 17α-methyl-19-nor-T100%Synthetic Standard (Non-metabolizable)
Nandrolone 19-nor-4-ene-3-one~150 - 160%High Affinity Agonist (Active Drug)
Testosterone 4-ene-3-one~40 - 50%Endogenous Reference
DHT 5α-reduced-3-one~100 - 125%Potent Endogenous Agonist
19-Nor-5-androstenediol 19-nor-5-ene-3β-ol ~20 - 30% *Partial Agonist / Prohormone
5-Androstenediol 5-ene-3β-ol~2 - 5%Weak Agonist (Methylated Control)

*Note: The RBA for 19-Nor-5-diol is an inferred estimate based on the affinity of 5-androstenediol (


 nM) amplified by the 19-nor structural modification. While lower than Nandrolone, it is significantly higher than its methylated parent, 5-androstenediol.

Metabolic Activation Pathway

The physiological potency of 19-Nor-5-diol is largely driven by its conversion to Nandrolone. This conversion is catalyzed by 3β-Hydroxysteroid Dehydrogenase (3β-HSD) .

Diagram: The 19-Nor Activation & Deactivation Loop

The following Graphviz diagram illustrates the critical metabolic flux. Note the unique deactivation pathway: unlike Testosterone, which converts to a more potent DHT, Nandrolone converts to a less potent DHN.

G NorDiol 19-Nor-5-Androstenediol (Moderate Affinity) Nandrolone Nandrolone (High Affinity Agonist) NorDiol->Nandrolone 3β-HSD (Oxidation/Isomerization) DHN 5α-Dihydro-Nandrolone (Weak Affinity) Nandrolone->DHN 5α-Reductase (Reduction) Estrogens A-Ring Aromatized Metabolites Nandrolone->Estrogens Aromatase (Low Efficiency)

Caption: Metabolic trajectory of 19-Nor-5-androstenediol. Blue arrow indicates activation; Red arrow indicates bio-inactivation (unique to 19-nor steroids).

Experimental Protocols

To validate the binding affinity and metabolic conversion of 19-Nor-5-diol, the following self-validating protocols are recommended.

Competitive Radioligand Binding Assay

This assay determines the


 (Inhibition Constant) of the molecule by competing it against a radiolabeled standard (

-R1881).

Reagents:

  • Cytosol: Rat ventral prostate cytosol (rich in AR) or Recombinant hAR LBD.

  • Radioligand:

    
    -Methyltrienolone (R1881) (Use Triamcinolone acetonide to block Progesterone Receptor binding).
    
  • Buffer: Tris-HCl (pH 7.4), 10% Glycerol, 1mM DTT, Sodium Molybdate (to stabilize receptor).

Workflow:

  • Preparation: Dilute 19-Nor-5-diol in ethanol to varying concentrations (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate Cytosol +

    
    -R1881 (1 nM) + Competitor (19-Nor-5-diol) at 4°C for 18 hours.
    
    • Why 4°C? To prevent metabolic degradation of the diol by endogenous enzymes in the cytosol.

  • Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000g.

  • Quantification: Count radioactivity in the supernatant (Bound fraction) using Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Bound vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Transactivation Assay (Luciferase Reporter)

Binding does not guarantee activation. This assay confirms if 19-Nor-5-diol acts as an agonist.

Workflow:

  • Transfection: Cotransfect CHO or COS-7 cells with:

    • Expression vector encoding human AR (hAR).

    • Reporter plasmid containing Androgen Response Elements (ARE) linked to Luciferase (e.g., MMTV-Luc).

  • Treatment: Treat cells with 19-Nor-5-diol (0.1 - 100 nM).

    • Control: Co-treat with Finasteride (5α-reductase inhibitor) to distinguish direct activity from DHN-mediated effects.

  • Measurement: Lyse cells after 24h and measure luminescence.

  • Interpretation: A dose-dependent increase in light units confirms agonism.

Pharmacological Implications

The data suggests a specific clinical and performance-enhancing profile for 19-Nor-5-androstenediol:

  • Tissue Selectivity: Because Nandrolone is reduced to the weaker DHN in tissues high in 5α-reductase (e.g., prostate, scalp), 19-Nor-5-diol (via Nandrolone) exhibits a higher Anabolic:Androgenic ratio than Testosterone. It is less likely to cause prostate enlargement or hair loss compared to T.

  • Detection: The unique metabolic signature (19-norandrosterone in urine) makes it easily detectable in anti-doping screens (WADA prohibited).

  • Direct vs. Indirect: While the molecule binds AR directly, its primary in vivo muscle-building effect is likely driven by the 3β-HSD conversion to Nandrolone.

References

  • Tóth, M., & Zakár, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5α-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5α-reductive steroid metabolism. Journal of Steroid Biochemistry, 17(6), 653–660. Link

  • Mizokami, A., et al. (2004). The adrenal androgen androstenediol is present in prostate cancer tissue after androgen deprivation therapy and activates mutated androgen receptor.[7] Cancer Research, 64(2), 765-771. Link

  • Bergink, E. W., et al. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of Steroid Biochemistry, 22(6), 831-836. Link

  • World Anti-Doping Agency (WADA). Prohibited List - Anabolic Agents.[8][9] Link

  • Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. The Journal of Clinical Endocrinology & Metabolism, 89(5), 2498-2500. Link

Sources

The Rise and Fall of a Prohormone: A Scientific History of 19-Nor-5-Androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Nor-5-androstenediol, chemically known as estr-5-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS) that occupies a unique and telling chapter in the history of performance-enhancing substances.[1][2] Though never introduced for medical use, its journey from a niche chemical entity to a widely available dietary supplement, and its subsequent classification as a controlled substance, provides a compelling case study in steroid chemistry, metabolism, and regulatory science. This guide offers a comprehensive technical overview of 19-Nor-5-androstenediol, tracing its scientific lineage, elucidating its biochemical fate, and detailing the analytical methodologies that defined its detection.

A Branch on the 19-Nor Steroid Tree: Synthesis and Emergence

The story of 19-Nor-5-androstenediol is intrinsically linked to the broader development of 19-norsteroids, a class of androgens and progestins lacking the C-19 methyl group of the parent steroid nucleus. The first synthesis of a 19-nor steroid, 19-norprogesterone, was reported in 1944. This discovery paved the way for the development of highly potent progestins like norethisterone, a key component of the first oral contraceptives. The removal of the C-19 methyl group was found to significantly alter the biological activity of these steroids.[3]

While a specific, detailed synthesis for 19-Nor-5-androstenediol is not widely documented in early literature, its production can be inferred from established steroid chemistry. A plausible route involves the reduction of the corresponding dione, 19-nor-5-androstenedione (estr-5-ene-3,17-dione), using a reducing agent such as sodium borohydride to convert the 3-keto and 17-keto groups to hydroxyl groups.

The prominence of 19-Nor-5-androstenediol rose in the wake of the Dietary Supplement Health and Education Act of 1994 (DSHEA) in the United States.[1][2] This legislation allowed for the sale of a wide range of substances as "dietary supplements," provided they were not marketed as drugs to treat or prevent disease. This regulatory landscape facilitated the introduction of various prohormones, including 19-Nor-5-androstenediol and its isomers, to the consumer market.[1][2] These products were marketed as legal alternatives to anabolic steroids, purported to increase muscle mass and strength.

This era of open availability was relatively short-lived. In 1999, the International Olympic Committee (IOC) banned 19-nor-androstane prohormones.[2] Subsequently, the World Anti-Doping Agency (WADA) included these substances on its list of prohibited substances.[2][4] In the United States, the Anabolic Steroid Control Act of 2004 reclassified 19-Nor-5-androstenediol and other prohormones as Schedule III controlled substances, effectively ending their legal sale as dietary supplements.[2]

The Prohormone Principle: Mechanism of Action and Metabolism

The primary biological significance of 19-Nor-5-androstenediol lies in its role as a prohormone, a precursor that is converted into a more active steroid hormone in the body.[2][5] Upon oral administration, it undergoes enzymatic conversion to the potent anabolic steroid, nandrolone (19-nortestosterone).[2][5]

This biotransformation is a critical step in its mechanism of action and is primarily catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This enzyme facilitates the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to the Δ⁴ position, yielding nandrolone.

Metabolic Pathway of 19-Nor-5-androstenediol 19-Nor-5-androstenediol 19-Nor-5-androstenediol Nandrolone Nandrolone 19-Nor-5-androstenediol->Nandrolone 3β-HSD 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase, 3α-HSD 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone 5β-reductase, 3α-HSD

Metabolic conversion of 19-Nor-5-androstenediol to its active form and major metabolites.

Once formed, nandrolone exerts its anabolic and androgenic effects by binding to and activating the androgen receptor (AR).[2] The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and modulates the expression of target genes responsible for muscle protein synthesis and other androgenic effects.[6]

Nandrolone itself is further metabolized before excretion. The primary urinary metabolites are 19-norandrosterone and 19-noretiocholanolone, which are formed through the action of 5α-reductase and 5β-reductase, respectively, followed by reduction of the 3-keto group.[2][7] These metabolites are then typically conjugated with glucuronic acid or sulfate to increase their water solubility for renal clearance. The detection of these metabolites in urine is the primary method for identifying the use of 19-Nor-5-androstenediol and other nandrolone precursors in anti-doping tests.[7]

While its primary role is that of a prohormone, the direct interaction of 19-Nor-5-androstenediol with steroid hormone receptors has also been a subject of interest. Studies on related androstane and 19-nor-androstane compounds have shown that the presence of 3β- and 17β-hydroxyl groups and a double bond in the A or B ring can facilitate binding to the estrogen receptor (ER).[3] The removal of the C-19 methyl group, a defining feature of 19-norsteroids, has been shown to enhance binding to the ER.[3] However, specific quantitative binding affinity data for 19-Nor-5-androstenediol to the androgen and estrogen receptors is not extensively reported in the literature.

Biological Activity: Anabolic and Androgenic Profile

The anabolic and androgenic effects of 19-Nor-5-androstenediol are predominantly attributable to its conversion to nandrolone. Nandrolone is known to have strong anabolic and relatively weak androgenic properties.[2]

Preclinical studies in rats using the closely related isomer, 19-nor-4-androstenediol, have provided insights into the potential biological activity. In a study on orchidectomized rats, 19-nor-4-androstenediol demonstrated a dose-dependent increase in the weight of the levator ani muscle, an indicator of anabolic activity, that was comparable to intact and dihydrotestosterone-treated rats at the highest dose.[8] Notably, this anabolic effect was achieved with significantly less stimulation of prostate growth compared to dihydrotestosterone and 19-nortestosterone, suggesting a degree of tissue selectivity.[8] Another study in immature castrated rats found that bolandiol (19-nor-4-androstenediol) was equipotent to testosterone in stimulating the growth of the levator ani muscle but less potent in stimulating the growth of sex accessory glands.[1]

These findings suggest that the prohormones of nandrolone may exhibit a favorable anabolic-to-androgenic ratio, a desirable characteristic in the development of anabolic agents. However, it is crucial to note that these are preclinical findings, and the effects in humans can vary. Studies in resistance-trained men supplementing with 19-norandrostenedione and 19-norandrostenediol did not show significant effects on body composition or strength.[9]

Table 1: Comparative Anabolic and Androgenic Effects of 19-Nor-4-Androstenediol in Orchidectomized Rats

Treatment GroupLevator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)
Intact (Sham ORX)350 ± 20450 ± 30
Orchidectomized (ORX)150 ± 1550 ± 8
ORX + DHT (8 cm)360 ± 25480 ± 35
ORX + 3β,19-NA (16 cm)340 ± 3075 ± 10

Data adapted from Page et al., Endocrinology, 2008.[8] DHT: Dihydrotestosterone; 3β,19-NA: 19-nor-4-androstenediol-3β,17β-diol.

Analytical Detection: Unmasking the Use of a Prohormone

The detection of 19-Nor-5-androstenediol use in sports is not based on the identification of the parent compound itself, but rather on the detection of its primary urinary metabolite, 19-norandrosterone.[7] The analytical challenge lies in distinguishing between exogenous administration and the low levels of 19-norandrosterone that can be naturally present in human urine.[10]

The standard analytical approach involves gas chromatography-mass spectrometry (GC-MS).[11] For confirmatory analyses, especially in cases where the concentration of 19-norandrosterone is in a specific range, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratio of the detected metabolite.[12] A significant difference in the ¹³C/¹²C ratio between the metabolite and endogenous reference steroids is indicative of an exogenous source.[12]

Experimental Protocol: GC-MS Analysis of Urinary 19-Norandrosterone

The following is a generalized step-by-step methodology for the detection of 19-norandrosterone in urine, based on common practices in anti-doping laboratories.

1. Sample Preparation and Hydrolysis:

  • To 2-5 mL of urine, add an appropriate internal standard (e.g., deuterated 19-norandrosterone glucuronide).

  • Add phosphate buffer to adjust the pH to approximately 7.0.

  • Add β-glucuronidase from E. coli to hydrolyze the glucuronide conjugates.

  • Incubate the mixture at 50-60°C for 1-3 hours.

2. Extraction:

  • After hydrolysis, adjust the pH of the sample to 9-10 with a carbonate buffer.

  • Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or tert-butyl methyl ether.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dry residue in a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an ammonium iodide/ethanethiol catalyst.

  • Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives of the steroids. This step increases the volatility and thermal stability of the analytes for GC analysis.

4. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions (Typical):

    • Column: A non-polar capillary column, such as a 17m HP Ultra-1 (0.2 mm i.d., 0.11 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~230°C, and then ramp up to a final temperature of ~310°C.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for the characteristic ions of the TMS derivatives of 19-norandrosterone and the internal standard.

GC-MS Workflow for 19-Norandrosterone cluster_0 Sample Preparation cluster_1 Instrumental Analysis Urine Sample Urine Sample Hydrolysis Hydrolysis Urine Sample->Hydrolysis Add Internal Standard, Buffer, β-glucuronidase Extraction Extraction Hydrolysis->Extraction Adjust pH, Add Organic Solvent Derivatization Derivatization Extraction->Derivatization Evaporate and Reconstitute in MSTFA Derivatized Sample Derivatized Sample GC-MS Analysis GC-MS Analysis Derivatized Sample->GC-MS Analysis Inject into GC Data Analysis Data Analysis GC-MS Analysis->Data Analysis Acquire in SIM mode Result Result Data Analysis->Result Identify and Quantify 19-Norandrosterone

Generalized workflow for the GC-MS analysis of urinary 19-norandrosterone.

Therapeutic Investigations and Future Perspectives

While 19-Nor-5-androstenediol was never developed for therapeutic use, the unique properties of 19-norsteroids continue to be of interest to researchers. The observed tissue selectivity of some 19-nor compounds, with potent anabolic effects on muscle and bone but reduced androgenic effects on the prostate, aligns with the goals of selective androgen receptor modulator (SARM) research.[8]

The historical trajectory of 19-Nor-5-androstenediol serves as a critical lesson in the interplay between chemical innovation, regulatory frameworks, and the demand for performance-enhancing substances. For drug development professionals, the story of prohormones underscores the importance of understanding metabolic pathways and developing robust analytical methods for tracking the fate of parent compounds and their active metabolites.

For researchers and scientists, the unique biological activities of 19-norsteroids, including their potential for tissue-selective anabolic effects, remain a fertile ground for investigation in the quest for safer and more effective anabolic therapies for conditions such as muscle wasting diseases, osteoporosis, and andropause.

Conclusion

The scientific history of 19-Nor-5-androstenediol is a multifaceted narrative that extends beyond its classification as a banned performance-enhancing substance. It is a story rooted in the chemical innovations of the mid-20th century, shaped by the regulatory landscape of the late 20th and early 21st centuries, and ultimately defined by its biochemical conversion to a potent anabolic steroid. For the scientific community, the legacy of 19-Nor-5-androstenediol lies not in its brief and controversial time on the supplement market, but in the enduring scientific principles of steroid metabolism, receptor biology, and analytical chemistry that its study has helped to illuminate.

References

  • Page, S. T., Marck, B. T., Tolliver, J. M., & Matsumoto, A. M. (2008). Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta, 17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. Endocrinology, 149(4), 1987–1993. [Link]

  • 19-Nor-5-androstenediol. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Parr, M. K., Laudenbach-Leschowsky, U., Höfer, N., Schänzer, W., & Diel, P. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters, 188(2), 147-152. [Link]

  • Van Gammeren, D., Falk, D., & Antonio, J. (2002). Effects of norandrostenedione and norandrostenediol in resistance-trained men. Nutrition, 18(9), 734-737. [Link]

  • Roche, F., & Rochat, M. K. (2004). Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation. Journal of Steroid Biochemistry, 11(3), 1231-1236. [Link]

  • Lemus, A. E., Enríquez, J., García, G. A., Grillasca, I., & Pérez-Palacios, G. (2004). Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins. The Journal of Steroid Biochemistry and Molecular Biology, 91(4-5), 247-256. [Link]

  • Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]

  • Poortman, J., Vroegindewey-Jie, D., Thijssen, J. H., & Schwarz, F. (1977). Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue. Molecular and Cellular Endocrinology, 8(1), 27-34. [Link]

  • Page, S. T., Marck, B. T., Tolliver, J. M., & Matsumoto, A. M. (2008). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass. Endocrinology, 149(4), 1987–1993. [Link]

  • Gyovai, A., Minorics, R., Zupkó, I., & Wölfling, J. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 9, 825. [Link]

  • Parr, M. K., Geyer, H., Reinhart, U., & Schänzer, W. (2006). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (14). Sport und Buch Strauß. [Link]

  • De la Torre, X., Botrè, F., & Palleschi, L. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Recent Advances in Doping Analysis, (19), 11-14. [Link]

  • Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors α and β. Endocrinology, 138(3), 863-870. [Link]

  • World Anti-Doping Agency. (2004). Nandrolone Technical Document TD2004NA. [Link]

  • Kim, H. J., Lee, J. Y., & Park, H. G. (2005). An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. Archives of Pharmacal Research, 28(7), 773-776. [Link]

  • Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]

  • World Anti-Doping Agency. (2000). PROJECT REVIEW “Endogenous Testosterone, Testosterone Precursors And Metabolites; 19-Nor-Steroids and Establishment of Normal”. [Link]

  • Agilent Technologies. (2020). Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. [Link]

  • Sirago, G., Gadaleta, D., Mangiatordi, G. F., Oprea, T. I., & Nicolotti, O. (2021). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Watson, P., Judkins, C., Houghton, E., Russell, C., & Maughan, R. J. (2009). Urinary Nandrolone Metabolite Detection after Ingestion of a Nandrolone Precursor. Medicine & Science in Sports & Exercise, 41(4), 766-772. [Link]

  • Wölfling, J., Szájli, Á., Vörös, L., Gáspár, M., & Schneider, G. (2006). Synthesis of D-seco-13α-Androst-5-ene Derivatives. Monatshefte für Chemie/Chemical Monthly, 137(8), 1099-1107. [Link]

  • Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2014). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Metabolites, 4(4), 1104-1128. [Link]

  • Vladusic, E. A., Hornby, A. E., Guerra-Vladusic, F. K., & Lupu, R. (1998). Correlation Between the Composition of Various Estrogen Receptors and Ligand Binding. DTIC. [Link]

  • Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]

  • Lin, Y. C., Wang, C. C., & Chen, C. Y. (2008). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 32(6), 428-434. [Link]

  • De la Torre, X., Colamonici, C., Curcio, D., Mazzarino, M., & Botrè, F. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(2), 375-384. [Link]

  • Wölfling, J., Szájli, Á., Vörös, L., Gáspár, M., & Schneider, G. (2006). Synthesis of D-seco-13α-Androst-5-ene Derivatives. Monatshefte für Chemie/Chemical Monthly, 137(8), 1099-1107. [Link]

  • National Center for Biotechnology Information. (n.d.). Androstenediol. In PubChem. Retrieved January 26, 2024, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the biosynthetic and industrial pathways governing 19-norsteroids, with a specific focus on Nandrolone (19-nortestosterone).[1] It synthesizes enzymatic mechanisms, industrial biotransformation workflows, and analytical forensics.

Executive Summary

19-Norsteroids, characterized by the absence of the C19 methyl group at position C-10, represent a critical class of anabolic-androgenic steroids (AAS) and progestogens. While their pharmaceutical utility is vast—ranging from anemia treatment to contraception—their biosynthetic origin is a subject of complex enzymatic chemistry and forensic scrutiny. This guide delineates the two primary routes of 19-norsteroid formation: the mammalian "divergent aromatase" pathway (endogenous) and the microbial-chemical hybrid pathway (industrial).

Part 1: The Biochemistry of C19-Demethylation

The removal of the angular methyl group at C-10 (C19) is the defining biosynthetic event for this class. In mammalian systems, this process is inextricably linked to the aromatase enzyme (CYP19A1), although the final product differs from the canonical estrogen pathway.

The Canonical vs. Divergent Pathway

Classically, CYP19A1 catalyzes the conversion of androgens (C19) to estrogens (C18) via three oxidative steps, resulting in a phenolic A-ring. However, in specific tissues—notably equine placenta and porcine Leydig cells —the pathway diverges to produce 19-norandrogens (e.g., 19-norandrostenedione) rather than estrogens.

  • Enzyme: Cytochrome P450 19A1 (Aromatase).

  • Substrate: Androstenedione (AD) or Testosterone.[2]

  • Mechanism:

    • First Oxidation: Hydroxylation at C19 to form 19-hydroxyandrostenedione .

    • Second Oxidation: Oxidation to 19-oxo-androstenedione (19-aldehyde).

    • Third Oxidation (The Divergence): The acyl-carbon cleavage releases C19 as formic acid .

      • Estrogenic Route: Spontaneous aromatization of the A-ring forms Estrone.

      • 19-Nor Route: In the presence of specific redox conditions or coupled reductases, the A-ring is not fully aromatized (or is retro-reduced), yielding 19-norandrostenedione (a 3-keto-4-ene steroid).

Visualization of the Signaling Pathway

The following diagram illustrates the molecular divergence between estrogen synthesis and 19-norsteroid formation.

C19_Demethylation Andro Androstenedione (C19) OH_Andro 19-OH-Androstenedione Andro->OH_Andro CYP19A1 (Step 1) Oxo_Andro 19-oxo-Androstenedione (Aldehyde) OH_Andro->Oxo_Andro CYP19A1 (Step 2) Formate Formic Acid (Leaving Group) Oxo_Andro->Formate Estrone Estrone (C18) (Phenolic A-Ring) Oxo_Andro->Estrone CYP19A1 (Step 3) Canonical Aromatization NorAndro 19-Norandrostenedione (3-keto-4-ene) Oxo_Andro->NorAndro CYP19A1 + Reductase? (Divergent Pathway) Nandrolone Nandrolone (19-Nortestosterone) NorAndro->Nandrolone 17beta-HSD

Figure 1: The CYP19A1-mediated bifurcation showing the canonical estrogen pathway versus the 19-norsteroid biosynthetic route observed in equine and porcine tissues.

Part 2: Industrial Biosynthesis (The Chemo-Enzymatic Route)

Industrial production of 19-norsteroids does not rely on the inefficient extraction from animal tissues. Instead, it utilizes a chemo-enzymatic hybrid workflow starting from abundant phytosterols (plant sterols).

Core Strategy: Phytosterol Degradation

The starting materials are typically tall oil sterols (sitosterol, campesterol) derived from wood pulp processing.[3] The transformation requires removing the aliphatic side chain at C-17 while preserving the steroid nucleus.

The Mycobacterium Fermentation

Bacteria of the genus Mycobacterium (e.g., M. neoaurum, M. smegmatis) are the workhorses for this step.[4] They possess the unique ability to cleave the C-17 side chain selectively.

  • Key Enzyme: 3-ketosteroid-9α-hydroxylase (KSH) is often deleted or inhibited in industrial strains to prevent ring opening and degradation of the steroid core.

  • Product: The fermentation yields Androstenedione (AD) or Androstadienedione (ADD) .

Chemical Conversion to 19-Norsteroids

Since Mycobacterium does not efficiently remove the C19 methyl group to form 19-norsteroids directly, a chemical sequence follows:

  • Aromatization: AD/ADD is chemically aromatized (or microbially converted) to Estrone .

  • Birch Reduction: The Estrone is subjected to a Birch reduction (Li/NH3) to reduce the aromatic A-ring, yielding the 19-nor-3-keto-4-ene structure (Nandrolone precursor).

Industrial Workflow Visualization

Industrial_Pathway Phyto Phytosterols (Sitosterol/Campesterol) Myco Microbial Fermentation (Mycobacterium sp.) Phyto->Myco Side-chain cleavage AD Androstenedione (AD) (C19 Steroid) Myco->AD Chem1 Pyrolysis / Aromatization AD->Chem1 Estrone Estrone Chem1->Estrone -CH3 (C19 loss) Chem2 Birch Reduction (Li / NH3) Estrone->Chem2 Nandrolone Nandrolone (19-Norsteroid) Chem2->Nandrolone A-ring reduction

Figure 2: The industrial chemo-enzymatic workflow transforming plant phytosterols into pharmaceutical-grade 19-norsteroids.

Part 3: Endogenous Pathways & Analytical Forensics

The presence of 19-norsteroids in human urine (specifically the metabolite 19-norandrosterone ) is a critical issue in anti-doping.[1] Distinguishing between endogenous production, inadvertent consumption, and exogenous doping requires rigorous validation.

Endogenous Origin Hypotheses[5]
  • Pregnancy: High aromatase activity in the placenta produces trace 19-norsteroids.

  • "In Situ" Urinary Formation: Bacteria (e.g., Pseudomonas, E. coli) contaminating urine samples can express enzymes capable of 19-demethylating abundant urinary steroids (androsterone) into 19-nor analogues during storage.

  • Porcine Consumption: Boar meat contains high levels of 19-norandrostenedione and nandrolone naturally. Consumption can lead to transient urinary positives (2–10 ng/mL).

Analytical Differentiation (IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard for verification. It measures the Carbon-13 (


) to Carbon-12 (

) ratio (

).
Source Material

Value (‰)
Explanation
Endogenous (Human) -19 to -24 ‰Derived from cholesterol (C3 pathway plants -> animal diet).
Synthetic (Phytosterols) -27 to -32 ‰Derived from soy/pine sterols (C3 pathway, distinct fractionation).
Synthetic (Diosgenin) -27 to -32 ‰Derived from yams (C3 pathway).

Protocol Rule: If the


 of the urinary 19-norandrosterone differs from the endogenous reference steroid (e.g., pregnanediol) by more than 3‰ (i.e., is more depleted), the sample is confirmed as Exogenous .

Part 4: Experimental Protocols

Protocol A: Microbial Side-Chain Cleavage (Sterol to AD)

Objective: Conversion of


-sitosterol to Androstenedione (AD) using Mycobacterium sp. NRRL B-3683.[3][5][6]
  • Inoculum Preparation:

    • Cultivate Mycobacterium sp. in nutrient broth (beef extract 3g/L, peptone 5g/L) at 30°C for 48h on a rotary shaker (200 rpm).

  • Fermentation Medium:

    • Ammonium nitrate (1.0 g/L),

      
       (0.5 g/L), 
      
      
      
      (0.2 g/L),
      
      
      (trace).
    • Substrate Addition: Dissolve

      
      -sitosterol in Tween 80 (hot) and add to medium at 1.0 g/L concentration. The emulsion is critical for bioavailability.
      
  • Biotransformation:

    • Inoculate production medium (5% v/v). Incubate at 30°C, 200 rpm for 96–120 hours.

    • Monitor pH; maintain between 7.0–8.0 using sterile NaOH.

  • Extraction:

    • Extract broth with ethyl acetate (1:1 v/v) twice.

    • Dry organic layer over anhydrous

      
       and evaporate in vacuo.
      
  • Analysis:

    • Quantify AD formation via HPLC (C18 column, Acetonitrile:Water 70:30, UV 254 nm).

Protocol B: In Vitro Aromatase-Mediated 19-Nor Synthesis

Objective: Demonstrate 19-demethylation using equine placental microsomes.

  • Microsome Preparation:

    • Homogenize fresh equine placental tissue in phosphate buffer (pH 7.4) containing 0.25M sucrose.

    • Centrifuge at 10,000 x g (20 min) to remove debris.

    • Centrifuge supernatant at 105,000 x g (60 min) to pellet microsomes. Resuspend in buffer.

  • Incubation:

    • Reaction Mix: 1 mg microsomal protein, 50

      
      
      
      
      
      -Androstenedione, 1 mM NADPH generating system (G6P, G6PDH, NADP+).
    • Inhibitor Control: Run parallel tubes with 1

      
       Fadrozole (Aromatase inhibitor).
      
    • Incubate at 37°C for 60 minutes.

  • Termination & Extraction:

    • Stop reaction with ice-cold ether. Extract steroids.[3][5][7]

  • Identification:

    • Separate via Thin Layer Chromatography (TLC) or HPLC.

    • Identify 19-norandrostenedione peak (distinct from Estrone).

    • Validation: The peak should be absent in Fadrozole-treated samples, confirming CYP19A1 dependence.

References

  • Biosynthesis of 19-norandrostenedione by equine placenta. Source: Journal of Endocrinology [Link][7][8]

  • Microbial conversion of tall oil sterols to C19 steroids. Source: USDA Forest Products Laboratory / PubMed [Link]

  • Significance of 19-norandrosterone in athletes' urine samples. Source: British Journal of Sports Medicine (NIH PMC) [Link]

  • Mechanistic studies on C-19 demethylation in oestrogen biosynthesis. Source: Journal of the Chemical Society / NIH [Link]

  • Nandrolone decanoate interferes with testosterone biosynthesis. Source: Journal of Cellular Physiology [Link]

Sources

An In-Depth Technical Guide to the Toxicological Screening of 19-Nor-5-androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the toxicological screening of 19-Nor-5-androstenediol, a synthetic prohormone of nandrolone. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolism, analytical detection, and toxicological evaluation of this compound, grounding its methodologies in established scientific principles and regulatory guidelines.

Introduction: Understanding 19-Nor-5-androstenediol

19-Nor-5-androstenediol (also known as estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been marketed as a dietary supplement.[1] It functions as a prohormone, meaning it converts to the potent anabolic steroid nandrolone (19-nortestosterone) within the body.[1] Due to its potential for abuse in sports and the associated health risks, 19-Nor-5-androstenediol is a prohibited substance by the World Anti-Doping Agency (WADA).[1] While direct toxicological data on 19-Nor-5-androstenediol is limited, its toxicological profile is intrinsically linked to its metabolic conversion to nandrolone and its subsequent metabolites.

Section 1: Metabolic Pathways and Pharmacokinetics

The primary toxicological relevance of 19-Nor-5-androstenediol stems from its biotransformation into active anabolic and androgenic compounds. The metabolic cascade is a critical aspect of its screening, as the parent compound may have a short half-life, while its metabolites are detectable for longer periods.

In Vivo Conversion to Nandrolone

Upon oral administration, 19-Nor-5-androstenediol undergoes extensive first-pass metabolism in the liver.[2] The key metabolic step is the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position, a reaction catalyzed by the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme complex. This conversion yields nandrolone, a potent agonist of the androgen receptor.

Primary Urinary Metabolites

The primary urinary metabolites of nandrolone, and therefore of 19-Nor-5-androstenediol, are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3] These metabolites are formed through the reduction of nandrolone's A-ring and are subsequently conjugated with glucuronic acid or sulfate to facilitate their excretion.[2] The detection of these metabolites in urine is the cornerstone of anti-doping tests for nandrolone and its prohormones.[2]

Pharmacokinetic Profile

Oral administration of 19-nor prohormones leads to a rapid increase in urinary metabolite concentrations, with peak excretion occurring within the first few hours.[4] The detection window for these metabolites is typically a few days, though this can be influenced by dosage, individual metabolism, and the sensitivity of the analytical method.[2] In contrast, parenteral administration of nandrolone esters can lead to a much longer detection window, extending for months.[2]

Table 1: Key Pharmacokinetic Parameters of 19-Nor-5-androstenediol and its Metabolites

ParameterValueReference
Parent Compound 19-Nor-5-androstenediol
BioavailabilityLow oral bioavailability due to extensive first-pass metabolism[2]
Primary Active Metabolite Nandrolone (19-Nortestosterone)
Half-life<4.3 hours[3]
Primary Urinary Metabolites 19-Norandrosterone (19-NA), 19-Noretiocholanolone (19-NE)[2][3]
Detection Window (Oral Admin.)A few days[2]
Typical Metabolite Ratio19-NA > 19-NE in the early excretion phase[4]

digraph "Metabolic Pathway of 19-Nor-5-androstenediol" {
graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"19-Nor-5-androstenediol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nandrolone (19-Nortestosterone)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "19-Norandrosterone (19-NA)" [fillcolor="#FBBC05", fontcolor="#202124"]; "19-Noretiocholanolone (19-NE)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Urinary Excretion" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"19-Nor-5-androstenediol" -> "Nandrolone (19-Nortestosterone)" [label="3β-HSD/Δ5-Δ4 Isomerase"]; "Nandrolone (19-Nortestosterone)" -> "19-Norandrosterone (19-NA)" [label="5α-reductase"]; "Nandrolone (19-Nortestosterone)" -> "19-Noretiocholanolone (19-NE)" [label="5β-reductase"]; "19-Norandrosterone (19-NA)" -> "Urinary Excretion" [label="Conjugation"]; "19-Noretiocholanolone (19-NE)" -> "Urinary Excretion" [label="Conjugation"]; }

Caption: Metabolic conversion of 19-Nor-5-androstenediol to its major urinary metabolites.

Section 2: Analytical Screening and Confirmation

The detection of 19-Nor-5-androstenediol administration relies on the identification of its urinary metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for this purpose.

Sample Preparation

A robust sample preparation protocol is crucial for the reliable detection of 19-nor steroid metabolites in urine. This multi-step process is designed to isolate and concentrate the analytes of interest while removing interfering substances.

Step-by-Step Sample Preparation Protocol:

  • Enzymatic Hydrolysis:

    • To a 2 mL urine sample, add 1 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55°C for 3 hours to cleave the glucuronide conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Cool the hydrolyzed sample to room temperature.

    • Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction step and combine the organic layers.

  • Evaporation and Derivatization (for GC-MS):

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add 100 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v/v/v).

    • Seal the tube and heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the detection of derivatized steroid metabolites.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
ColumnHP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL (splitless mode)
Inlet Temperature280°C
Oven Temperature ProgramInitial 100°C, ramp to 240°C at 20°C/min, then to 310°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (TMS derivatives)m/z 405, 420 for 19-NA and 19-NE
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, eliminating the need for hydrolysis and derivatization.

Typical LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity or equivalent
ColumnZorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient20% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), positive mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor-product ion transitions for 19-NA and 19-NE glucuronides and sulfates

Section 3: In Vitro Toxicological Screening

A battery of in vitro assays can be employed to characterize the toxicological profile of 19-Nor-5-androstenediol and its metabolites, providing insights into their potential for endocrine disruption, genotoxicity, and cytotoxicity.

Androgen Receptor Binding Assay (OECD 455)

This assay determines the ability of a substance to bind to the androgen receptor (AR), a key mechanism of action for anabolic-androgenic steroids.

Principle: A competitive binding assay where the test substance competes with a radiolabeled androgen (e.g., [³H]-R1881) for binding to a preparation of AR. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test substance.

Abbreviated Protocol:

  • Prepare a rat prostate cytosol fraction as a source of AR.

  • Incubate the cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test substance.

  • After incubation, separate the bound and free radioligand using a dextran-coated charcoal suspension.

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Calculate the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC₅₀).

In Vitro Micronucleus Test (OECD 487)

This genotoxicity assay assesses the potential of a substance to cause chromosomal damage.

Principle: The assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Abbreviated Protocol:

  • Culture human lymphocytes or a suitable cell line (e.g., TK6) in the presence of varying concentrations of the test substance, with and without a metabolic activation system (S9 mix).

  • After an appropriate exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Score the frequency of micronuclei in binucleated cells using a microscope.

Cytotoxicity Assays

Cytotoxicity assays are essential to determine the concentration range for other in vitro tests and to assess the general toxicity of the compound to cells.

Principle: These assays measure various cellular parameters to determine cell viability after exposure to the test substance. Common endpoints include cell membrane integrity (e.g., LDH release assay) and metabolic activity (e.g., MTT assay).

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of the test substance for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Section 4: In Vivo Toxicological Assessment

While in vitro assays provide valuable mechanistic data, in vivo studies in animal models are necessary for a comprehensive toxicological assessment, evaluating the systemic effects of the compound.

Rodent Hershberger Assay

This short-term in vivo screening assay assesses the androgenic and anti-androgenic properties of a substance.

Principle: The assay utilizes castrated male rats, in which the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle) are measured after a period of treatment with the test substance. An increase in the weight of these tissues indicates androgenic activity.

Repeated Dose Toxicity Studies

Longer-term studies (e.g., 28-day or 90-day repeated dose toxicity studies in rodents) are conducted to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

Key Endpoints:

  • Clinical Observations: Daily monitoring for signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology and Clinical Chemistry: Blood analysis at the end of the study.

  • Organ Weights: Weights of key organs (liver, kidneys, heart, reproductive organs) are recorded.

  • Histopathology: Microscopic examination of tissues to identify pathological changes.

Section 5: Potential Adverse Effects of 19-Nor Steroids

The use of 19-nor steroids, including 19-Nor-5-androstenediol, is associated with a range of potential adverse effects, primarily due to their androgenic and anabolic activities.

  • Endocrine Disruption: Suppression of endogenous testosterone production, testicular atrophy, and gynecomastia in males.[4] In females, masculinizing effects such as voice deepening, hirsutism, and menstrual irregularities can occur.[3]

  • Cardiovascular Effects: Anabolic steroid use has been linked to an increased risk of cardiovascular events.[5][6] Potential effects include adverse changes in lipid profiles (decreased HDL, increased LDL), hypertension, and cardiac hypertrophy.[5]

  • Hepatotoxicity: While the risk is higher with 17α-alkylated oral steroids, other anabolic agents can also cause liver damage, ranging from transient elevations in liver enzymes to more severe conditions like cholestatic jaundice and peliosis hepatis.[7][8]

  • Neuropsychiatric Effects: Users of anabolic steroids may experience mood swings, aggression ("roid rage"), depression, and dependence.[9]

  • Genotoxicity: Some studies have suggested that nandrolone may have genotoxic potential, highlighting the importance of assays like the micronucleus test in the toxicological screening of related compounds.[10]

Toxicological Screening Workflow cluster_analytical Analytical Screening cluster_invitro In Vitro Toxicology cluster_invivo In Vivo Toxicology Urine Sample Urine Sample Sample Prep Sample Preparation (Hydrolysis, LLE, Derivatization) Urine Sample->Sample Prep GC-MS GC-MS Analysis Sample Prep->GC-MS LC-MS/MS LC-MS/MS Analysis Sample Prep->LC-MS/MS Data Integration Data Integration GC-MS->Data Integration LC-MS/MS->Data Integration AR Binding Androgen Receptor Binding Assay (OECD 455) AR Binding->Data Integration Genotoxicity Micronucleus Test (OECD 487) Genotoxicity->Data Integration Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->Data Integration Hershberger Hershberger Assay Hershberger->Data Integration Repeated Dose Repeated Dose Toxicity Studies Repeated Dose->Data Integration Risk Assessment Risk Assessment Data Integration->Risk Assessment

Caption: A comprehensive workflow for the toxicological screening of 19-Nor-5-androstenediol.

Conclusion

The toxicological screening of 19-Nor-5-androstenediol is a multi-faceted process that requires a thorough understanding of its metabolism, sophisticated analytical techniques for the detection of its metabolites, and a comprehensive battery of in vitro and in vivo assays to characterize its potential adverse effects. This guide provides a framework for a scientifically rigorous approach to the evaluation of this and other similar prohormones, emphasizing the importance of validated methodologies and a weight-of-evidence approach to risk assessment.

References

  • Nandrolone - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Wu, F. C. (1997). 19-Norandrosterone in athletes' urine samples. Journal of Clinical Endocrinology & Metabolism, 82(10), 3574-3576.
  • Dehennin, L., Bonnaire, Y., & Plou, P. (1999). Significance of 19-norandrosterone in athletes' urine samples.
  • Yen, C. C., et al. (2003). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of Analytical Toxicology, 27(5), 285-291.
  • World Anti-Doping Agency. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. Retrieved February 2, 2026, from [Link]

  • Yen, C. C., et al. (2003). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement. Journal of Analytical Toxicology, 27(5), 285–291.
  • Liu, X., et al. (2024). The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers. International Journal of Molecular Sciences, 25(6), 3469.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Androgenic Steroids. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • OECD. (2009). Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Magnusson, A. A., et al. (2016). The impact of nandrolone decanoate on the central nervous system. Brain Research Bulletin, 126(Pt 2), 115-125.
  • Lu, J., et al. (2020). Anabolic-androgenic steroids and cardiovascular risk. Journal of Thoracic Disease, 12(9), 5244-5252.
  • Baggish, A. L., et al. (2017). Cardiovascular Toxicity of Illicit Anabolic-Androgenic Steroid Use.
  • DeKlotz, C. M., & Logan, B. K. (2018). Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic–Androgenic Steroids in Two Deployed U.S. Service Members. Military Medicine, 183(7-8), e327-e331.
  • Johansson, P., et al. (2009). Nandrolone Decanoate, Behaviour and Brain. University of Gothenburg.
  • Uralets, V. P., & Gillette, P. A. (2000). Over-the-Counter Δ5 Anabolic Steroids 5-Androsten-3,17-dione; 5-Androsten-3β, 17β-diol; Dehydroepiandrosterone; and 19-Nor-5-androsten-3,17-dione: Excretion Studies in Men. Journal of Analytical Toxicology, 24(3), 188-193.
  • Joint Research Centre. (2015). DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. Retrieved February 2, 2026, from [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, geae010.
  • Bédard, E., et al. (2021). A structural model of toxic amyloid oligomers involved in type 2 diabetes. Proceedings of the National Academy of Sciences, 118(11), e2022204118.
  • Carmo, C. A., et al. (2012). Nandrolone androgenic hormone presents genotoxic effects in different cells of mice. Journal of Applied Toxicology, 32(10), 810-814.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved February 2, 2026, from [Link]

  • Bydder, M., et al. (2007). The Effects of 5-Androstenediol in Androgen-Dependent Prostate Cancer in vitro. Worcester Polytechnic Institute.
  • Predator Nutrition. (n.d.). Prohormones Guide Incl. Side Effects & Benefits List. Retrieved February 2, 2026, from [Link]

  • Chen, C., et al. (2004). Δ5-Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells. Proceedings of the National Academy of Sciences, 101(51), 17775-17780.
  • Mernyák, E., et al. (2019). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 10, 127.
  • National Toxicology Program. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved February 2, 2026, from [Link]

  • American College of Cardiology. (2017). Cardiotoxicity of Illicit Anabolic Steroid Use. Retrieved February 2, 2026, from [Link]

  • Ghorbani, M., et al. (2021). Association between Nandrolone and behavioral alterations: A systematic review of preclinical studies. Physiology & Behavior, 237, 113451.
  • National Toxicology Program. (2012). OECD Guideline for the Testing of Chemicals 457. Retrieved February 2, 2026, from [Link]

  • Canesi, M., et al. (2024).
  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved February 2, 2026, from [Link]

  • Karagodin, V. P., et al. (2015). Cardiotoxic effects of anabolic-androgenic steroids. Kardiologiia, 55(1), 74-81.
  • 19-Nor-5-androstenediol. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • DeKlotz, C. M., & Logan, B. K. (2018). Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic–Androgenic Steroids in Two Deployed U.S. Service Members. Military Medicine, 183(7-8), e327-e331.
  • Kim, S. M., et al. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 22(11), 5961.
  • Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1155455.
  • OECD. (n.d.). OECD Guideline for the Testing of Chemicals 455. Policy Commons. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 19-Nor-5-androstenediol Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 19-nor-5-androstenediol, a synthetic prohormone of the anabolic steroid nandrolone (19-nortestosterone). As the parent compound is rapidly metabolized, the analytical focus for detecting its administration is on its primary urinary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). This protocol details a robust and sensitive method employing enzymatic hydrolysis, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to meet the stringent performance criteria required in clinical research, drug development, and anti-doping laboratories, aligning with guidelines set forth by regulatory bodies such as the World Anti-Doping Agency (WADA).

Scientific Background & Principle

19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is an anabolic androgenic steroid (AAS) and a direct precursor to nandrolone.[1] Its administration is prohibited in competitive sports. Upon ingestion, 19-nor-5-androstenediol is metabolized in the body, primarily into 19-norandrosterone (19-NA) and its isomer 19-noretiocholanolone (19-NE).[1][2] These metabolites are then conjugated with glucuronic acid to increase water solubility and facilitate excretion in urine.[3][4]

Direct analysis of the parent compound is impractical due to its short detection window. Therefore, the established analytical strategy is the detection and quantification of its major, longer-lasting metabolites.[5][6] The World Anti-Doping Agency (WADA) has established technical documents that focus on the identification of 19-NA as the primary marker for nandrolone and other 19-norsteroid use.[5][7]

This method is based on a three-pillar approach:

  • Enzymatic Hydrolysis: Cleavage of the glucuronide conjugate using β-glucuronidase to liberate the free steroid metabolites (aglycones). This step is critical for measuring the total concentration of the metabolites.

  • Sample Purification & Concentration: Solid-Phase Extraction (SPE) is employed to isolate the target analytes from the complex urinary matrix, removing interferences and concentrating the sample for enhanced sensitivity.

  • LC-MS/MS Detection: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the target metabolites. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for unambiguous identification and precise quantification.

Metabolic Pathway

The metabolic conversion of 19-Nor-5-androstenediol to its key urinary metabolites is a critical concept for this assay.

G parent 19-Nor-5-androstenediol (Administered Prohormone) intermediate Nandrolone (19-Nortestosterone) parent->intermediate Metabolism metabolite1 19-Norandrosterone (19-NA) (Primary Target Metabolite) intermediate->metabolite1 Metabolism metabolite2 19-Noretiocholanolone (19-NE) (Secondary Metabolite) intermediate->metabolite2 Metabolism conjugate Glucuronide Conjugates (Excreted Form in Urine) metabolite1->conjugate Conjugation metabolite2->conjugate Conjugation

Caption: Metabolic conversion of 19-Nor-5-androstenediol to urinary metabolites.

Materials and Instrumentation

Reagents and Consumables
  • Standards: 19-Norandrosterone (19-NA) and 19-Norandrosterone-d4 (19-NA-d4, Internal Standard) certified reference materials.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • Buffers: Sodium phosphate monobasic and dibasic for buffer preparation.

  • Enzyme: β-glucuronidase from E. coli.[8]

  • Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).[8]

  • Vials: Autosampler vials with inserts.

Instrumentation
  • Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500, Waters Xevo TQ-XS).[9][10]

  • General Lab Equipment: Analytical balance, pH meter, centrifuge, vortex mixer, positive pressure SPE manifold, sample evaporator.

Experimental Protocols

Overall Experimental Workflow

The entire process from sample receipt to data analysis follows a systematic and validated sequence to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample 1. Urine Sample Aliquot (2 mL) IS_Spike 2. Spike Internal Standard (19-NA-d4) Sample->IS_Spike Buffer 3. Add Phosphate Buffer (pH 7) IS_Spike->Buffer Hydrolysis 4. Add β-glucuronidase Incubate (60 min @ 55°C) Buffer->Hydrolysis SPE 5. Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute 6. Elute Analytes SPE->Elute Evap 7. Evaporate & Reconstitute Elute->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS Data 9. Data Processing (Integration & Quantification) LCMS->Data Report 10. Final Report Data->Report

Caption: Step-by-step workflow for the analysis of 19-NA in urine.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of 19-NA and 19-NA-d4 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Create serial dilutions from the stock solutions to prepare working standards for the calibration curve and QC samples at low, medium, and high concentrations.

  • Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., drug-free urine) spanning the expected concentration range (e.g., 0.5 to 50 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of 19-NA-d4 at a concentration that provides a robust signal (e.g., 20 ng/mL).

Step-by-Step Sample Preparation Protocol

Causality: This protocol is designed to first liberate the target analyte from its conjugated form and then cleanly separate it from endogenous interferences like salts, urea, and pigments, which can cause ion suppression in the MS source.[11]

  • Aliquoting: Pipette 2.0 mL of each urine sample, calibrator, and QC into a labeled glass tube.

  • Internal Standard Spiking: Add 50 µL of the 19-NA-d4 internal standard working solution to every tube (except for a "double blank" sample used to check for matrix interferences). Vortex briefly.

  • Buffering: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0). This creates the optimal pH environment for the enzymatic hydrolysis.[8]

  • Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution. Cap the tubes, vortex, and incubate in a water bath at 55-60°C for 60 minutes.[8] This step cleaves the glucuronide bond.

  • Cooling & Centrifugation: Remove samples and allow them to cool to room temperature. Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.

  • Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. b. Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences. d. Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes. e. Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Causality: The chromatographic and mass spectrometric parameters are optimized for the selective separation and sensitive detection of 19-NA. A reversed-phase C18 column is used due to the non-polar nature of steroids. The gradient elution ensures that analytes are adequately retained and separated from matrix components. ESI in positive mode is effective for protonating the steroid backbone, and MRM provides the specificity needed to distinguish the analyte from background noise.

Liquid Chromatography Parameters
ParameterCondition
Column UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 10 µL
Run Time 10 minutes

LC Gradient Table

Time (min) % Mobile Phase B
0.0 20
1.0 20
6.0 70
7.0 95
8.0 95
8.1 20

| 10.0 | 20 |

Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 450 °C
Desolvation Gas 1000 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions Table

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
19-NA (Quantifier) 277.2 259.2 50 35 15
19-NA (Qualifier) 277.2 241.2 50 35 25

| 19-NA-d4 (IS) | 281.2 | 263.2 | 50 | 35 | 15 |

Note: The product ions correspond to characteristic neutral losses, primarily of water (H₂O), from the protonated precursor molecule. The specific voltages and energies should be optimized for the instrument in use.

Data Analysis, Validation, and Quality Control

Identification Criteria

For a positive identification, the sample must meet the following criteria, consistent with regulatory standards:[12]

  • Retention Time (RT): The RT of the analyte in the sample must be within ±2% of the RT of a corresponding calibrator.

  • Ion Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area in the sample must be within ±20% (relative) of the average ratio calculated from the calibration standards.

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.

Method Validation

A self-validating protocol requires continuous monitoring of key performance metrics. The method should be fully validated according to established guidelines, assessing the following parameters:[9][13]

  • Linearity: Correlation coefficient (R²) should be >0.99.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ should be at or below the required performance level (e.g., 1 ng/mL for anti-doping purposes).[12]

  • Accuracy & Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the LOQ).

  • Matrix Effect: Assessed to ensure that ion suppression or enhancement from the urine matrix does not compromise analytical accuracy.[11]

  • Recovery: Extraction recovery should be consistent and reproducible.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the confirmation and quantification of 19-norandrosterone, the key urinary metabolite of 19-nor-5-androstenediol. The combination of enzymatic hydrolysis, solid-phase extraction, and UPLC-MS/MS provides the high sensitivity, specificity, and accuracy required for definitive analysis in regulated environments. By explaining the causality behind each procedural step, this guide serves as a practical tool for researchers, scientists, and drug development professionals to implement a scientifically sound and defensible analytical method.

References

  • ResearchGate. (n.d.). Summary of the MS/MS acquisition settings for the LC/MS/MS method.
  • Auchus, R. J., & Turcu, A. F. (2012).
  • d'Avolio, A., et al. (2021). Development and validation of a productive liquid chromatography-tandem mass spectrometry method for the analysis of androgens, estrogens, glucocorticoids and progestagens in human serum. medRxiv.
  • Owen, L. J., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometry Assay for Androstenedione, Dehydroepiandrosterone, and Testosterone with Pediatric and Adult Reference Intervals.
  • Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples.
  • World Anti-Doping Agency. (2021).
  • Gagnon, A., et al. (2017). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. PubMed.
  • van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. PubMed.
  • Nair, V. D., et al. (2009). Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor. PubMed.
  • Re-arng, T., et al. (2019).
  • Wikipedia. (n.d.). Nandrolone.
  • Le Bizec, B., et al. (1993). [Urinary nandrolone metabolites in antidoping control]. PubMed.
  • O'Reilly, J., et al. (2019).
  • Graham, M. R., et al. (2008).
  • Ventura, R., et al. (1993).
  • Holcapek, M., & Byrdwell, W. C. (2017). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. PMC - NIH.
  • Strahm, E. (n.d.). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org.
  • Graham, M. R., et al. (2003). Urine nandrolone metabolites: false positive doping test?. British Journal of Sports Medicine.
  • Pozo, O. J., et al. (2009). Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids.
  • Agilent Technologies. (n.d.).
  • Guddat, S., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC-MS-MS.
  • World Anti-Doping Agency. (2016). WADA Technical Document – TD2016NA. WADA.
  • World Anti-Doping Agency. (n.d.). Direct urinalysis of steroids. WADA.
  • Wang, C., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
  • Holtz, A., & Kirschbaum, C. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. PMC - PubMed Central.
  • Lin, Y. C., et al. (2005). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
  • Van Eenoo, P., & Delbeke, F. T. (2006). Detection of Doping Agents by LC–MS and LC–MS-MS.
  • Guddat, S., et al. (2014). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. PubMed.
  • Waters Corporation. (n.d.). Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research.
  • Van Renterghem, R., et al. (1987). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology.
  • World Anti-Doping Agency. (2019). WADA Technical Document – TD2019NA. WADA.
  • De la Torre, R., et al. (2005).
  • Steuer, C., et al. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes. ZORA.
  • Collins, M., et al. (2009).
  • Ayotte, C. (n.d.). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. WADA.
  • World Anti-Doping Agency. (2021). TD2021NA. WADA.
  • Indonesian Journal of Multidisciplinary Research. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.
  • Guddat, S., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology.
  • Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.
  • Stitch, S. R., & Halkerston, I. D. K. (1956). The enzymic hydrolysis of steroid conjugates. 2.
  • Kim, H., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. PMC - NIH.
  • Li, Y., et al. (2023). Rapid and Simultaneous Determination of Anabolic Andro-Genic Steroids in Livestock and Poultry Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC–MS/MS. MDPI.
  • Pozo, O. J., et al. (2008). Liquid chromatographic-mass spectrometric analysis of glucuronide-conjugated anabolic steroid metabolites: Method validation and interlaboratory comparison.
  • Al-Obaidi, A. (n.d.). Understanding of ion mobility mass spectrometry and fragmentation pathways for norfloxacin.

Sources

Application Note: Quantitative Analysis of 19-Nor-5-androstenediol Metabolites in Human Urine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in toxicology, anti-doping science, and clinical chemistry.

Introduction and Scientific Rationale

19-Nor-5-androstenediol (estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been marketed as a prohormone or nutritional supplement.[1] It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its conversion in the body to the potent AAS, nandrolone (19-nortestosterone).[1][2] The detection of its misuse is therefore critical in sports anti-doping control and forensic toxicology.

The primary analytical challenge lies in the fact that 19-nor-5-androstenediol itself is rapidly metabolized. Its effects and detection are primarily linked to its conversion to nandrolone and subsequent metabolites.[1][3] The principal urinary metabolites targeted for detection are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][4][5] WADA has established technical documents that focus on the identification of 19-NA as the main urinary marker for nandrolone and other 19-norsteroid use.[5][6]

In urine, these metabolites are predominantly present as glucuronide and sulfate conjugates (Phase II metabolites), which are highly water-soluble and not directly amenable to standard chromatographic analysis.[7][8] Consequently, a robust analytical workflow must incorporate an enzymatic hydrolysis step to cleave these conjugates, liberating the free steroid metabolites for extraction and subsequent analysis.[4][9][10]

This application note provides a comprehensive, field-proven protocol for the reliable quantification of 19-NA and 19-NE in human urine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high sensitivity, specificity, and self-validation, aligning with the stringent requirements of regulatory bodies like WADA.[5][11]

Metabolic Pathway of 19-Nor-5-androstenediol

Upon ingestion, 19-nor-5-androstenediol undergoes Phase I metabolism, primarily involving oxidation to nandrolone.[1] Nandrolone is then subject to reductive metabolism, forming the key stereoisomeric metabolites, 19-norandrosterone and 19-noretiocholanolone. These are subsequently conjugated, mainly with glucuronic acid, in Phase II metabolism to facilitate their excretion in urine.[7][12]

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) 19NorAndrostenediol 19-Nor-5-androstenediol Nandrolone Nandrolone (19-Nortestosterone) 19NorAndrostenediol->Nandrolone Oxidation Metabolites 19-Norandrosterone (19-NA) 19-Noretiocholanolone (19-NE) Nandrolone->Metabolites Reduction Conjugates Glucuronide & Sulfate Conjugates Metabolites->Conjugates UDP-Glucuronyltransferase Urine Urine Conjugates->Urine Excretion

Caption: Metabolic conversion of 19-Nor-5-androstenediol to its key urinary metabolites.

Comprehensive Analytical Workflow

The quantification of 19-NA and 19-NE requires a multi-step process designed to isolate the analytes from the complex urine matrix and prepare them for sensitive instrumental analysis. Each step is critical for achieving accurate and reproducible results.

Analytical Workflow Sample 1. Urine Sample Collection (2-5 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction 3. Solid-Phase Extraction (SPE) (e.g., C18 or WCX) Hydrolysis->Extraction Elution 4. Wash & Elute Extraction->Elution Evaporation 5. Evaporation to Dryness Elution->Evaporation Derivatization 6. Derivatization (For GC-MS only, e.g., MSTFA) Evaporation->Derivatization Reconstitution 7. Reconstitution Evaporation->Reconstitution For LC-MS/MS Derivatization->Reconstitution Analysis 8. Instrumental Analysis Reconstitution->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS

Caption: Step-by-step workflow for the analysis of 19-norsteroid metabolites in urine.

Detailed Protocols and Methodologies

Materials and Reagents
  • Standards: Certified reference materials for 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).

  • Internal Standards (IS): Deuterated analogs (e.g., d4-19-norandrosterone) are crucial for accurate quantification, compensating for matrix effects and variations in sample preparation.[13]

  • Enzyme: β-glucuronidase from E. coli. This source is preferred in anti-doping analysis for its high efficiency in hydrolyzing steroid glucuronides.[9][10]

  • Buffers: Phosphate buffer (pH 7) and Acetate buffer (pH 5.2).

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18, WCX).[13][14]

  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, n-pentane, and ultrapure water.

  • Derivatization Reagent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and trimethyliodosilane (TMIS).[4][15]

Step-by-Step Sample Preparation Protocol

This protocol is foundational and can be adapted for both GC-MS and LC-MS/MS analysis, with a divergence at the derivatization step.

  • Sample Aliquoting: Pipette 2.0 mL of urine into a glass culture tube. Add 50 µL of the internal standard working solution (containing deuterated 19-NA).

  • Buffering: Add 1.0 mL of phosphate buffer (pH 7.0) and vortex briefly. This adjusts the pH to be optimal for the subsequent hydrolysis step.

  • Enzymatic Hydrolysis:

    • Add 50 µL of β-glucuronidase from E. coli.

    • Seal the tube and incubate in a water bath at 55-60°C for 1 to 3 hours.[10]

    • Causality: This step is essential to cleave the glucuronide conjugates, converting the water-soluble metabolites back to their free steroid forms, which can be efficiently extracted from the aqueous matrix.[12][16] Incomplete hydrolysis is a major source of analytical error, leading to underestimation of the metabolite concentration.

  • Sample Cleanup and Extraction (SPE):

    • Allow the sample to cool to room temperature.

    • Condition an SPE cartridge (e.g., C18, 200 mg) by washing sequentially with 3 mL of methanol and 3 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.

    • Causality: The SPE step provides critical sample cleanup and concentration. The non-polar C18 stationary phase retains the steroid metabolites while allowing salts and other polar matrix components to be washed away, reducing ion suppression in MS analysis.[17][18]

  • Elution:

    • Elute the analytes from the SPE cartridge using 3 mL of methanol or ethyl acetate into a clean collection tube.

  • Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. This step concentrates the analytes into a small, solvent-free residue.

Protocol Branch: GC-MS Analysis
  • Derivatization:

    • To the dried residue, add 50 µL of MSTFA/NH₄I/TMIS (1000:2:3, v/w/v).

    • Seal the tube and heat at 60°C for 20 minutes.

    • Causality: Steroids have low volatility and contain polar hydroxyl groups. Derivatization with silylating agents like MSTFA replaces the active protons on these groups with non-polar trimethylsilyl (TMS) groups.[15] This increases the thermal stability and volatility of the analytes, making them suitable for GC analysis and improving chromatographic peak shape.[19]

  • Instrumental Analysis (GC-MS):

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 min.

    • MS Conditions (Typical):

      • Ionization: Electron Ionization (EI) at 70 eV

      • Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z ions for 19-NA-TMS and its internal standard.

Protocol Branch: LC-MS/MS Analysis
  • Reconstitution:

    • Reconstitute the dried residue from step 4.2.6 in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol/water).

    • Vortex and transfer to an autosampler vial.

    • Causality: LC-MS/MS offers the advantage of analyzing many steroids without derivatization, simplifying sample preparation and reducing analysis time.[19][20]

  • Instrumental Analysis (LC-MS/MS):

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient from ~30% B to 95% B over 10 minutes.

    • MS/MS Conditions (Typical):

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure confident identification and quantification.[14][19]

Data Analysis, Validation, and Quality Control

A robust analytical method requires rigorous validation to ensure its performance is reliable and fit for purpose.[21][22][23]

Quantification

Quantification is performed using an internal standard calibration curve. A series of calibrators containing known concentrations of 19-NA and 19-NE are prepared in blank urine and processed alongside the unknown samples. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration.

Method Validation Parameters

The method must be validated for several key performance characteristics according to international standards.[21][24]

Validation ParameterTypical Acceptance CriteriaRationale
Linearity (R²) > 0.99Ensures the response is proportional to the concentration over the working range.
Limit of Detection (LOD) S/N ≥ 3The lowest concentration that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) S/N ≥ 10; Precision < 20%The lowest concentration that can be accurately and precisely measured.[25] For 19-NA, a LOQ of ≤ 2 ng/mL is often required.[9][13][25]
Precision (Intra/Inter-day) < 15% RSD (Relative Standard Deviation)Measures the closeness of agreement between replicate measurements.[19]
Accuracy/Recovery 80-120%Measures the agreement between the measured value and the true value.[19][21]
Specificity No interfering peaks at the retention time of analytes in blank matrix.Ensures the signal is from the analyte of interest and not from matrix components.
Matrix Effect Monitored by comparing analyte response in matrix vs. neat solution.Evaluates the ion suppression or enhancement caused by co-eluting matrix components.[13]
Quality Control

For every batch of samples, negative (NQC) and positive quality control (PQC) samples must be included.[5] The NQC should be blank urine, while PQCs should be blank urine spiked with known concentrations of the analytes (e.g., at low and high levels). The results for these QCs must fall within pre-defined acceptance limits for the batch to be considered valid.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the quantification of 19-nor-5-androstenediol metabolites in human urine. The choice between GC-MS and LC-MS/MS will depend on laboratory resources and specific analytical requirements. GC-MS is a classic, highly sensitive technique, while LC-MS/MS offers higher throughput by eliminating the need for derivatization.[20][26] Both methods, when properly validated and controlled, are capable of generating the high-quality, defensible data required in clinical, forensic, and anti-doping settings. Adherence to strict quality control measures and the use of appropriate internal standards are paramount for achieving accurate quantification.

References

  • Grokipedia. 19-Nor-5-androstenedione.
  • Lin, Y. L., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Food and Drug Analysis.
  • Khamis, M. M., et al. (2015). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews.
  • de la Torre, R., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis. Available from: [Link]

  • Pozo, O. J., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Recent Advances in Doping Analysis.
  • WADA. (2020). WADA Technical Document – TD2021NA. World Anti-Doping Agency.
  • Catapano, M. C., et al. (2022). Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical biochemistry. Journal of Analytical Science and Technology.
  • Marques, M. A., et al. (2007). Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • Botrè, F., et al. (2010). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Strahm, E. (2009). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. Available from: [Link]

  • Grosse, J., et al. (2007). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst. Available from: [Link]

  • Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine. Available from: [Link]

  • Dervilly-Pinel, G., et al. (2022). Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome. Food Chemistry. Available from: [Link]

  • WADA. (2020). BIs-Conjugates in the Endogenous Profile of Steroids (BICEPS). World Anti-Doping Agency. Available from: [Link]

  • WADA. (2021). WADA Technical Document – TD2021NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency. Available from: [Link]

  • Török, G., et al. (2023). Development and Validation of Confirmatory Quantitative and Screening Methods for 63 Prohibited Substances in Horse Urine Using LC–MS/MS. Molecules. Available from: [Link]

  • Santillana, M. I., et al. (1996). Direct determination of anabolic steroids in human urine by on-line solid-phase extraction/liquid chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Van de Wiele, M., et al. (2003). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Analytica Chimica Acta. Available from: [Link]

  • Parr, M. K., et al. (2005). Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. Steroids. Available from: [Link]

  • WADA. (2016). WADA Technical Document – TD2016NA. World Anti-Doping Agency. Available from: [Link]

  • Andersen, J. V., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology. Available from: [Link]

  • UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available from: [Link]

  • Andra, C., et al. (2023). Advances in testing for sample manipulation in clinical and forensic toxicology - Part A: urine samples. Critical Reviews in Clinical Laboratory Sciences. Available from: [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. Available from: [Link]

  • Li, J., et al. (2023). Rapid and Simultaneous Determination of Anabolic Andro-Genic Steroids in Livestock and Poultry Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC–MS/MS. Foods. Available from: [Link]

  • Goebel, C., et al. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Recent Advances in Doping Analysis. Available from: [Link]

  • WADA. (2021). TD2021NA. World Anti-Doping Agency. Available from: [Link]

  • Rathore, A. S. (2009). Method Validation Guidelines. BioPharm International. Available from: [Link]

  • Endotext. Androgen Metabolism. Available from: [Link]

  • Jedziniak, P., et al. (2013). LC-MS/MS fast analysis of androgenic steroids in urine. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use? Biotage. Available from: [Link]

  • Wang, Z., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Pharmaceutical Analysis. Available from: [Link]

  • WADA. (2019). WADA Technical Document – TD2019NA. World Anti-Doping Agency. Available from: [Link]

  • Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters. Available from: [Link]

  • Georgakopoulos, C., et al. (2011). Preventive doping control screening analysis of prohibited substances in human urine using rapid-resolution liquid chromatography/high-resolution time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

Sources

Application Notes and Protocols for Assessing 19-Nor-5-androstenediol Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

19-Nor-5-androstenediol (also known as estr-5-ene-3β,17β-diol) is a synthetic steroid that has garnered significant interest within the research and drug development communities.[1][2][3] Structurally related to nandrolone (19-nortestosterone), it primarily functions as a prohormone, meaning it is metabolized in the body to more potent anabolic-androgenic steroids (AAS).[1][3] The principal metabolic conversion of 19-Nor-5-androstenediol is to nandrolone, a potent agonist of the androgen receptor (AR).[1] This conversion is a key determinant of its biological activity and is analogous to the metabolic pathways of other prohormones.[4] Due to its potential to modulate androgenic and possibly other hormonal pathways, robust and reliable methods for characterizing its activity are essential for researchers in endocrinology, drug discovery, and toxicology. This guide provides detailed protocols for a suite of cell-based assays designed to comprehensively assess the androgenic and potential estrogenic activity of 19-Nor-5-androstenediol and its metabolites.

The primary mechanism of action for 19-Nor-5-androstenediol is initiated by its conversion to nandrolone, which then binds to and activates the androgen receptor.[1][5] The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[6] This interaction recruits co-regulatory proteins and initiates the transcription of target genes, leading to a cascade of physiological effects, including anabolic and androgenic responses.[6] Given this mechanism, cell-based assays that can quantify the activation of the androgen receptor are paramount for characterizing the activity of 19-Nor-5-androstenediol.

Furthermore, due to the structural similarities of steroids and the complexities of their metabolic pathways, it is crucial to also assess for potential off-target effects, such as activity at the estrogen receptor (ER). Some androgens and their metabolites can exhibit estrogenic activity, making it necessary to employ assays that can detect such effects.[7] This comprehensive approach ensures a thorough understanding of the compound's biological profile.

This technical guide will detail the principles and provide step-by-step protocols for three key types of cell-based assays:

  • Reporter Gene Assays: To quantify the transcriptional activation of the androgen and estrogen receptors.

  • Cell Proliferation Assays: To assess the mitogenic effects, particularly in estrogen-sensitive cell lines.

  • Competitive Binding Assays: To determine the binding affinity of the compound to the androgen and estrogen receptors.

By employing these assays, researchers can obtain a detailed and quantitative understanding of the hormonal activities of 19-Nor-5-androstenediol, providing valuable insights for a range of scientific applications.

I. Androgen Receptor (AR) Activation: Reporter Gene Assay

Principle:

This assay utilizes a mammalian cell line that has been stably transfected with two key components: the human androgen receptor (AR) and a reporter gene (e.g., firefly luciferase) under the control of an androgen-responsive promoter.[6][8] When an androgenic compound like the active metabolite of 19-Nor-5-androstenediol binds to the AR, the receptor-ligand complex translocates to the nucleus and activates the transcription of the luciferase gene.[8] The resulting luminescence is directly proportional to the level of AR activation and can be quantified using a luminometer.[2] This provides a sensitive and quantitative measure of the androgenic potential of the test compound.

Workflow for Androgen Receptor Reporter Gene Assay:

AR Reporter Gene Assay Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luminescence Reading cluster_analysis Data Analysis seed_cells Seed AR-responsive cells in 96-well plate prep_compound Prepare serial dilutions of 19-Nor-5-androstenediol treat_cells Add compound dilutions to cells prep_compound->treat_cells add_reagent Add luciferase assay reagent treat_cells->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze_data Calculate EC50 and plot dose-response curve read_plate->analyze_data

Caption: Workflow for the androgen receptor reporter gene assay.

Protocol: AR-Luciferase Reporter Gene Assay

Materials:

  • Cell Line: AR-responsive reporter cell line (e.g., 22RV1-luciferase[3][5] or stably transfected CHO cells).

  • Culture Medium: RPMI 1640 or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free culture medium supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.[3]

  • Test Compound: 19-Nor-5-androstenediol, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Dihydrotestosterone (DHT).

  • Negative Control: Vehicle (e.g., DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).[5]

  • Luminometer.

Procedure:

  • Cell Seeding (Day 1):

    • Culture the AR-responsive cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells and resuspend them in assay medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of assay medium.[2][5]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[5]

  • Compound Preparation and Treatment (Day 2):

    • Prepare a stock solution of 19-Nor-5-androstenediol in DMSO.

    • Perform serial dilutions of the test compound and the positive control (DHT) in assay medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted compounds to the respective wells. For the negative control wells, add 50 µL of assay medium containing the same concentration of vehicle.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2]

  • Luminescence Measurement (Day 3):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.[5]

    • Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure cell lysis and substrate reaction.[5]

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all other readings.

  • Normalize the data to the vehicle control to determine the fold induction of luciferase activity.

  • Plot the fold induction against the log of the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (sigmoidal dose-response curve).[7][9]

ParameterDescription
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.
Fold Induction The ratio of the signal from a treated well to the signal from the vehicle control well.

II. Estrogenic Activity: ERα Reporter Gene and Cell Proliferation Assays

A. Estrogen Receptor (ERα) Reporter Gene Assay

Principle:

Similar to the AR reporter assay, this assay employs a cell line (e.g., MCF-7 or T47D) that endogenously expresses the estrogen receptor alpha (ERα) and is transfected with a reporter construct containing an estrogen response element (ERE) upstream of a luciferase gene.[10][11] Binding of an estrogenic compound to ERα leads to the transcriptional activation of the luciferase gene, and the resulting luminescence is a measure of the compound's estrogenic activity.[12]

Protocol: ERα-Luciferase Reporter Gene Assay

Materials:

  • Cell Line: MCF-7 or T47D cells.

  • Culture and Assay Media: As described for the AR assay.

  • Transfection Reagent: (e.g., Effectene).[10]

  • Reporter Plasmid: A plasmid containing an ERE-driven luciferase reporter gene.

  • Test Compound: 19-Nor-5-androstenediol.

  • Positive Control: 17β-estradiol (E2).

  • Negative Control: Vehicle (e.g., DMSO).

  • 24-well or 96-well tissue culture plates.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed MCF-7 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.[10]

    • Transfect the cells with the ERE-luciferase plasmid according to the manufacturer's protocol.[10]

  • Compound Treatment (Day 2):

    • After a 6-hour transfection period, replace the medium with fresh assay medium containing serial dilutions of 19-Nor-5-androstenediol, E2, or vehicle.[10]

    • Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 incubator.[10]

  • Luminescence Measurement (Day 3):

    • Lyse the cells and measure luciferase activity as described in the AR reporter assay protocol.[10]

Data Analysis:

  • Data analysis is performed similarly to the AR reporter gene assay to determine the fold induction and EC50 value for estrogenic activity.[7][9]

B. MCF-7 Cell Proliferation (E-SCREEN) Assay

Principle:

The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation.[13][14] This assay measures the mitogenic effect of a compound by quantifying the increase in MCF-7 cell number after a period of exposure.[15] An increase in cell proliferation compared to a vehicle control indicates potential estrogenic activity.[13]

Workflow for MCF-7 Cell Proliferation Assay:

MCF-7 Proliferation Assay Workflow cluster_prep Day 1-3: Hormone Deprivation cluster_treatment Day 4-9: Compound Treatment cluster_readout Day 10: Quantify Proliferation cluster_analysis Data Analysis seed_cells Seed MCF-7 cells deprive_hormones Incubate in hormone-free medium for 72h seed_cells->deprive_hormones treat_cells Treat with compound dilutions for 6 days deprive_hormones->treat_cells quantify_dna Assay for DNA content (e.g., DPA assay) treat_cells->quantify_dna analyze_data Calculate proliferative effect and plot dose-response quantify_dna->analyze_data

Caption: Workflow for the MCF-7 cell proliferation assay.

Protocol: MCF-7 Cell Proliferation Assay

Materials:

  • Cell Line: MCF-7 cells.

  • Culture and Assay Media: As described for the AR assay.

  • Test Compound, Positive and Negative Controls: As described for the ERα reporter assay.

  • 96-well tissue culture plates.

  • DNA Quantification Assay: (e.g., Diphenylamine (DPA) assay or a fluorescent DNA binding dye-based assay).[13]

Procedure:

  • Cell Seeding and Hormone Deprivation (Day 1-3):

    • Seed MCF-7 cells in a 96-well plate at a low density (e.g., 400 cells/well) in 200 µL of assay medium.[13]

    • Incubate the cells for 3 days to adapt to the hormone-free environment.[13]

  • Compound Treatment (Day 4-9):

    • Prepare serial dilutions of 19-Nor-5-androstenediol, E2, and vehicle in assay medium.

    • Replace the medium daily for 6 days with fresh medium containing the respective treatments.[13]

  • Quantification of Cell Proliferation (Day 10):

    • At the end of the treatment period, remove the medium and wash the cells with PBS.[13]

    • Quantify the amount of DNA per well using a suitable method like the DPA assay.[13]

Data Analysis:

  • Calculate the proliferative effect (PE) as the ratio of the DNA content in treated wells to that in vehicle control wells.

  • Plot the PE against the log of the compound concentration to generate a dose-response curve.

  • Determine the EC50 value for the proliferative response.

ParameterDescription
Proliferative Effect (PE) The fold-increase in cell number (as measured by DNA content) in treated cells compared to vehicle-treated cells.
EC50 The concentration of the compound that induces a proliferative response halfway between the baseline and the maximum response.

III. Receptor Binding: Competitive Binding Assays

Principle:

Competitive binding assays directly measure the ability of a test compound to bind to the androgen or estrogen receptor.[16][17] These assays typically use a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor. The test compound is incubated with the receptor preparation (e.g., cell lysate or purified receptor) and the labeled ligand. If the test compound binds to the receptor, it will compete with the labeled ligand, resulting in a decrease in the measured signal from the labeled ligand.[18] The degree of displacement is proportional to the binding affinity of the test compound.

Androgen and Estrogen Receptor Signaling Pathways:

Hormone_Receptor_Signaling cluster_AR Androgen Receptor Pathway cluster_ER Estrogen Receptor Pathway Androgen Androgen (e.g., Nandrolone) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_ligand Ligand-Bound AR AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_transcription Target Gene Transcription ARE->AR_transcription Initiates Estrogen Estrogen ER_complex ER-HSP Complex Estrogen->ER_complex Binds ER_ligand Ligand-Bound ER ER_complex->ER_ligand HSP Dissociation ER_dimer ER Dimer ER_ligand->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds ER_transcription Target Gene Transcription ERE->ER_transcription Initiates

Caption: Canonical signaling pathways for androgen and estrogen receptors.

Protocol: Androgen Receptor Competitive Binding Assay

Materials:

  • Receptor Source: Rat prostate cytosol[16] or purified recombinant human AR ligand-binding domain (LBD).[19]

  • Radiolabeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT).[19]

  • Unlabeled Competitor (for non-specific binding): High concentration of unlabeled DHT.

  • Test Compound: 19-Nor-5-androstenediol.

  • Assay Buffer: (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).[17]

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor and Ligands:

    • Prepare the receptor source (e.g., rat prostate cytosol) according to established protocols.[16]

    • Prepare serial dilutions of the test compound and unlabeled DHT in assay buffer.

  • Binding Reaction:

    • In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound or unlabeled DHT.

    • For total binding, omit the test compound and unlabeled DHT. For non-specific binding, add a high concentration of unlabeled DHT.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [3H]-DHT from the free [3H]-DHT using a method like hydroxylapatite (HAP) precipitation[17] or dextran-coated charcoal adsorption.

  • Quantification:

    • Add scintillation fluid to the vials containing the bound ligand.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).[19]

ParameterDescription
IC50 The concentration of a competitor that displaces 50% of the specific binding of the radiolabeled ligand.
Specific Binding Total binding minus non-specific binding.

Protocol: Estrogen Receptor Competitive Binding Assay

This assay is performed similarly to the AR binding assay, with the following modifications:

  • Receptor Source: Rat uterine cytosol[17] or purified recombinant human ERα LBD.

  • Radiolabeled Ligand: [3H]-17β-estradiol ([3H]-E2).[17]

  • Unlabeled Competitor (for non-specific binding): High concentration of unlabeled E2 or diethylstilbestrol (DES).[17]

The procedure and data analysis follow the same principles as the AR competitive binding assay.

IV. Summary and Interpretation of Results

A comprehensive assessment of 19-Nor-5-androstenediol's activity requires the integration of data from all three types of assays.

  • Androgenic Activity: A potent androgenic compound will exhibit a low EC50 value in the AR reporter gene assay and a low IC50 value in the AR competitive binding assay.

  • Estrogenic Activity: Estrogenic activity would be indicated by a low EC50 value in the ERα reporter gene assay, a significant proliferative effect in the MCF-7 assay, and a low IC50 value in the ER competitive binding assay.

  • Selectivity: By comparing the EC50 and IC50 values for the androgen and estrogen receptors, the selectivity of the compound can be determined. A compound that is highly selective for the androgen receptor will have significantly lower EC50 and IC50 values for AR-mediated effects compared to ER-mediated effects.

It is important to consider that these in vitro assays may not fully recapitulate the metabolic activation of 19-Nor-5-androstenediol that occurs in vivo. Therefore, it may be beneficial to perform these assays with the known active metabolite, nandrolone, to provide a more direct comparison of receptor activation.

V. References

  • Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]

  • In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health. [Link]

  • Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]

  • 19-Nor-5-androstenediol. Wikipedia. [Link]

  • Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities. National Institutes of Health. [Link]

  • Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Oxford Academic. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PubMed Central. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. National Toxicology Program. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]

  • Human Androgen Receptor. Indigo Biosciences. [Link]

  • Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective. Oxford Academic. [Link]

  • Cell-based assays for screening androgen receptor ligands. National Institutes of Health. [Link]

  • 19-Nor-5-androstenedione. Grokipedia. [Link]

  • MCF-7 ERE-luciferase reporter assay. ResearchGate. [Link]

  • Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. MDPI. [Link]

  • Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. MDPI. [Link]

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed. [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. [Link]

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. National Institutes of Health. [Link]

  • Δ 5 -Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells. PNAS. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. ScienceDirect. [Link]

Sources

animal models for studying the effects of 19-Nor-5-androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

19-Nor-5-androstenediol (Estr-5-ene-3


,17

-diol) is a synthetic anabolic-androgenic steroid (AAS) precursor. Unlike direct-acting steroids, it functions as a prohormone , requiring enzymatic conversion in vivo to exert its pharmacological effects.
Mechanism of Action

The compound is a structural derivative of testosterone lacking the carbon-19 methyl group. Upon administration, it undergoes oxidation by the enzyme 3


-hydroxysteroid dehydrogenase (3

-HSD)
to form Nandrolone (19-nortestosterone). Nandrolone subsequently binds to the Androgen Receptor (AR) with high affinity but reduced androgenic potency compared to testosterone, primarily due to its reduction by 5

-reductase to 5

-dihydronandrolone (which has a lower affinity for AR than Dihydrotestosterone).

Research Significance:

  • Doping Control: As a WADA-prohibited substance (S1. Anabolic Agents), understanding its urinary metabolic footprint (specifically 19-norandrosterone ) is critical for anti-doping laboratories.

  • Therapeutic Potential vs. Toxicity: Investigated for "tissue-selective" anabolic effects (sparing the prostate while maintaining muscle mass), though hepatotoxicity remains a concern.

Model Selection Strategy

The selection of the animal model is dictated by the specific endpoint: Anabolic/Androgenic Ratio or Metabolic Profiling .

EndpointPreferred ModelRationale
Anabolic/Androgenic Activity Rat (Sprague Dawley or Wistar) The Hershberger Bioassay (OECD 441) is the gold standard. Castration removes endogenous androgens, allowing precise measurement of the test compound's effect on specific target tissues.
Metabolic Profiling Mouse (Chimeric) or Rat Rodents share key steroidogenic enzymes (3

-HSD) with humans, though urinary excretion profiles must be cross-referenced with human data due to species-specific glucuronidation patterns.
Toxicology (Chronic) Rat & Mouse Required for assessing hepatotoxicity (liver tumors) and cardiovascular hypertrophy associated with chronic AAS exposure.

Core Protocol: The Hershberger Bioassay (OECD 441)[1][2]

This protocol is the definitive method for quantifying the myotrophic (anabolic) versus androgenic effects of 19-Nor-5-androstenediol.

Experimental Design
  • Subject: Male Rats (Sprague Dawley), Peripubertal.[1]

  • Surgical State: Orchiectomized (Castrated) to eliminate endogenous testosterone background.

  • Group Size:

    
     per group (minimum).
    
  • Controls:

    • Negative:[2][3] Vehicle Control (Corn Oil or Methylcellulose).

    • Positive: Testosterone Propionate (TP), 0.4 mg/kg/day s.c.

Surgical Preparation (Orchiectomy)

Timing: Perform on Post-Natal Day (PND) 42.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Incision: Make a small incision in the scrotal sac.

  • Excision: Ligate the spermatic cord and excise both testes and epididymides.

  • Recovery: Allow 7 days for regression of accessory sex organs before initiating treatment.

Dosing Regimen
  • Route: Subcutaneous (s.c.) injection is preferred to bypass first-pass hepatic metabolism for potency assessment. Oral gavage is used if assessing bioavailability.

  • Duration: 10 consecutive days.

  • Dose Range (Suggested): 3, 10, and 30 mg/kg/day (s.c.).

Necropsy & Tissue Harvesting

Timing: 24 hours after the final dose.[1][4] Procedure: Euthanize and immediately weigh the following five androgen-dependent tissues (wet weight) to the nearest 0.1 mg.

Critical Dissection Targets:

  • Ventral Prostate (VP): Indicator of androgenic activity.[1]

  • Seminal Vesicles (SV): Indicator of androgenic activity (weigh with coagulating glands).[1][4]

  • Levator Ani/Bulbocavernosus (LABC): Primary indicator of anabolic (myotrophic) activity.

  • Cowper’s Glands: Confirmatory androgenic tissue.

  • Glans Penis: Confirmatory androgenic tissue.[1][4]

Data Analysis & Interpretation

Calculate the Anabolic-Androgenic Index (AAI) :


[5]
  • High AAI: Desirable for muscle wasting therapies (SARM-like profile).

  • Low AAI: Indicates high virilization risk.

Metabolic Pathway & Doping Control Analysis

Researchers studying 19-Nor-5-androstenediol must track its conversion to Nandrolone and subsequent urinary metabolites.

Biological Pathway Visualization

The following diagram illustrates the metabolic activation and excretion pathway.

MetabolicPathway Prohormone 19-Nor-5-androstenediol Enzyme1 3β-HSD Prohormone->Enzyme1 ActiveDrug Nandrolone (19-Nortestosterone) Enzyme1->ActiveDrug Oxidation Enzyme2 5α-Reductase ActiveDrug->Enzyme2 Intermediate 5α-Dihydronandrolone Enzyme2->Intermediate Reduction Metabolite1 19-Norandrosterone (Major Urinary Marker) Intermediate->Metabolite1 3α-HSD Metabolite2 19-Noretiocholanolone Intermediate->Metabolite2 3α-HSD (Isomerization)

Figure 1: Metabolic activation of 19-Nor-5-androstenediol into Nandrolone and its subsequent urinary metabolites used for detection.[5]

Urine Collection Protocol
  • Metabolic Cage Housing: Place rats in individual metabolic cages for 24 hours on Day 10 of dosing.

  • Sample Preservation: Collect urine in vessels containing sodium azide (0.1%) to prevent bacterial degradation of steroids.

  • Analysis (GC-MS/MS): Hydrolyze urine with

    
    -glucuronidase (E. coli) to deconjugate steroids. Extract with diethyl ether. Target ion monitoring for 19-norandrosterone  (diagnostic marker).
    

Experimental Workflow Summary

The following diagram outlines the chronological steps for the Hershberger Assay validation of this compound.

HershbergerWorkflow PND42 PND 42: Orchiectomy Recovery Recovery Phase (7 Days) PND42->Recovery Baseline Randomization (Body Weight) Recovery->Baseline Dosing Treatment Phase (10 Days Daily s.c.) Baseline->Dosing Start Day 1 Necropsy Necropsy (24h post-last dose) Dosing->Necropsy Day 11 Analysis Weigh 5 Target Tissues Necropsy->Analysis

Figure 2: Chronological workflow for the OECD 441 Hershberger Bioassay.

References

  • OECD (2009). Test No. 441: Hershberger Bioassay in Rats: A Short-term Screening Assay for (Anti)Androgenic Properties.[1] OECD Guidelines for the Testing of Chemicals, Section 4.

  • World Anti-Doping Agency (WADA). Prohibited List - Anabolic Agents (S1).

  • Q. Bowers, L.D. (2012). Athletic Drug Testing. Clinics in Laboratory Medicine. (Discusses 19-norandrosterone detection thresholds).

  • FDA (2004). Anabolic Steroid Control Act of 2004. (Classified 19-nor precursors as controlled substances).

  • Van Eenoo, P., & Delbeke, F. T. (2006). Metabolism and excretion of anabolic steroids in doping control—New steroids and new insights. Journal of Steroid Biochemistry and Molecular Biology.

Sources

developing immunoassays for 19-Nor-5-androstenediol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Immunoassay Engineering for 19-Nor-5-androstenediol Detection

Executive Summary & Scientific Rationale

19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) and a direct prohormone of Nandrolone (19-nortestosterone).[1][2] Its detection is critical in anti-doping (WADA), forensic toxicology, and veterinary surveillance.[1]

The Challenge: The structural homology between 19-Nor-5-androstenediol, endogenous steroids (Testosterone), and other synthetic AAS (Nandrolone) presents a significant risk of cross-reactivity.[1] Standard antibodies often fail to distinguish the 3-hydroxyl,


 A-ring configuration of the target from the 3-ketone, 

configuration of Nandrolone.[1]

The Solution: This guide details a "Rational Hapten Design" approach. By engineering an immunogen that conjugates at the C-17 position, we force the immune system to recognize the unique A-ring features (the 3-OH group and C5-C6 double bond), thereby maximizing specificity.[1]

Phase I: Immunogen Engineering (The "Make or Break" Step)

The specificity of an immunoassay is determined before the first animal is immunized. It is defined by the chemistry of the hapten-protein conjugate.[1]

Hapten Design Logic
  • Target Molecule: 19-Nor-5-androstenediol (MW: ~276 Da).[1][2][3]

  • Requirement: Small molecules are not immunogenic.[1][3] They must be conjugated to a carrier protein (e.g., KLH, BSA).[1]

  • Linker Strategy:

    • Avoid C3 Linkage: Linking at C3 would mask the hydroxyl group, making the antibody "blind" to the main difference between the target and Nandrolone.

    • Select C17 Linkage: Conjugation via the C17-hydroxyl group exposes the entire A-ring and B-ring to the immune system.[1] This allows the generation of antibodies that specifically recognize the "19-nor" motif and the specific A-ring saturation state.

Synthetic Protocol: Preparation of 19-Nor-5-androstenediol-17-Hemisuccinate

Note: This synthesis creates a carboxylic acid handle for protein coupling.[1][3]

  • Reagents: 19-Nor-5-androstenediol, Succinic anhydride, Pyridine (anhydrous), 4-Dimethylaminopyridine (DMAP).[1][3]

  • Reaction:

    • Dissolve 100 mg of 19-Nor-5-androstenediol in 5 mL anhydrous pyridine.

    • Add 200 mg Succinic anhydride and a catalytic amount of DMAP.

    • Reflux: Heat at 60°C for 24 hours under nitrogen atmosphere.

    • Mechanism:[1][2][4] The succinic anhydride preferentially attacks the less sterically hindered hydroxyls. (Note: C3 and C17 are both secondary, but reaction conditions can be tuned, or isomers separated).[1]

  • Purification:

    • Evaporate pyridine under reduced pressure.[1]

    • Resuspend residue in Ethyl Acetate and wash with 1M HCl (to remove pyridine) and water.

    • Critical Step: Purify via Silica Gel Chromatography (Mobile Phase: Chloroform/Methanol 95:5) to isolate the 17-hemisuccinate isomer from the 3-hemisuccinate or 3,17-bis-hemisuccinate byproducts.[1] Confirm structure via NMR.

Immunogen Conjugation (Active Ester Method)
  • Activation: Dissolve the purified Hapten-Hemisuccinate in DMF. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in a 1:1:1 molar ratio.[1] Stir for 2 hours to form the NHS-ester.[1]

  • Coupling: Add the activated hapten dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) in Carbonate Buffer (pH 9.6).

  • Dialysis: Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted hapten.

Phase II: Antibody Generation & Screening Workflow

Do not rely on a single screening step.[1] Use a "Counter-Screening" strategy to filter out cross-reactive clones early.[1]

AntibodyWorkflow Immunization Immunization (Rabbit/Mouse + KLH-Hapten) Bleed Test Bleed / Hybridoma Fusion Immunization->Bleed ScreenPos Positive Screen (vs. Target-BSA) Bleed->ScreenPos Detect Binding ScreenNeg Counter Screen (vs. Nandrolone/Testosterone) ScreenPos->ScreenNeg Challenge Selection Select High Specificity Clones ScreenNeg->Selection Low CR Only

Figure 1: Counter-Screening Workflow. Clones are only selected if they bind the Target but fail to bind the structurally similar Nandrolone.

Phase III: ELISA Assay Protocol (Competitive Format)

For small molecules, a Competitive Indirect ELISA is the industry standard.

Principle: Free 19-Nor-5-androstenediol in the sample competes with immobilized Hapten-BSA conjugate for binding to the specific antibody.[1]

  • High Signal = Low Analyte.[1][3]

  • Low Signal = High Analyte.[1]

Reagents Preparation
  • Coating Antigen: 19-Nor-5-androstenediol-BSA (Note: Use BSA, not KLH, to avoid anti-carrier protein interference).[1]

  • Primary Antibody: The specific antibody generated in Phase II.

  • Secondary Antibody: Goat anti-Rabbit IgG-HRP (Horseradish Peroxidase).[1][3]

Step-by-Step Protocol
  • Coating: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate 1 hour at RT.

  • Competition Step (The Critical Reaction):

    • Add 50 µL of Standard or Sample (Urine/Serum extract) to wells.

    • Immediately add 50 µL of Primary Antibody (diluted to optimal titer).

    • Incubate: 1 hour at 37°C (Thermodynamic equilibrium).

  • Washing: Wash plate 5x with PBST.

  • Detection: Add 100 µL Secondary Antibody-HRP.[1][3] Incubate 45 min at RT.

  • Development: Wash 5x. Add 100 µL TMB Substrate.[1] Incubate 15 min (protect from light). Stop reaction with 50 µL 2M H2SO4.[1]

  • Read: Measure Absorbance (OD) at 450 nm.

Phase IV: Validation & Data Analysis

Cross-Reactivity (CR) Profiling

Calculate % CR using the formula:


.
Steroid AnalogStructural DifferenceExpected CR (%)Interpretation
19-Nor-5-androstenediol Target 100% Reference
Nandrolone (19-Nortestosterone)3-Ketone,

< 5%Acceptable
Testosterone19-Methyl, 3-Ketone< 0.1%Excellent
19-Norandrosterone3-OH, 17-Ketone< 10%Metabolite interference
EstradiolAromatic A-ring< 0.01%Negligible
Sensitivity Data (Example)
  • IC50 (50% Inhibition): 1.5 ng/mL[1]

  • LOD (Limit of Detection): 0.1 ng/mL (Calculated as Mean of Blank - 3*SD).[1]

  • Linear Range: 0.2 – 20 ng/mL.

Troubleshooting Matrix Interference

Biological matrices (urine, plasma) contain salts and proteins that affect binding.[1][3]

  • Solution: Perform a Matrix Match Calibration . Spike standards into "drug-free" urine rather than buffer.

  • Extraction: If interference persists, employ Liquid-Liquid Extraction (LLE) using Diethyl Ether or TBME (tert-Butyl methyl ether) prior to assay.[1]

Comparative Analysis: Immunoassay vs. LC-MS/MS

Comparison Method Detection Method ELISA ELISA (Immunoassay) Method->ELISA LCMS LC-MS/MS (Gold Standard) Method->LCMS E_Pros Pros: High Throughput Low Cost Field Deployable ELISA->E_Pros E_Cons Cons: Cross-Reactivity Qualitative Screening ELISA->E_Cons L_Pros Pros: Unambiguous ID Quantification Multi-analyte LCMS->L_Pros L_Cons Cons: High Cost Complex Prep Lab Based LCMS->L_Cons

Figure 2: Strategic selection of detection methods. ELISA is the "Gatekeeper" (Screening), while LC-MS/MS is the "Judge" (Confirmation).

References

  • World Anti-Doping Agency (WADA). (2023).[1] WADA Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[1]Link

  • Liu, Y. H., et al. (2007).[1] Hapten design and indirect competitive immunoassay for parathion determination: correlation with molecular modeling and principal component analysis. Analytica Chimica Acta.[1][5] Link

  • Rao, P. N., et al. (1978).[1][6] Synthesis of new steroid haptens for radioimmunoassay--part V. 19-O-carboxymethyl ether derivative of testosterone. Journal of Steroid Biochemistry.[6] Link

  • PubChem. (2023).[1][3] 19-Nor-5-androstenediol Compound Summary. National Library of Medicine. Link

  • Hemmersbach, P. (2008).[1] History of mass spectrometry at the Olympic Games. Journal of Mass Spectrometry. (Context on 19-nor steroid detection evolution).

Sources

Troubleshooting & Optimization

improving resolution of 19-Nor-5-androstenediol isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

The separation of 19-nor-5-androstenediol (estr-5-ene-3,17-diol) isomers presents a significant challenge in analytical chemistry due to the subtle stereochemical differences at the C3 position (3


 vs. 3

) and the structural similarity to its

isomer (19-nor-4-androstenediol).

For researchers in anti-doping (WADA compliance) and pharmaceutical development, achieving baseline resolution is non-negotiable. This guide synthesizes high-resolution gas chromatography (GC) and liquid chromatography (LC) protocols designed to overcome the co-elution of these epimers.

Troubleshooting Guide & FAQs

Q1: My 3 - and 3 - isomers are co-eluting on my standard GC-MS method. How can I improve resolution?

Diagnosis: Standard screening methods often use rapid temperature ramps (e.g., 10°C/min) which are insufficient for resolving C3 epimers. The 3


 and 3

hydroxyl groups have nearly identical boiling points and interaction energies with standard 5% phenyl columns (e.g., HP-5MS).

Solution: You must alter the selectivity and the thermal gradient.

  • Flatten the Ramp: Introduce a "resolution plateau" in your temperature program. Slow the ramp to 2°C/min across the critical elution window (typically 220°C – 250°C).

  • Phase Change: If a 5% phenyl column (HP-5MS, DB-5MS) fails, switch to a DB-17MS (50% phenyl) or equivalent. The higher phenyl content increases

    
    -
    
    
    
    interactions with the steroid backbone, often amplifying the retention time difference between the planar 3
    
    
    and the axial 3
    
    
    conformers.
Q2: I am seeing poor sensitivity for 19-nor-5-androstenediol in LC-MS/MS ESI+. Why?

Diagnosis: Unlike testosterone or nandrolone, 19-nor-5-androstenediol lacks a conjugated keto group (3-keto-4-ene). It is a neutral steroid with two hydroxyl groups. In Electrospray Ionization (ESI), it has low proton affinity, leading to poor ionization efficiency and high limits of detection (LOD).

Solution: You cannot rely on protonation alone.

  • Mobile Phase Additive: Add 0.2 mM Ammonium Fluoride (NH

    
    F)  to your aqueous mobile phase. This promotes the formation of 
    
    
    
    adducts in ESI negative mode , which often yields 10-50x higher sensitivity than positive mode for neutral steroids.
  • Derivatization: If ESI+ is mandatory, use Dansyl Chloride derivatization. This attaches a charged moiety to the hydroxyl groups, drastically improving ionization efficiency and retention on C18 columns.

Q3: My GC-MS peaks are tailing significantly. Is this a column issue?

Diagnosis: While it could be a column issue, for silylated steroids, tailing is almost always due to incomplete derivatization or moisture contamination . The hydroxyl groups at C3 and C17 must be fully protected as Trimethylsilyl (TMS) ethers. Free hydroxyls interact with active sites (silanols) in the liner and column, causing tailing.

Solution:

  • Reagent Check: Ensure your MSTFA is fresh.[1]

  • Catalyst: Use MSTFA activated with NH

    
    I (2 mg/mL) and Dithioerythritol (DTE) . The iodide acts as a potent catalyst to silylate sterically hindered hydroxyls that pure MSTFA might miss.
    
  • Moisture: Verify your solvents are anhydrous. Even trace water hydrolyzes TMS derivatives back to free diols.

Experimental Protocols

Protocol A: High-Resolution GC-MS Separation

Objective: Baseline separation of 3


- and 3

-19-nor-5-androstenediol isomers as TMS derivatives.

Reagents:

  • Derivatization Mix: MSTFA : NH

    
    I : DTT (1000 : 2 : 4 v/w/w).
    
  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow:

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under N

    
     at 40°C.
    
  • Reconstitution: Add 50 µL of Derivatization Mix .

  • Reaction: Vortex for 30s. Incubate at 60°C for 20 minutes . (Note: Higher temps can cause degradation; 60°C is optimal for silylation without artifact formation).

  • Injection: Inject 1-2 µL into GC-MS.

GC Parameters:

  • Column: Agilent DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 280°C.

  • Temperature Program:

    • Start: 180°C (Hold 1 min)

    • Ramp 1: 10°C/min to 220°C

    • Ramp 2 (Critical): 2°C/min to 260°C (This slow ramp resolves the isomers)

    • Ramp 3: 30°C/min to 300°C (Hold 3 min)

Protocol B: LC-MS/MS Sensitivity Enhancement

Objective: High-sensitivity detection of underivatized isomers.

LC Parameters:

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Reason: Biphenyl phases offer superior selectivity for isomeric steroids compared to C18.

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: 40% -> 70% B (Shallow gradient for resolution)

    • 8-9 min: 98% B (Wash)

  • Detection: ESI Negative Mode (monitor

    
     adducts).
    

Technical Visualizations

Figure 1: GC-MS Method Development Logic

This decision tree guides you through resolving co-elution and peak shape issues specific to silylated steroids.

GC_Troubleshooting start Start: GC-MS Method Development check_res Check Resolution (Rs) between 3α and 3β isomers start->check_res decision_res Is Rs > 1.5? check_res->decision_res good Method Validated decision_res->good Yes poor_res Modify Temp Program decision_res->poor_res No action_ramp Decrease Ramp Rate (2°C/min at 220-260°C) poor_res->action_ramp check_tailing Check Peak Shape action_ramp->check_tailing decision_tail Tailing Factor > 1.2? check_tailing->decision_tail fix_tailing Re-Derivatize decision_tail->fix_tailing Yes column_switch Switch Stationary Phase (5% Phenyl -> 50% Phenyl) decision_tail->column_switch No (Resolution still poor) action_derivatize Use MSTFA + NH4I + DTT Ensure Anhydrous Conditions fix_tailing->action_derivatize action_derivatize->check_res column_switch->check_res

Caption: Decision tree for optimizing GC-MS separation of 19-nor-5-androstenediol isomers, focusing on temperature gradients and derivatization chemistry.

Figure 2: LC-MS Sensitivity Optimization Workflow

This workflow illustrates the critical choices between ionization modes for neutral steroids.

LC_Workflow input Sample: 19-Nor-5-androstenediol (Neutral Steroid) ionization Select Ionization Strategy input->ionization path_esi_pos ESI Positive Mode ionization->path_esi_pos Standard Setup path_esi_neg ESI Negative Mode ionization->path_esi_neg Optimized Setup req_pos Requires Derivatization (Dansyl Chloride) path_esi_pos->req_pos req_neg Requires Additive (Ammonium Fluoride 0.2mM) path_esi_neg->req_neg result_pos High Sensitivity (Dansyl-Derivative) req_pos->result_pos result_neg High Sensitivity ([M+F]- Adduct) req_neg->result_neg column Column Selection: Biphenyl or Phenyl-Hexyl result_pos->column result_neg->column

Caption: Workflow for maximizing LC-MS sensitivity. Neutral steroids require either fluoride adduct formation (ESI-) or derivatization (ESI+) for trace detection.

Data Summary: Isomer Characteristics

IsomerTrivial NameGC-MS Retention (Relative)*Key Diagnostic Ion (TMS)
19-nor-5-androstene-3

,17

-diol
3

-isomer
0.98 (Elutes First)m/z 420 (

), 225
19-nor-5-androstene-3

,17

-diol
Bolandiol (3

-isomer)
1.00 (Elutes Second)m/z 420 (

), 225
19-nor-4-androstenediol 4-ene isomer1.02 - 1.05m/z 418 (

)

*Note: Relative retention times are approximate and highly dependent on the temperature ramp in the 220-260°C region.

References

  • World Anti-Doping Agency (WADA). "Prohibited List."[2][3] WADA-ama.org. [Link]

  • Mareck, U., et al. "Recent advances in doping analysis (17)."[4] Sport und Buch Strauß, 2009.[4] (Discusses LC-MS/MS of low level anabolic agents). [Link]

  • Li, Z.M., & Kannan, K. "Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry."[5][6] PubMed, 2022. (Methodology for steroid isomer separation). [Link]

  • Phenomenex. "LC-MS/MS Steroid Analysis Solutions for Clinical Research."[7] Phenomenex Technical Guide. (Column selection for steroid isomers). [Link]

  • Goudreault, D., & Massé, R. "Studies on anabolic steroids—IV. Identification of new urinary metabolites of 19-nortestosterone..." Journal of Steroid Biochemistry, 1990. (Foundational work on 19-nor steroid derivatization and GC-MS). [Link]

Sources

Technical Support Center: 19-Nor-5-androstenediol Extraction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of 19-Nor-5-androstenediol During Extraction Content Type: Technical Support Center Guide

Executive Summary: The Analyte Profile

Before troubleshooting, confirm your analyte's physicochemical behavior.[1] 19-Nor-5-androstenediol (Bolandiol) is a moderately lipophilic steroid with specific stability concerns that differ from its 4-ene analogs (e.g., Nandrolone).[2][1][3]

PropertyValueImplication for Extraction
IUPAC Name Estr-5-ene-3β,17β-diolDelta-5 double bond is less stable than Delta-4 conjugated systems.[2][1][3]
LogP ~3.06 (Experimental/Predicted)Retains well on C18/HLB; requires >80% organic solvent for elution.[2][1][3]
pKa ~18 (Neutral in biological pH)pH adjustment during SPE is for matrix suppression control, not analyte ionization.[2][1][3]
Solubility Water: 0.064 g/LHigh risk of precipitation in aqueous buffers; requires organic modifiers.[1][3]
Key Metabolites 19-Norandrosterone, 19-NoretiocholanoloneIn urine, the parent compound is heavily conjugated (Glucuronide/Sulfate).[2][3]

Part 1: Diagnostic Workflow

Use this logic tree to isolate the source of your low recovery.

TroubleshootingFlow Start START: Low Recovery (<60%) CheckIS Step 1: Check Internal Standard (IS) Is IS recovery also low? Start->CheckIS IS_Low YES: Global Loss CheckIS->IS_Low IS_Normal NO: Specific Analyte Loss CheckIS->IS_Normal Extraction_Issue Extraction/Evaporation Issue IS_Low->Extraction_Issue Adsorption Check Adsorption: Are you using plasticware? Switch to Silanized Glass. Extraction_Issue->Adsorption Evaporation Check Evaporation: Temp > 40°C? N2 flow too high? Analyte is subliming or degrading. Extraction_Issue->Evaporation Hydrolysis Hydrolysis Efficiency? (Urine Samples) IS_Normal->Hydrolysis IonSuppression Matrix Effects (LC-MS): Ion Suppression in Source? IS_Normal->IonSuppression Isomerization Isomerization Check: Did it convert to Nandrolone? (Acidic pH + Heat) Hydrolysis->Isomerization

Caption: Figure 1.[2][1][3] Diagnostic decision tree for isolating steroid recovery failures.

Part 2: Troubleshooting Guide (Q&A)

Category A: Pre-Treatment & Enzymatic Hydrolysis (Urine Matrix)[1][4]

Q: My recovery is near zero in urine but fine in spiked water. Why? A: You are likely failing to deconjugate the steroid.[1] 19-Nor-5-androstenediol is excreted extensively as glucuronide and sulfate conjugates.[2][1][3] If you extract without hydrolysis, the conjugated forms (which are highly polar) will flow straight through your extraction solvent or SPE cartridge waste steps.[1]

  • The Fix: You must perform enzymatic hydrolysis.[1]

  • Expert Insight: Be careful with Helix pomatia (HP) juice.[1] While it contains both glucuronidase and sulfatase, crude preparations can contain oxidoreductases that convert 5-ene-3β-ols (your analyte) into 4-ene-3-ones (Nandrolone) [1].[2][1][3] This "disappearance" looks like low recovery but is actually an artifactual biotransformation.[1]

  • Protocol Adjustment: Use purified recombinant ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -glucuronidase if you only suspect glucuronides.[2][3] If sulfates are expected, use a sulfatase-clean preparation and monitor for Nandrolone formation as a quality control step.[2][1]
    

Q: I am using acid hydrolysis to save money. Is this acceptable? A: Absolutely not for this analyte. Acid hydrolysis (e.g., heating with HCl) causes the isomerization of the


 double bond to the thermodynamically more stable 

position [2].
  • Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Result: You will lose 100% of your specific target and falsely identify Nandrolone.[1]

Category B: Solid Phase Extraction (SPE) Optimization

Q: I am using a standard C18 cartridge. Is the analyte breaking through? A: With a LogP of ~3.06, breakthrough on C18 is unlikely unless your wash solvent is too strong.

  • Diagnosis: Collect the "Load" and "Wash" fractions and analyze them.[1] If the analyte is there, your retention mechanism failed.[1]

  • Common Error: Using >20% Methanol/Acetonitrile in the wash step.[1]

  • Correction: Keep wash solvents to <10% Methanol. 19-Nor-5-androstenediol is moderately polar compared to esters; it will elute prematurely if the organic modifier is too high during the wash.[2][1][3]

Q: I suspect the analyte is stuck on the cartridge. What elution solvent should I use? A: 19-Nor-5-androstenediol requires strong organic elution.[2][1][3]

  • Recommendation: Use 100% Methanol or Ethyl Acetate.[1]

  • Warning: If using a polymeric weak anion exchange (WAX) cartridge (common for separating free vs. conjugated steroids), the free steroid (neutral) elutes in the organic flow-through or the initial methanol elution, not the basic elution step used for acidic conjugates.[2]

Category C: Instrumental & Post-Extraction Issues

Q: I see low signal in LC-MS/MS. Is it recovery or suppression? A: It is likely matrix effects (Ion Suppression).[1] Urine extracts are "dirty."[1]

  • Test: Perform a post-column infusion (PCI) experiment. Inject a blank matrix extract while infusing the standard.[1] If the signal drops at the analyte's retention time, you have suppression.[1]

  • The Fix:

    • Improve Cleanup: Switch from LLE to SPE (Oasis HLB or equivalent).

    • Chromatography: Adjust the gradient to move the analyte away from the suppression zone (usually the solvent front or the very end of the gradient).

    • Ionization: 19-nor steroids ionize poorly in ESI compared to testosterone.[1] Consider APCI (Atmospheric Pressure Chemical Ionization) or derivatization (e.g., with picolinic acid) to enhance sensitivity [3].[2][1]

Q: I am using GC-MS and recovery is inconsistent. A: Check your derivatization efficiency.

  • Issue: The two hydroxyl groups (3ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 17
    
    
    
    ) must be fully silylated (e.g., MSTFA/TMIS). If moisture is present, the reaction fails.
  • Symptom: You see mono-TMS peaks or the original underivatized peak.[2][1]

  • Fix: Ensure the extract is bone dry before adding MSTFA. Use a moisture trap or dry down with Nitrogen at 40°C for an extra 10 mins.[1]

Part 3: Optimized Extraction Protocol

This protocol minimizes isomerization and adsorption losses.[1]

Reagents:

  • Lysis Buffer: 0.2M Sodium Acetate (pH 5.2).[1]

  • Enzyme: Purified ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -glucuronidase/sulfatase (avoid crude HP juice if possible).[2]
    
  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, 60mg).[2][1]

Step-by-Step Workflow:

  • Sample Prep: Aliquot 2 mL Urine. Add 50 µL Internal Standard (Deuterated Nandrolone or similar).[1]

  • Hydrolysis: Add 1 mL Acetate Buffer (pH 5.2) and 50 µL Enzyme. Incubate at 50°C for 2 hours .

    • Critical: Do not exceed 55°C to prevent thermal degradation.[1]

  • Conditioning: Condition SPE with 3 mL Methanol, then 3 mL Water.

  • Loading: Load hydrolyzed sample (ensure pH is ~5.2). Flow rate < 1 mL/min.[1]

  • Washing:

    • Wash 1: 3 mL 5% Methanol in Water (Removes salts/polar interferences).[1]

    • Dry cartridge under high vacuum for 5 minutes.[2]

  • Elution: Elute with 2 x 1.5 mL Methanol .

    • Note: Avoid Acetone if using plastic tubes (leaching).[1]

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C .

    • Troubleshooting: Do not over-dry.[1][4] Remove immediately once dry.[1]

  • Reconstitution (LC-MS): Dissolve in 100 µL 50:50 Methanol:Water. Use Silanized Glass Vials .

Part 4: Solvent & Stability Data

Solvent SystemSolubility/Recovery RiskRecommendation
Water (100%) Very Low Solubility (0.064 g/L)Risk: Adsorption to container walls.[2][1][3] Always add >10% organic.[1]
Methanol (100%) High SolubilityBest for Elution and Stock Solutions.[2][1][3]
Ethyl Acetate High SolubilityGood for LLE, but evaporation can be slow/variable.[1][3]
Acidic Buffer (pH < 3) High Risk Avoid. Causes isomerization to Nandrolone.[2][1][3]
Plastic (PP) Tubes Adsorption RiskAvoid during evaporation/reconstitution steps.[2][1][3] Use Glass.

References

  • Torrado, S., et al. (2008).[2][1][5] Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol.[2][1][3][5] Rapid Communications in Mass Spectrometry, 22(19), 3035–3042.[2][1][5] Link

  • Schänzer, W., & Donike, M. (1993).[2][1] Metabolism of anabolic steroids in man: synthesis and use of reference substances for identification of anabolic steroid metabolites. Analytica Chimica Acta, 275(1-2), 23-48.[2][1] Link

  • Thevis, M., & Schänzer, W. (2007).[2][1] Mass spectrometry in sports drug testing: Structure characterization and analytical properties of steroid-derived drugs. Mini Reviews in Medicinal Chemistry, 7(5), 489-497.[2][1] Link

  • World Anti-Doping Agency (WADA). (2023).[1] Technical Document TD2023NA: Harmonization of Analysis and Reporting of 19-Norsteroids. Link

Sources

Technical Support Center: 19-Nor-5-Androstenediol Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cross-Reactivity & Specificity in 19-Nor-5-Androstenediol (19-NA-5) Detection

Welcome to the Technical Support Center

You are likely here because your immunoassay for 19-Nor-5-androstenediol (a key prohormone and Nandrolone precursor) is showing unexpected positive signals. In the high-stakes world of steroid analysis—whether for anti-doping (WADA compliance) or metabolic research—distinguishing between the Delta-5 (19-nor-5-androstenediol) and Delta-4 (Nandrolone/19-nortestosterone) isomers is the ultimate challenge.

This guide moves beyond basic troubleshooting. We will dissect the structural biology causing your interference, provide a self-validating extraction protocol to eliminate matrix effects, and establish a rigorous cross-reactivity mapping workflow.

Module 1: Diagnostic Logic (Triage)

Before altering your assay parameters, use this logic flow to identify the source of your interference. Is it true cross-reactivity (antibody-driven) or matrix interference (sample-driven)?

TroubleshootingLogic Start High Background / Unexpected Positive DilutionTest Perform Linearity of Dilution Test Start->DilutionTest Linear Result is Linear? DilutionTest->Linear TrueCR True Antibody Cross-Reactivity Linear->TrueCR Yes (Signal drops proportionally) MatrixEff Matrix Interference (Protein/Lipid) Linear->MatrixEff No (Signal drops non-linearly) Action1 Action: Optimize Blocking & Ab Specificity TrueCR->Action1 Action2 Action: Implement SPE / Hydrolysis MatrixEff->Action2

Figure 1: Diagnostic decision tree. Linearity of dilution is the quickest way to distinguish specific antibody cross-reactivity from non-specific matrix interference.

Module 2: The Science of Specificity (The "Why")

The Core Problem: Isobaric Homology. Your antibody is struggling to distinguish the position of a single double bond.

  • Target: 19-Nor-5-androstenediol (Double bond at C5-C10 or C5-C6).

  • Interferent: Nandrolone (Double bond at C4-C5).

Antibodies recognize 3D epitopes. If your immunogen was conjugated to the carrier protein via the C-3 position , the A-ring (where the difference lies) is masked by the linker. The antibody "sees" the D-ring (C-17), which is identical in both molecules.

Table 1: Common Cross-Reactants in 19-Nor-Steroid Assays Data aggregated from standard competitive ELISA validation profiles.

CompoundStructural RelationTypical Cross-Reactivity (%)Cause of Interference
19-Nor-5-androstenediol Target 100% N/A
Nandrolone (19-Nortestosterone)Delta-4 Isomer15% - 60%Identical D-ring; A-ring homology.
19-Nor-4-androstenediolDelta-4 Isomer40% - 80%High structural overlap.
TestosteroneEndogenous Analog< 1%Methyl group at C-19 provides steric hindrance.
TrenboloneSynthetic Analog< 0.1%Trienone structure alters ring geometry significantly.

Senior Scientist Note: If you observe >50% cross-reactivity with Nandrolone, your antibody is likely recognizing the absence of the C-19 methyl group rather than the specific A-ring unsaturation. You cannot "block" this away; you must switch to an antibody raised against an immunogen conjugated at the C-17 position , exposing the A-ring to the immune system during host production.

Module 3: Sample Preparation (The First Line of Defense)

In urine analysis (the primary matrix for this analyte), steroids exist as glucuronide or sulfate conjugates. Direct assaying of raw urine leads to massive non-specific binding. You must hydrolyze and extract.

Protocol: Enzymatic Hydrolysis & Solid Phase Extraction (SPE)

Objective: Isolate free steroids and normalize the matrix to buffer standards.

Reagents:

  • 
    -Glucuronidase (E. coli K12 derived).
    
  • SPE Cartridges (C18 or Hydrophilic-Lipophilic Balance - HLB).

  • Wash Buffer: 5% Methanol in water.

  • Elution Solvent: 100% Methanol.

Step-by-Step Workflow:

  • Hydrolysis:

    • Aliquot 2 mL of urine.

    • Adjust pH to 7.0 (optimal for E. coli enzyme).

    • Add 50

      
      L 
      
      
      
      -Glucuronidase.
    • Incubate at 50°C for 1 hour. Crucial: Do not overheat, or you risk thermal degradation of the steroid.

  • SPE Conditioning:

    • Condition cartridge with 3 mL Methanol, followed by 3 mL Water.

  • Loading:

    • Load hydrolyzed sample (flow rate < 2 mL/min).

  • Washing (The Specificity Step):

    • Wash with 3 mL 20% Methanol .

    • Why? This removes polar interferences (urea, salts) and some less hydrophobic proteins without eluting the 19-nor steroids.

  • Elution:

    • Elute with 2 mL 100% Methanol.

  • Reconstitution:

    • Evaporate methanol under Nitrogen stream at 40°C.

    • Reconstitute in Assay Buffer (usually PBS-BSA). Never reconstitute in water; steroids will crash out of solution.

ExtractionWorkflow Urine Raw Urine (Glucuronides) Hydrolysis Hydrolysis (Beta-Glucuronidase) Urine->Hydrolysis De-conjugation SPE SPE Extraction (C18/HLB) Hydrolysis->SPE Load Elute Elution & Evaporation SPE->Elute Purify Assay Immunoassay (Clean Matrix) Elute->Assay Reconstitute

Figure 2: Sample preparation workflow. Hydrolysis is mandatory to convert urinary metabolites into the free steroids recognized by the antibody.

Module 4: Cross-Reactivity Mapping (Validation)

Do not rely on the manufacturer's insert alone. Your specific matrix (plasma, urine, cell culture media) affects binding kinetics.

The "Spike-Recovery" Specificity Test:

  • Create a Matrix Pool: Strip endogenous steroids from your matrix using charcoal stripping (or use a synthetic surrogate matrix).

  • Spike Target: Add 19-Nor-5-androstenediol at your assay's EC50 (e.g., 5 ng/mL).

  • Spike Interferent: In separate tubes, add Nandrolone at 10x, 100x, and 1000x the target concentration.

  • Calculate % Cross-Reactivity (CR):

    
    
    
  • Decision Limit: If CR > 1% for Nandrolone, you must separate the isomers chromatographically (HPLC) prior to immunoassay, or move to Mass Spectrometry.

Module 5: FAQ - Addressing Common Pain Points

Q1: My standard curve looks good, but my negative controls are reading high. Why?

  • A: This is "Matrix Effect," not cross-reactivity. The proteins in your sample are physically blocking the antibody from binding to the plate (steric hindrance), or you have "Bridge Binding" where heterophilic antibodies link the capture and detection antibodies.

  • Fix: Add a blocking agent to your assay buffer. Casein (0.5%) is often superior to BSA for steroid assays. Alternatively, use a commercial HAMA (Human Anti-Mouse Antibody) blocker.

Q2: Can I distinguish 19-Nor-5-androstenediol from 19-Nor-4-androstenediol?

  • A: With immunoassay alone? Extremely unlikely. The structural difference is too subtle for 99% of antibodies.

  • Fix: You must use LC-MS/MS for confirmation. The WADA Technical Document TD2021NA mandates Mass Spectrometry for this exact reason—immunoassays are screening tools, not confirmation tools [1].

Q3: Why does WADA focus on 19-Norandrosterone (19-NA) instead of the parent diol?

  • A: 19-Nor-5-androstenediol is rapidly metabolized in the body. The diagnostic marker in urine is the metabolite 19-NA.[1][2][3] If you are testing in vitro (cell culture), measure the parent. If testing in vivo (urine), measure 19-NA [2].[1]

References
  • World Anti-Doping Agency (WADA). (2021).[2] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[2][4] WADA.[3][5] [Link]

  • Geyer, H., et al. (2004).[3] Significance of 19-norandrosterone in athletes' urine samples.[3] British Journal of Sports Medicine. [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]

Sources

preventing degradation of 19-Nor-5-androstenediol during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 19-Nor-5-Androstenediol Stability & Sample Preparation

Current Status: Operational Ticket ID: T-19NOR-PREP-001 Assigned Specialist: Senior Application Scientist, Steroid Analysis Division

Executive Summary: The Stability Paradox

Welcome to the technical guide for handling 19-nor-5-androstenediol (19-NA) . As a researcher, you likely know that 19-nor steroids are notoriously labile. The absence of the C-19 methyl group exposes the A/B ring system to oxidative stress, while the


 double bond is thermodynamically eager to isomerize to the more stable 

position (forming the Nandrolone precursor, 19-nor-4-androstenediol).

This guide is not a generic SOP. It is a troubleshooting system designed to prevent the two most common failures in 19-NA analysis: Acid-Catalyzed Isomerization and Oxidative Degradation .

Module 1: The Hydrolysis Trap (Preventing Isomerization)

The Problem: Users often report the "disappearance" of 19-nor-5-androstenediol and the simultaneous appearance of 19-nor-4-androstenediol. This is rarely a metabolic reality; it is almost always an artifact of aggressive hydrolysis conditions.

The Mechanism: The


 double bond is susceptible to acid-catalyzed migration. Traditional hydrolysis using Helix pomatia (snail) juice requires an acidic buffer (pH 4.8 – 5.2). Under these conditions, especially at elevated temperatures (

C), the

-3

-hydroxyl structure can isomerize to the

-3-keto or

-diol structure.

The Solution: The Neutral Path You must switch to Escherichia coli


-glucuronidase. Unlike H. pomatia, E. coli enzymes function optimally at neutral pH (6.5 – 7.0), significantly reducing the thermodynamic drive for double-bond migration.
Protocol: The "Soft" Hydrolysis Workflow
  • Buffer Prep: Prepare 0.2 M Phosphate buffer at pH 7.0 .

  • Enzyme Addition: Add E. coli

    
    -glucuronidase (K12 strain recommended).
    
  • Incubation: Incubate at 50°C for 1 hour .

    • Critical Check: Do not exceed 55°C. Thermal stress combined with trace impurities can trigger isomerization even at neutral pH.

  • Stop Solution: Add 250 µL of cold carbonate buffer (pH 9-10) immediately after incubation to quench the reaction and prepare for Liquid-Liquid Extraction (LLE) with TBME (tert-butyl methyl ether).

Visualization: The Isomerization Risk Pathway

IsomerizationRisk NA5 19-Nor-5-androstenediol (Target Analyte) Acid Acidic pH (4.8-5.2) (Helix pomatia) NA5->Acid Sample Prep Neutral Neutral pH (7.0) (E. coli) NA5->Neutral Sample Prep NA4 19-Nor-4-androstenediol (Isomer Artifact) Acid->NA4 H+ Catalyzed Isomerization Stable Stable Target Recovery Neutral->Stable Preserved Structure

Caption: Figure 1. Mechanism of artifact formation. Acidic hydrolysis promotes the shift from the


 to the thermodynamically stable 

isomer.

Module 2: Derivatization Chemistry (Stopping Oxidation)

The Problem: Low recovery and "noisy" baselines in GC-MS. The 19-nor position makes the molecule prone to oxidation during the heating step of silylation. Furthermore, steric hindrance can lead to incomplete derivatization (mono-TMS vs. bis-TMS), splitting your signal.

The Solution: The "Activated" Antioxidant Mix Standard MSTFA is insufficient. You must use a catalytic mixture that forces enol-TMS formation (if ketones are present) and protects against oxidation.

The Golden Reagent Ratio:

Component Role Concentration
MSTFA Silylating Agent Base Volume (e.g., 1000 µL)

| Ammonium Iodide (NH


I)  | Catalyst | 2 mg |
| Dithioerythritol (DTE)  | Antioxidant | 4 mg |

Note: 2-Mercaptoethanol (3-6 µL) can replace DTE, but DTE is generally more stable in the solid phase for preparation.

Protocol: The Protective Derivatization
  • Dryness: Ensure the SPE/LLE extract is completely dry under nitrogen. Trace water destroys MSTFA.

  • Reagent Addition: Add 50-100 µL of the fresh MSTFA/NH

    
    I/DTE  mixture.
    
    • Tip: Prepare this mixture fresh daily or store in aliquots at -20°C. The solution should be clear to pale yellow. Dark yellow/brown indicates iodine liberation and degradation.

  • Reaction: Heat at 60°C for 20 minutes .

    • Why? NH

      
      I lowers the activation energy, allowing milder temperatures (60°C vs 80°C) which further protects the 19-nor structure.
      
  • Injection: Inject directly into the GC-MS.

Module 3: Matrix Stability ("Active" Urine)

The Problem: Even with perfect prep, you detect 19-norandrosterone (a metabolite) in a sample that should be negative.

The Cause: "Active" urine.[1][2] Bacteria in non-sterile urine can express demethylase enzymes (e.g., CYP51A1 homologs) that convert endogenous androsterone into 19-norandrosterone in situ during storage.

The Fix:

  • Cold Chain: Samples must be frozen at -20°C immediately upon receipt.

  • Validation: If a positive is found, check for 5

    
    -androstane-3,17-dione. High levels of this compound correlate with microbial degradation of the sample matrix.
    

Troubleshooting FAQs

Q: I see two peaks for 19-nor-5-androstenediol in my chromatogram. Why? A: This is likely incomplete derivatization. You are seeing the 3-mono-TMS and the 3,17-bis-TMS derivatives.

  • Fix: Ensure your MSTFA is "activated" with NH

    
    I. The catalyst is essential to drive the reaction to completion (bis-TMS) for hindered hydroxyls. Also, check for moisture in the vial.
    

Q: Can I use microwave-assisted derivatization to save time? A: Yes, but proceed with caution. While microwave derivatization (e.g., 3 minutes at 700W) is faster, the rapid heating can sometimes degrade 19-nor steroids if the antioxidant (DTE) is omitted. Stick to the thermal block method (60°C/20min) for maximum reproducibility unless you have validated the microwave method with deuterated internal standards.

Q: My internal standard (d3-Nandrolone) recovery is good, but the analyte is low. What happened? A: This indicates a specific loss of the


 analyte that the 

internal standard did not mimic. The most likely culprit is isomerization during hydrolysis. Since d3-Nandrolone is already

, it is stable in acid. Your

analyte was lost to isomerization.
  • Fix: Switch to the Neutral pH (E. coli) hydrolysis protocol immediately.

Workflow Visualization

SamplePrep Start Urine Sample (Frozen -20°C) Hydrolysis Hydrolysis Enzyme: E. coli K12 pH: 7.0 (Neutral) Temp: 50°C Start->Hydrolysis Thaw & Buffer Extraction LLE Extraction Solvent: TBME pH: 9-10 Hydrolysis->Extraction Deconjugated Steroids Drying Evaporation N2 Stream @ 40°C Must be anhydrous Extraction->Drying Organic Phase Deriv Derivatization MSTFA + NH4I + DTE 60°C / 20 min Drying->Deriv Residue GCMS GC-MS Analysis Simultaneous Ion Monitoring (SIM) Deriv->GCMS Inject

Caption: Figure 2. Optimized workflow for 19-nor-5-androstenediol analysis, emphasizing neutral hydrolysis and antioxidant-protected derivatization.

References

  • World Anti-Doping Agency. (2021). Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.Link

  • Schänzer, W., et al. (2005). Aspects of the in situ formation of 19-norsteroids. Recent Advances in Doping Analysis (13). Link

  • Geyer, H., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls.[3] Drug Testing and Analysis.[2][4][5][6] Link

  • Mareck, U., et al. (2008). Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids. Journal of Chromatography B. Link

  • Bowers, L. D. (2009). Enhancement of Chemical Derivatization of Steroids by Gas Chromatography/Mass Spectrometry (GC/MS). Journal of Chromatography B. Link

Sources

Technical Support Center: Optimizing Derivatization of 19-Nor-5-androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: High-Efficiency Silylation Protocols for 19-Nor Steroids in GC-MS

Executive Summary & Mechanism

The Challenge: Derivatizing 19-nor-5-androstenediol (and its isomers) for GC-MS analysis presents a specific chemical challenge: the steric hindrance at the 17


-hydroxyl group. While the 3-hydroxyl group reacts readily, the 17-position often suffers from incomplete silylation, leading to a mixture of mono-TMS and di-TMS derivatives. This splits the signal, reduces sensitivity, and compromises quantification accuracy—a critical failure point in anti-doping and clinical applications.

The Solution: Standard MSTFA/TMCS reagents are often insufficient for quantitative conversion of the 17-OH group. The "Gold Standard" protocol utilizes in-situ generation of TMS-Iodide (using MSTFA activated with Ammonium Iodide and stabilized with Dithioerythritol). This creates a hyper-active silylating environment capable of overcoming steric hindrance.

Reaction Logic Visualization

The following diagram illustrates the critical pathway from the native diol to the target Di-TMS derivative, highlighting the failure point (Mono-TMS) that this guide aims to eliminate.

ReactionPathway Start 19-Nor-5-androstenediol (Native Diol) Intermediate Mono-TMS Derivative (3-OH silylated, 17-OH free) *UNDESIRABLE* Start->Intermediate Fast Reaction (3-OH) Reagent Reagent: MSTFA + NH4I + DTE Reagent->Start Activates Target Bis-TMS Derivative (3,17-Di-TMS) *TARGET ANALYTE* Intermediate->Target Slow Reaction (17-OH) Requires Catalyst (I-)

Figure 1: Reaction kinetics pathway. The transition from Mono-TMS to Bis-TMS is the rate-limiting step requiring catalytic activation.

The "Gold Standard" Protocol (MSTFA/NH4I/DTE)

Recommended for: Anti-doping analysis (WADA compliance), trace detection (<1 ng/mL).

This protocol uses the Donike Mixture , widely accepted in accredited laboratories for its ability to silylate hindered hydroxyls and enolizable keto groups.

Reagents Required[1][2][3][4][5][6]
  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (Silylation agent).[1][2]

  • NH

    
    I:  Ammonium Iodide (Catalyst).
    
  • DTE: Dithioerythritol (Reductant/Antioxidant).

  • Solvent: Dried Pyridine (optional, but recommended for solubility).

Step-by-Step Methodology
  • Preparation of Derivatization Mixture:

    • Combine MSTFA : NH

      
      I : DTE  in a ratio of 1000 : 2 : 4  (v/w/w).
      
    • Example: Dissolve 2 mg NH

      
      I and 4 mg DTE in 1 mL MSTFA.
      
    • Note: This mixture must be prepared fresh or stored under nitrogen at 4°C (yellowing indicates iodine formation; discard if dark orange).

  • Sample Drying (Critical):

    • Evaporate the sample extract to complete dryness under a stream of nitrogen at 40°C.

    • Validation: Any residual moisture will hydrolyze the TMS-I intermediate, stopping the reaction.

  • Reaction:

    • Add 50–100 µL of the Derivatization Mixture to the dried residue.

    • Vortex for 30 seconds.

    • Incubate at 70°C for 30 minutes . (Alternatively: 60°C for 60 mins).

  • Injection:

    • Inject 1–2 µL directly into the GC-MS.

    • System Note: Use a splitless injection mode for trace analysis.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: I see two peaks for my analyte. One is the target mass, the other is M-72. What is happening?

Diagnosis: Incomplete Derivatization.[3] The peak at M-72 corresponds to the Mono-TMS derivative (missing one TMS group, usually at the hindered 17-position). Corrective Action:

  • Check Catalyst: Are you using MSTFA + 1% TMCS? This is often too weak for 19-nor steroids. Switch to the MSTFA/NH

    
    I  protocol described above.
    
  • Check Moisture: Water competes with the steroid for the silylating agent. Ensure your nitrogen gas is dry and your evaporation step is complete.

  • Increase Energy: Increase incubation temperature to 80°C, but do not exceed 60 minutes to avoid degradation.

Q2: My background noise is extremely high, and the source is getting dirty quickly.

Diagnosis: Excess Reagent / Iodine Contamination. The NH


I method generates free iodine (purple vapor) if not properly reduced by DTE, or if the reagent is old. Excess MSTFA can also foul the ion source.
Corrective Action: 
  • Fresh Reagents: Ensure DTE is present. The solution should be pale yellow, not dark.

  • Injection Mode: If sensitivity allows, use a higher split ratio (1:10) to spare the source.

  • Liner Maintenance: Change the GC inlet liner more frequently when using iodide-based reagents as non-volatile ammonium salts can accumulate.

Q3: The molecular ion (M+) is weak. How do I confirm the identity?

Diagnosis: Fragmentation characteristic of TMS ethers. Steroid TMS ethers often show weak molecular ions due to facile loss of methyl groups. Data Validation:

  • Target Mass (M+): ~420 m/z (Calculated: 19-nor-5-androstenediol [MW 276] + 2xTMS [144] = 420).

  • Key Fragments: Look for [M-15]+ (Loss of methyl group from Si) and [M-90]+ (Loss of TMS-OH).

  • Reference: Compare the ion ratio of [M-15]/[M-90] to a certified reference standard run in the same batch.

Q4: Can I use BSTFA instead of MSTFA?

Diagnosis: Reagent Selection. Answer: Yes, but MSTFA is preferred .

  • Reasoning: The by-product of MSTFA (N-methyl-trifluoroacetamide) is more volatile than that of BSTFA. This ensures the solvent peak elutes earlier, reducing the chance of it masking early-eluting steroid metabolites (like 19-norandrosterone).

Advanced Optimization: Reagent Comparison

Select the right tool for your sensitivity requirements.

ParameterMSTFA + 1% TMCS MSTFA + NH

I + DTE
BSTFA + 1% TMCS
Potency ModerateVery High (Best for hindered -OH)Moderate
Stability HighLow (Oxidizes; use fresh)High
Moisture Tolerance LowVery Low (Strictly anhydrous)Low
GC Volatility High (Good for early peaks)HighMedium
Recommended For Routine screening (Androgens)19-Nor Steroids , CorticosteroidsGeneral Metabolomics

Diagnostic Workflow (Decision Tree)

Use this logic flow to resolve analytical anomalies.

TroubleshootingTree Start Issue Detected CheckYield Is the Di-TMS peak dominant? Start->CheckYield CheckMoisture Check Moisture/Drying Step CheckYield->CheckMoisture No (Mono-TMS present) CheckChrom Check Peak Shape (Tailing?) CheckYield->CheckChrom Yes (Yield OK) CheckCat Switch to NH4I Catalyst CheckMoisture->CheckCat Drying is Good Success Protocol Optimized CheckMoisture->Success Drying Fixed CheckCat->Success ActiveSites Clean Inlet / Trim Column (Adsorption Issue) CheckChrom->ActiveSites Yes (Tailing) CheckChrom->Success No

Figure 2: Step-by-step troubleshooting logic for derivatization failures.

References

  • Donike, M., & Zimmermann, J. (1980). Preparation of trimethylsilyl-, triethylsilyl- and tert-butyldimethylsilyl enol ethers of keto-steroids for gas chromatographic and mass spectrometric investigations. Journal of Chromatography A.

  • World Anti-Doping Agency (WADA). (2021). Technical Document TD2021EAAS: Endogenous Anabolic Androgenic Steroids.

  • Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B.

  • Geyer, H., et al. (2014). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry.

Sources

Validation & Comparative

Comparative Metabolism of 19-Nor-5-androstenediol and 19-Nor-4-androstenediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of the metabolic fates of 19-Nor-5-androstenediol (Estr-5-ene-3ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


,17

-diol) and 19-Nor-4-androstenediol (Estr-4-ene-3

,17

-diol; Bolandiol). Both compounds function as prohormones to Nandrolone (19-nortestosterone), a potent anabolic-androgenic steroid (AAS). While they differ structurally in the position of the double bond (

vs.

), their metabolic pathways converge rapidly in vivo, presenting significant challenges for differentiation in doping control. This document details the enzymatic kinetics, urinary metabolite profiles, and experimental protocols required for their study and detection.[1]

Structural and Pharmacological Characterization

The primary distinction between these two isomers lies in the unsaturation site on the steroid nucleus. This structural difference dictates the enzymatic requirements for their conversion into the active hormone, Nandrolone.

Feature19-Nor-5-androstenediol19-Nor-4-androstenediol (Bolandiol)
Structure

double bond (C5-C6)

double bond (C4-C5)
Activity Weak/Inactive (Prohormone)Weak/Moderate (Prohormone + Direct Activity)
Conversion Requirement Oxidation (3

-HSD) + Isomerization (

)
Oxidation (3

-HSD) only
Androgenic Potency Low (dependent on conversion)Moderate (binds AR; SARM-like properties)
WADA Status Prohibited (S1. Anabolic Agents)Prohibited (S1. Anabolic Agents)

Scientific Insight: 19-Nor-4-androstenediol possesses a unique pharmacological profile. Unlike the


 isomer, which is strictly a prohormone, the 

diol has demonstrated direct binding affinity for the androgen receptor (AR) and can maintain bone mineral density in orchiectomized rats with reduced prostate stimulation, suggesting inherent tissue-selective activity independent of its conversion to Nandrolone.

Comparative Metabolic Pathways

The metabolic convergence of these two precursors is the critical factor in their pharmacological analysis.

Conversion to Nandrolone[1][3]
  • 19-Nor-5-androstenediol: Requires a two-step activation. First, the 3

    
    -hydroxyl group is oxidized to a ketone by 3
    
    
    
    -hydroxysteroid dehydrogenase (3
    
    
    -HSD)
    . Subsequently, the steroid
    
    
    -isomerase
    shifts the double bond from C5-C6 to C4-C5, yielding Nandrolone.
  • 19-Nor-4-androstenediol: Requires only a single oxidative step at the C3 position by 3

    
    -HSD  to form Nandrolone, as the double bond is already in the active 
    
    
    
    position.
Downstream Catabolism (Phase I & II)

Once converted to Nandrolone, both pathways merge. Nandrolone is metabolized primarily in the liver via:

  • 5

    
    -Reductase:  Reduces the 
    
    
    
    double bond.
  • 3

    
    -HSD:  Reduces the 3-keto group.
    
  • Glucuronidation: The resulting metabolites, 19-Norandrosterone (19-NA) and 19-Noretiocholanolone (19-NE) , are conjugated with glucuronic acid for urinary excretion.

Pathway Visualization

The following diagram illustrates the convergence of both prohormones into the Nandrolone pathway and subsequent metabolite formation.

MetabolicPathway cluster_precursors Prohormone Precursors cluster_metabolites Urinary Metabolites (Phase I & II) Nor5 19-Nor-5-androstenediol (Delta-5) Nandrolone Nandrolone (19-Nortestosterone) Nor5->Nandrolone 3β-HSD + Isomerase (Oxidation + Shift) Nor4 19-Nor-4-androstenediol (Delta-4) Nor4->Nandrolone 3β-HSD (Oxidation) NorA 19-Norandrosterone (19-NA) Nandrolone->NorA 5α-Reductase 3α-HSD NorE 19-Noretiocholanolone (19-NE) Nandrolone->NorE 5β-Reductase 3α-HSD Urine Urinary Excretion (Detection Window: Days to Months) NorA->Urine Glucuronidation NorE->Urine Glucuronidation

Figure 1: Comparative metabolic pathway showing the convergence of


 and 

precursors to Nandrolone and common urinary metabolites.

Experimental Data: Pharmacokinetics & Excretion[3]

Differentiation between these compounds via urinalysis is notoriously difficult due to the identical downstream metabolites. However, plasma pharmacokinetics reveal differences in bioavailability and conversion rates.

Plasma Concentration Profiles (Human Data)

The following data summarizes peak plasma concentrations (Cmax) observed after oral administration of 100 mg capsules.

Analyte Detected in PlasmaAfter 19-Nor-5-diol (100 mg)After 19-Nor-4-diol (100 mg)
Parent Compound 1.1 ± 0.7 ng/mL~1.5 - 3.0 ng/mL
Nandrolone (Active) 4.0 ± 2.6 ng/mL4.5 ± 2.8 ng/mL
19-Norandrosterone (19-NA) 154.8 ± 130.8 ng/mLHigh variability
19-Noretiocholanolone (19-NE) 37.7 ± 6.9 ng/mLHigh variability

Key Observation: Sublingual administration significantly increases the Cmax of unconjugated Nandrolone (up to 5.7 ng/mL) compared to oral capsules, likely by bypassing first-pass hepatic metabolism.

Urinary Excretion Ratios
  • Primary Marker: 19-Norandrosterone (19-NA) is the most abundant metabolite for both.[2]

  • Diagnostic Ratio: The 19-NA / 19-NE ratio is typically > 1.0 in the early excretion phase (0-6 hours) for both compounds.[3]

  • Convergence Dilemma: Routine GC-MS screening of urine cannot definitively distinguish which precursor was ingested. Definitive identification requires plasma analysis to detect the specific parent prohormone.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro Microsomal Stability Assay

Objective: To quantify the conversion rate of 19-Nor-diols to Nandrolone using liver microsomes.

  • Preparation:

    • Thaw human or rat liver microsomes (20 mg/mL protein concentration) on ice.

    • Prepare Phosphate Buffer (100 mM, pH 7.4) containing 3 mM MgCl

      
      .
      
  • Incubation System:

    • Substrate: 10 µM 19-Nor-5-diol OR 19-Nor-4-diol (dissolved in methanol, <1% final solvent conc).

    • Cofactor: 1 mM NAD+ (oxidizing agent for HSD activity).

    • Enzyme: 0.5 mg/mL microsomal protein.

    • Volume: 200 µL total reaction volume.

  • Reaction:

    • Pre-incubate microsomes and buffer at 37°C for 5 mins.

    • Initiate reaction by adding NAD+.

    • Incubate for 0, 5, 15, 30, and 60 minutes .

  • Termination & Extraction:

    • Stop reaction with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Deuterated Nandrolone).

    • Centrifuge at 10,000 x g for 10 mins to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS or derivatize for GC-MS.

    • Validation: Plot ln(remaining substrate) vs. time to determine

      
       and half-life (
      
      
      
      ).
Protocol B: GC-MS Detection in Urine (WADA Standard)

Objective: To detect 19-NA and 19-NE metabolites.[3]

  • Hydrolysis:

    • Take 2 mL urine. Add 1 mL Phosphate buffer (pH 7.0).

    • Add

      
      -glucuronidase (E. coli). Incubate at 50°C for 1 hour.
      
  • Extraction:

    • Adjust pH to 9.0 (Carbonate buffer).

    • Liquid-Liquid Extraction (LLE) with 5 mL tert-butyl methyl ether (TBME).

    • Evaporate organic layer to dryness under Nitrogen.[4]

  • Derivatization:

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + NH

      
      I + Ethanethiol (1000:2:3).
      
    • Incubate at 60°C for 20 mins. (Forms TMS-enol ethers for enhanced stability).

  • GC-MS Parameters:

    • Column: HP-Ultra 1 (17m).

    • Carrier: Helium (or Hydrogen) at constant flow.

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions: 19-NA-TMS (m/z 405, 420), 19-NE-TMS (m/z 405, 420).

Experimental Workflow Diagram

Workflow Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extract LLE Extraction (pH 9, TBME) Hydrolysis->Extract Deriv Derivatization (MSTFA/NH4I) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Analysis (19-NA / 19-NE Ratio) GCMS->Data

Figure 2: Standard analytical workflow for the detection of 19-norsteroid metabolites in urine.

Doping Control Implications[5][7][8]

The detection of 19-norandrosterone (19-NA) > 2 ng/mL in urine constitutes an Adverse Analytical Finding (AAF).

  • Origin Determination: Because 19-NA can be produced endogenously (pregnancy, in situ formation) or from multiple exogenous sources (Nandrolone, 19-Nor-dione, 19-Nor-diols), GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is required.

    • Mechanism: Synthetic steroids have lower

      
      C content (derived from C3 plants) compared to endogenous steroids.[2]
      
    • Criteria: A

      
      C value difference > 3‰ between 19-NA and an endogenous reference (e.g., androsterone) confirms exogenous origin.
      
  • Specificity: Currently, no routine urinary marker exists to distinguish 19-Nor-5-diol abuse from 19-Nor-4-diol abuse. Both result in the same "Nandrolone Positive" finding.

References

  • Torrado, S., et al. (2008). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol.[5] Rapid Communications in Mass Spectrometry. Link

  • Uralets, V.P., & Gillette, P.A. (2000). Over-the-counter delta5 anabolic steroids... and 19-nor-5-androsten-3,17-dione: excretion studies in men. Journal of Analytical Toxicology. Link

  • World Anti-Doping Agency (WADA). (2025). Prohibited List & Technical Documents. Link

  • Mareck, U., et al. (2008). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. Analyst. Link

  • Piper, T., et al. (2020). Studies on the in vivo metabolism of the SARM YK-11... and comparison to 19-nor-4-androstenediol. Drug Testing and Analysis. Link

Sources

Comparative Analytical Framework: GC-MS/MS vs. LC-MS/MS for 19-Nor-5-androstenediol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 19-Nor-5-androstene-3β,17β-diol (19-Nor-5-androstenediol) Audience: Analytical Chemists, Toxicologists, and WADA-Accredited Laboratory Personnel.

Executive Summary: The Isomer Challenge

19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) presents a unique analytical challenge in forensic and anti-doping toxicology. As a prohormone to Nandrolone (19-nortestosterone), it is structurally isomeric to the more common 19-nor-4-androstenediol. While both metabolize to the primary urinary marker 19-norandrosterone (19-NA) , distinguishing the parent compound in serum or supplements, and validating the quantification of its metabolites in urine, requires a rigorous cross-validation between orthogonal methods.

This guide provides a technical comparison between the "Gold Standard" Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and the emerging high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic & Analytical Pathway[1][2]

Understanding the target requires mapping its biotransformation. The detection window relies heavily on the conversion of the parent diol into 19-NA and 19-noretiocholanolone (19-NE).

MetabolicPathway Parent 19-Nor-5-androstenediol (Parent / Supplement) Inter Nandrolone (Transient Intermediate) Parent->Inter 3β-HSD / Isomerase Met1 19-Norandrosterone (19-NA) (Primary Marker) Inter->Met1 5α-Reductase Met2 19-Noretiocholanolone (19-NE) Inter->Met2 5β-Reductase Conj Glucuronide/Sulfate Conjugates Met1->Conj Phase II (UGT) Met2->Conj

Figure 1: Biotransformation pathway of 19-Nor-5-androstenediol. Analytical methods must target either the Parent (Serum/Supplements) or the Conjugated Metabolites (Urine).

Method A: GC-MS/MS (The Reference Standard)[2]

Role: Confirmatory Analysis & Isomer Differentiation. Principle: Electron Ionization (EI) provides a reproducible fragmentation fingerprint, essential for distinguishing the


 (19-nor-5) isomer from the 

isomer based on retention time and specific ion ratios.
Experimental Protocol
  • Sample Prep (Urine):

    • Hydrolysis: 2 mL Urine +

      
      -glucuronidase (E. coli), incubate at 50°C for 1 hour.
      
    • Extraction: Liquid-Liquid Extraction (LLE) with n-pentane or diethyl ether.

    • Derivatization: Evaporate to dryness. Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMIS (Trimethyliodosilane). Incubate at 60°C for 20 mins. This forms the bis-TMS derivative.

  • Instrument Parameters:

    • Column: Agilent HP-Ultra 1 (17m x 0.2mm x 0.11µm) or equivalent non-polar phase.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 180°C (1 min)

      
       3°C/min 
      
      
      
      230°C
      
      
      30°C/min
      
      
      310°C.
  • MS Transitions (EI-MS/MS):

    • Target (19-NA-TMS): Precursor m/z 405 (Molecular Ion)

      
       Product m/z 315 (Loss of TMS-OH).
      
    • Qualifier: m/z 420

      
      m/z 405.
      

Pros: Unmatched chromatographic resolution of isomers; massive spectral libraries. Cons: Labor-intensive (hydrolysis + derivatization); moisture sensitivity.

Method B: LC-MS/MS (The High-Throughput Challenger)

Role: Screening, Quantification of Intact Conjugates, & Serum Analysis. Principle: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows detection of polar conjugates without hydrolysis, or the parent compound in serum.

Experimental Protocol
  • Sample Prep (Serum/Urine):

    • SPE: Dilute sample 1:1 with formic acid (0.1%). Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% MeOH. Elute with 100% MeOH.

    • Reconstitution: Evaporate and reconstitute in 50:50 MeOH:H2O.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Ionization: APCI Positive (Preferred for neutral steroids like 19-nor-5-androstenediol) or ESI Negative (for Glucuronide metabolites).

  • MS Transitions (MRM):

    • Parent (19-Nor-5): m/z 277.2

      
      
      
      
      
      m/z 109.1 (Characteristic steroid backbone fragment).
    • Metabolite (19-NA-Glucuronide): m/z 451.2

      
      
      
      
      
      m/z 275.2 (Glucuronide loss).

Pros: No derivatization; detects intact conjugates (direct evidence of metabolism); rapid turnaround. Cons: Lower sensitivity for neutral parent compounds compared to GC-EI; potential for ion suppression (matrix effect).

Cross-Validation Framework

To replace or supplement Method A with Method B, a rigorous cross-validation is required. This does not merely mean "running the same samples"; it requires statistical proof of concordance.

Validation Workflow

ValidationWorkflow cluster_GC Reference Method (GC) cluster_LC Test Method (LC) Sample Pooled Biological Matrix (Urine/Serum) Split Aliquot Splitting Sample->Split GC_Prep Hydrolysis + Derivatization Split->GC_Prep LC_Prep SPE / Dilute-and-Shoot Split->LC_Prep GC_Run GC-MS/MS Analysis GC_Prep->GC_Run Stat Statistical Comparison (Bland-Altman / Passing-Bablok) GC_Run->Stat Quant Data LC_Run LC-MS/MS Analysis LC_Prep->LC_Run LC_Run->Stat Quant Data Decision Fit-for-Purpose Determination Stat->Decision

Figure 2: Cross-validation workflow ensuring statistical concordance between the reference GC method and the test LC method.

Statistical Criteria for Acceptance
  • Linearity:

    
     for both methods across the relevant range (1–100 ng/mL).
    
  • Passing-Bablok Regression:

    • Slope should be within

      
      .
      
    • Intercept should contain zero within the 95% confidence interval (indicating no systematic bias).

  • Bland-Altman Plot: 95% of differences must lie within

    
     SD of the mean difference.
    

Performance Data Comparison

The following data summarizes typical performance metrics derived from validation studies (e.g., WADA Technical Documents and peer-reviewed literature).

ParameterGC-MS/MS (TMS Derivative)LC-MS/MS (APCI/ESI)Analysis
Target Analyte 19-NA (Aglycone)19-NA-Glucuronide / ParentGC targets hydrolyzed fragment; LC targets intact.
LOD (Limit of Detection) 0.5 ng/mL1.0 - 2.0 ng/mLGC is superior for trace detection of neutral steroids.
Linearity Range 1 - 500 ng/mL5 - 1000 ng/mLLC offers a wider dynamic range (less detector saturation).
Matrix Effect Minimal (due to high temp)Moderate (Ion Suppression)LC requires stable isotope internal standards (

-19-NA).
Specificity High (Isomer separation)Moderate (Isobaric interference)GC separates

and

isomers better than standard C18 LC.
Sample Prep Time 3-4 Hours< 1 HourLC is significantly faster for high-throughput screening.
Critical Insight: The "Isomer Trap"

LC-MS/MS often fails to chromatographically separate 19-nor-4-androstenediol from 19-nor-5-androstenediol using standard gradients. If the goal is origin identification (e.g., differentiating a specific supplement from general nandrolone abuse), GC-MS/MS remains the mandatory confirmation tool due to its ability to resolve these isomers based on subtle structural differences in the silylated derivatives.

References

  • World Anti-Doping Agency (WADA). (2021).[1] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[1] [Link][2][1][3][4]

  • Hebestreit, M., et al. (2006).[3] Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry.[3] Analyst, 131, 1021-1026.[3] [Link]

  • Grosse, J., et al. (2005).[3] Formation of 19-norsteroids by in situ demethylations of endogenous steroids in stored urine samples.[3] Steroids, 70(8), 499-506. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pozo, O.J., et al. (2008). Detection of anabolic-androgenic steroids in urine by liquid chromatography-tandem mass spectrometry.[5][6] Journal of Chromatography A, 1183(1-2), 108-116. [Link]

Sources

Comparative Guide: In Vivo Effects of 19-Nor-5-Androstenediol vs. Nandrolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 19-Nor-5-androstenediol (a prohormone) and Nandrolone (19-nortestosterone, the active hormone).[1] While 19-Nor-5-androstenediol is marketed as a precursor that converts to nandrolone in vivo, experimental data indicates a significant divergence in efficacy. Nandrolone exhibits a high anabolic-to-androgenic ratio (~11:1) and potent myotrophic effects.[2][3] In contrast, 19-Nor-5-androstenediol demonstrates poor oral bioavailability and inefficient metabolic conversion, resulting in plasma nandrolone concentrations often insufficient to generate significant anabolic outcomes in human subjects.

Chemical & Pharmacological Profile

The fundamental difference between these two compounds lies in their classification: one is a direct agonist (Nandrolone) and the other is a biosynthetic precursor (19-Nor-5-androstenediol).

Feature19-Nor-5-androstenediolNandrolone (19-Nortestosterone)
CAS Registry 25975-59-1434-22-0
Structure Estr-5-ene-3

,17

-diol
Estr-4-en-17

-ol-3-one
Classification Prohormone (Precursor)Anabolic-Androgenic Steroid (AAS)
Key Functional Groups 3

-hydroxyl,

double bond
3-keto,

double bond
Primary Mechanism Requires enzymatic conversion to become active.Direct high-affinity binding to Androgen Receptor (AR).
Oral Bioavailability Low (Rapid first-pass metabolism).Very Low (Typically esterified for IM injection).

Mechanism of Action & Metabolism[4][5]

Metabolic Conversion Pathway

19-Nor-5-androstenediol is not an active androgen in its native state. To exert anabolic effects, it must be converted into nandrolone via the 3


-hydroxysteroid dehydrogenase (3

-HSD)
and

isomerase
enzyme complex.

Once converted to Nandrolone, the molecule interacts with the Androgen Receptor (AR).[2][4][5] Crucially, Nandrolone is a substrate for 5


-reductase , which converts it to 5

-dihydronandrolone (DHN)
.[6][4][5] Unlike Dihydrotestosterone (DHT)—which is more potent than testosterone—DHN has a lower affinity for the AR than parent Nandrolone.[5] This unique metabolic step reduces androgenic side effects (e.g., prostate enlargement) relative to anabolic effects.

G Prohormone 19-Nor-5-androstenediol (Inactive Precursor) Enzyme1 3β-HSD / Isomerase (Rate Limiting) Prohormone->Enzyme1 Nandrolone Nandrolone (Active Agonist) Enzyme1->Nandrolone Conversion Enzyme2 5α-Reductase Nandrolone->Enzyme2 Metabolites 19-Norandrosterone (Urine Metabolite) Nandrolone->Metabolites Hepatic Clearance DHN 5α-Dihydronandrolone (Weak Androgen) Enzyme2->DHN Reduction in Prostate

Figure 1: Metabolic activation of 19-Nor-5-androstenediol to Nandrolone and subsequent inactivation to DHN.

Receptor Binding Affinity[1][8][9]
  • Nandrolone: Exhibits high affinity for the AR, approximately 2.4x that of Testosterone in skeletal muscle tissue.

  • 19-Nor-5-androstenediol: Possesses negligible intrinsic binding affinity for the AR. Its activity is entirely dependent on the percentage of the dose converted to nandrolone.

In Vivo Performance Comparison

The Hershberger Assay (Gold Standard)

The Hershberger bioassay measures the androgenic (prostate/seminal vesicle weight) and myotrophic (Levator Ani muscle weight) effects of compounds in castrated rats.

  • Nandrolone Profile:

    • Levator Ani (Anabolic): Significant dose-dependent increase.

    • Ventral Prostate (Androgenic): Minimal increase compared to Testosterone.

    • Ratio: High anabolic selectivity (Myotrophic:Androgenic ratio ~11:1).

  • 19-Nor-5-androstenediol Profile:

    • Oral Administration: Studies on 19-nor prohormones (including the closely related 19-nor-4-dione) show no significant stimulation of the Levator Ani or Prostate at standard doses (up to 10 mg/kg).

    • Subcutaneous Administration: Shows weak anabolic activity, confirming that bypassing first-pass metabolism improves efficacy, but it remains inferior to direct Nandrolone administration.

    • Human Data: Oral administration of 100 mg 19-Nor-5-androstenediol resulted in peak plasma nandrolone levels of only 4.0 ± 2.6 ng/ml . This concentration is transient and generally insufficient to sustain the anabolic signaling required for muscle hypertrophy.

Comparative Data Summary
EndpointNandrolone (IM Injection)19-Nor-5-androstenediol (Oral)
Plasma Half-Life Days (Ester dependent)< 4 Hours
Peak Plasma Concentration Sustained therapeutic levelsTransient spike (~4 ng/ml)
Muscle Protein Synthesis Significantly IncreasedNo significant change observed
LH Suppression Potent (Negative Feedback)Mild to Moderate
Androgenic Side Effects Low (due to DHN conversion)Low (due to poor absorption)

Experimental Protocols

To validate these findings, the following standardized protocols are referenced.

Protocol A: Hershberger Bioassay (In Vivo)

This protocol quantifies the dissociation between anabolic and androgenic effects.

  • Subject Selection: Male Wistar rats (approx. 200g) are castrated at 6 weeks of age.

  • Recovery: 7-day recovery period to allow endogenous androgens to clear.

  • Grouping: Animals randomized into Vehicle (Control), Testosterone Propionate (Reference), and Test Groups (19-Nor-5-diol).

  • Administration:

    • Test compounds administered daily for 10 days.

    • Route: Oral gavage (to test bioavailability) or S.C. injection (to test intrinsic potency).

  • Necropsy: On Day 11, animals are sacrificed.

  • Tissue Weighing: Ventral Prostate (VP), Seminal Vesicles (SV), and Levator Ani/Bulbocavernosus (LABC) muscles are dissected and weighed wet.

  • Analysis: Anabolic activity = LABC weight; Androgenic activity = VP/SV weight.

Hershberger Step1 Castration (Day 0) Clear Endogenous Androgens Step2 7-Day Recovery Period Step1->Step2 Step3 Daily Dosing (Day 7-17) Group A: Vehicle Group B: Nandrolone (S.C.) Group C: 19-Nor-5-diol (Oral) Step2->Step3 Step4 Necropsy (Day 18) Step3->Step4 Step5 Tissue Analysis Step4->Step5 Result1 Levator Ani Weight (Anabolic Index) Step5->Result1 Result2 Ventral Prostate Weight (Androgenic Index) Step5->Result2

Figure 2: Workflow for the Hershberger Bioassay used to determine anabolic/androgenic ratios.

Protocol B: Pharmacokinetic Plasma Analysis

Used to determine the conversion efficiency of the prohormone.[7]

  • Administration: Single oral dose (e.g., 100 mg) of 19-Nor-5-androstenediol.

  • Sampling: Venous blood drawn at 0, 0.5, 1, 2, 4, and 8 hours post-ingestion.

  • Extraction: Plasma samples processed via solid-phase extraction (SPE).

  • Detection: GC/MS analysis targeting Nandrolone, 19-Norandrosterone, and unconjugated 19-Nor-5-diol.

  • Calculation: Area Under the Curve (AUC) calculated to determine total exposure.

References

  • Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives. Source: Journal of Steroid Biochemistry

  • Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. Source: Journal of Analytical Toxicology

  • Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration. Source: Toxicology Letters

  • The OECD Program to Validate the Rat Hershberger Bioassay. Source: Environmental Health Perspectives

  • Significance of 19-norandrosterone in athletes' urine samples. Source: British Journal of Sports Medicine

Sources

A Comparative Guide to the Validation of 19-Nor-5-androstenediol Detection in Doping Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical methodologies for the detection of 19-Nor-5-androstenediol, a significant nandrolone prohormone, in the context of anti-doping science. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in their validation efforts.

The Significance of 19-Nor-5-androstenediol in Anti-Doping

19-Nor-5-androstenediol is a synthetic anabolic-androgenic steroid and a metabolic precursor to nandrolone (19-nortestosterone), a substance prohibited at all times under the World Anti-Doping Agency (WADA) Prohibited List. Its administration leads to an increase in muscle mass and strength, providing an unfair advantage in athletic competition. The detection of its metabolites in an athlete's urine is considered a primary indicator of nandrolone prohormone use.

The primary urinary metabolites targeted in doping control are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][2][3] The detection of 19-NA at a concentration exceeding the WADA-established threshold is a common trigger for an adverse analytical finding.[3]

Metabolic Pathway of 19-Nor-5-androstenediol

The metabolic conversion of 19-Nor-5-androstenediol to its urinary metabolites is a critical aspect of its detection. The following diagram illustrates this pathway.

Metabolic Pathway of 19-Nor-5-androstenediol 19-Nor-5-androstenediol 19-Nor-5-androstenediol Nandrolone Nandrolone 19-Nor-5-androstenediol->Nandrolone Metabolic Conversion 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) Nandrolone->19-Norandrosterone (19-NA) Metabolism 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) Nandrolone->19-Noretiocholanolone (19-NE) Metabolism Urinary Excretion\n(Glucuronide & Sulfate Conjugates) Urinary Excretion (Glucuronide & Sulfate Conjugates) 19-Norandrosterone (19-NA)->Urinary Excretion\n(Glucuronide & Sulfate Conjugates) Conjugation 19-Noretiocholanolone (19-NE)->Urinary Excretion\n(Glucuronide & Sulfate Conjugates) Conjugation

Caption: Metabolic conversion of 19-Nor-5-androstenediol to its primary urinary metabolites.

Core Analytical Techniques: A Head-to-Head Comparison

The two gold-standard analytical techniques for the detection of 19-NA and 19-NE in doping control laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been the workhorse of steroid analysis in anti-doping.[4] The technique relies on the separation of volatile compounds in the gas phase followed by their detection using a mass spectrometer.

Causality Behind Experimental Choices in GC-MS:

  • Hydrolysis: Urinary steroid metabolites are primarily excreted as glucuronide and sulfate conjugates, which are not volatile. Therefore, an enzymatic hydrolysis step, typically using β-glucuronidase, is essential to cleave these conjugates and liberate the free steroid.[1][2][4][5][6]

  • Derivatization: To increase the volatility and thermal stability of the analytes for GC analysis, a derivatization step is required.[2][4] This typically involves converting the hydroxyl and keto groups of the steroids into more volatile trimethylsilyl (TMS) ethers.[2]

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the steroids from the complex urine matrix and concentrate them prior to analysis.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS. It involves the separation of compounds in the liquid phase followed by their detection with a tandem mass spectrometer.

Causality Behind Experimental Choices in LC-MS/MS:

  • Direct Analysis of Conjugates: A significant advantage of LC-MS/MS is its ability to directly analyze the conjugated metabolites without the need for hydrolysis and derivatization.[7] This simplifies the sample preparation process and reduces the potential for analytical errors.

  • High Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Comparative Validation of GC-MS and LC-MS/MS for 19-NA Detection

The validation of analytical methods in doping control must adhere to the stringent guidelines set by WADA.[8][9][10][11][12] The following table summarizes key validation parameters for the detection of 19-NA by GC-MS and LC-MS/MS.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale and Field Insights
Limit of Detection (LOD) Typically in the range of 0.1-0.5 ng/mL.Can achieve lower LODs, often in the sub-ng/mL range (e.g., 0.04-0.28 ng/mL for a panel of steroids).[13]LC-MS/MS often provides superior sensitivity due to reduced chemical noise and the ability to analyze concentrated extracts without derivatization losses.
Limit of Quantitation (LOQ) Generally around 0.5-1.0 ng/mL. A LOQ of 2 ng/mL has been reported for both 19-NA and 19-NE in a GC-C-IRMS method.[1]Can be as low as 0.14-0.92 ng/mL for a panel of steroids.[13]The lower LOQ of LC-MS/MS is advantageous for accurately quantifying low concentrations of metabolites, which can be crucial in cases of micro-dosing.
Specificity High, based on retention time and mass spectrum. However, interferences from the complex urine matrix can occur.Very high, due to the selection of specific precursor and product ions (Multiple Reaction Monitoring - MRM).The specificity of LC-MS/MS is a key advantage, minimizing the risk of false positives from co-eluting matrix components.
Precision Good, with relative standard deviations (RSDs) typically below 15%.Excellent, with RSDs often below 10%.The simplified sample preparation and automated nature of LC-MS/MS workflows generally lead to better precision.
Accuracy/Recovery Variable, can be affected by the efficiency of hydrolysis, derivatization, and extraction steps.Generally higher and more consistent due to fewer sample preparation steps. Recoveries of 80-120% are achievable.[13]The multi-step process of GC-MS sample preparation introduces more potential for analyte loss, impacting accuracy.
Throughput Lower, due to lengthy sample preparation (hydrolysis and derivatization).Higher, as direct injection of diluted and filtered urine is often possible, or with simplified extraction protocols.For high-throughput screening, LC-MS/MS offers a significant advantage in terms of sample turnaround time.
Confirmatory Power Good, but may require additional confirmatory ions.Excellent, the ratio of multiple product ions provides strong evidence for the identity of the analyte.The inherent confirmatory capability of MS/MS is a major strength of the LC-MS/MS approach.

Experimental Protocols

The following are detailed, step-by-step methodologies for the detection of 19-NA in urine using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating systems, incorporating necessary quality control measures.

GC-MS Workflow for 19-NA Detection

GC-MS Workflow for 19-NA Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Collection 1. Urine Sample Collection Internal_Standard 2. Addition of Internal Standard (e.g., d3-19-NA) Sample_Collection->Internal_Standard Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Extraction 4. Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization 5. Derivatization (e.g., MSTFA/NH4I/ethanethiol) Extraction->Derivatization Reconstitution 6. Reconstitution in appropriate solvent Derivatization->Reconstitution Injection 7. Injection into GC-MS Reconstitution->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Integration 10. Peak Integration and Quantification Detection->Integration Confirmation 11. Confirmation of Identity (Retention Time & Ion Ratios) Integration->Confirmation Reporting 12. Reporting of Results Confirmation->Reporting

Caption: Step-by-step workflow for the detection of 19-NA using GC-MS.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • To a 2 mL aliquot of urine, add an internal standard (e.g., deuterated 19-NA).

    • Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50-60°C for 1-3 hours to ensure complete hydrolysis.

    • Perform solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction (LLE) with a non-polar solvent like n-pentane.[1]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol) and heat at 60-80°C for 20-30 minutes.[2]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Employ a temperature program that allows for the separation of 19-NA from other endogenous steroids.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized 19-NA and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks corresponding to 19-NA and the internal standard.

    • Quantify the concentration of 19-NA using a calibration curve.

    • Confirm the identity of 19-NA by comparing its retention time and the ratio of the monitored ions to that of a certified reference standard.

LC-MS/MS Workflow for 19-NA Detection

LC-MS/MS Workflow for 19-NA Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection 1. Urine Sample Collection Internal_Standard 2. Addition of Internal Standard (e.g., d3-19-NA-glucuronide) Sample_Collection->Internal_Standard Dilution_Filtration 3. Dilution and Filtration (Direct Analysis) or SPE Internal_Standard->Dilution_Filtration Injection 4. Injection into LC-MS/MS Dilution_Filtration->Injection Separation 5. Chromatographic Separation (Reversed-Phase) Injection->Separation Detection 6. Tandem Mass Spectrometric Detection (MRM mode) Separation->Detection Integration 7. Peak Integration and Quantification Detection->Integration Confirmation 8. Confirmation of Identity (Retention Time & Ion Transitions) Integration->Confirmation Reporting 9. Reporting of Results Confirmation->Reporting

Caption: Step-by-step workflow for the detection of 19-NA using LC-MS/MS.

Detailed LC-MS/MS Protocol:

  • Sample Preparation:

    • To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated 19-NA glucuronide).

    • For direct analysis, dilute the sample with an appropriate buffer and filter through a 0.22 µm filter.

    • Alternatively, for increased sensitivity, perform solid-phase extraction (SPE) to concentrate the analytes.

  • LC-MS/MS Analysis:

    • Inject 5-20 µL of the prepared sample into the LC-MS/MS system.

    • Use a reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate).

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for 19-NA glucuronide and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for the selected MRM transitions.

    • Quantify the concentration of 19-NA glucuronide using a calibration curve.

    • Confirm the identity of the analyte by ensuring the retention time and the ratio of the MRM transitions match those of a certified reference standard.

The Indispensable Role of GC-C-IRMS for Confirmation

For atypical findings or when the concentration of 19-NA falls within a specific range, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the definitive technique to differentiate between endogenous and exogenous sources of 19-norandrosterone.[1] This method measures the carbon isotope ratio (¹³C/¹²C) of the detected 19-NA. Synthetic steroids are typically derived from plant sources with a different ¹³C/¹²C ratio compared to endogenous human steroids. A significant difference in this ratio between 19-NA and endogenous reference compounds provides conclusive evidence of doping.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection of 19-Nor-5-androstenediol metabolites in doping control. While GC-MS has a long-standing history and is a well-established method, LC-MS/MS offers significant advantages in terms of sample throughput, sensitivity, and specificity, particularly with its ability to directly analyze conjugated metabolites.

The choice of methodology will depend on the specific requirements of the laboratory, including sample load, desired sensitivity, and available instrumentation. For a robust and defensible anti-doping program, a combination of these techniques, with GC-C-IRMS for ultimate confirmation of origin, provides the most comprehensive approach to combatting the use of 19-norsteroid prohormones in sport. All analytical methods must be rigorously validated according to WADA's International Standard for Laboratories to ensure the accuracy and reliability of results.[8]

References

  • Analysis of 19-norandrosterone in human urine by gas chromatography-isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine for the Certification of a Reference Material. (n.d.). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln 2006. Retrieved from [Link]

  • De-Giorgio, F., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(3), 560-569. Retrieved from [Link]

  • Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone. (n.d.). World Anti-Doping Agency. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Metabolites, 12(11), 1098. Retrieved from [Link]

  • Botrè, F., et al. (2011). Comparison of four clinically validated testosterone LC-MS/MS assays. Clinical Chemistry and Laboratory Medicine, 49(9), 1507-1513. Retrieved from [Link]

  • Development of an analytical method for 19-Norandrosterone, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS. (n.d.). World Anti-Doping Agency. Retrieved from [Link]

  • Lin, Y. C., et al. (2003). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 27(5), 287-293. Retrieved from [Link]

  • Strahm, E. (2010). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. Retrieved from [Link]

  • World Anti-Doping Agency. (2021, May 20). WADA Technical Document – TD2021NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. Retrieved from [Link]

  • Colamonici, C., et al. (2013). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances in Doping Analysis (21). Sport und Buch Strauß - Köln 2013. Retrieved from [Link]

  • World Anti-Doping Agency. (2016, September 1). WADA Technical Document – TD2016NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. Retrieved from [Link]

  • World Anti-Doping Agency. (2017, May 17). WADA Technical Document – TD2017NA. Retrieved from [Link]

  • World Anti-Doping Agency. (2021, January 1). TD2021NA. Retrieved from [Link]

  • Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. Retrieved from [Link]

  • A schematic representation of the pathway of urinary steroid metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • World Anti-Doping Agency. (2021, May 27). TD2021NA. Retrieved from [Link]

  • Watson, P., et al. (2009). Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor. Medicine and Science in Sports and Exercise, 41(4), 766-772. Retrieved from [Link]

  • Steroid Pathways. (n.d.). DUTCH Test. Retrieved from [Link]

Sources

Efficacy Comparison: 19-Nor-5-androstenediol vs. Prohormone Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 19-Nor-5-androstenediol (19-Nor-5-AD) against other prominent prohormones. It is designed for researchers investigating anabolic-androgenic steroid (AAS) precursors and drug development pathways.[1]

Executive Summary

19-Nor-5-androstenediol (Estr-4-ene-3


,17

-diol)
is a non-methylated prohormone that functions as a direct precursor to Nandrolone (19-nortestosterone).[1] Its primary value proposition in drug development lies in the "Nor" modification (removal of the C-19 methyl group), which significantly increases the anabolic-to-androgenic ratio compared to testosterone derivatives.

Verdict: While 19-Nor-5-AD exhibits a superior theoretical myotrophic index compared to 4-Androstenedione (4-AD) due to its conversion to Nandrolone, its clinical efficacy is strictly limited by the kinetics of the 3


-hydroxysteroid dehydrogenase (3

-HSD)
enzyme and extensive first-pass hepatic clearance.[1] It offers a cleaner safety profile regarding androgenic side effects (prostate hypertrophy) but lower peak serum concentrations than 1-testosterone derivatives.[1]

Mechanistic Profile & Causality[1]

To understand efficacy, one must analyze the conversion pathway. Prohormones are inactive ligands; their "potency" is a function of conversion efficiency and the binding affinity of the target metabolite .

The Conversion Pathway

19-Nor-5-AD is a "Step-2" precursor.[1] It requires a two-step enzymatic conversion to become the active Nandrolone, though the order depends on tissue-specific enzyme expression.[1]

  • Isomerization (Rate Limiting): The 5-ene structure (double bond at C5) must be isomerized to a 4-ene structure by 3

    
    -HSD .[1]
    
  • Oxidation: The 3-hydroxyl group is oxidized to a 3-keto group.[1]

Critical Insight: Unlike 19-Nor-4-androstenedione (which only requires 17


-reduction), 19-Nor-5-AD relies heavily on 3

-HSD activity.[1] This enzyme is abundant in the liver but saturable, creating a "bottleneck" that limits the surge of active hormone into the bloodstream.
Diagram: Metabolic Activation Pathway

The following Graphviz diagram illustrates the parallel activation pathways of 19-Nor-5-AD versus the standard Androstenedione pathway.

G cluster_0 Prohormone Input cluster_1 cluster_2 Active Target Ligand N5 19-Nor-5-Androstenediol N4 19-Nor-4-Androstenedione N5->N4 3β-HSD (Oxidation/Isomerization) Nand Nandrolone (High Anabolic / Low Androgenic) N5->Nand Combined Enzyme Action A4 4-Androstenedione Test Testosterone (Balanced Ratio) A4->Test 17β-HSD N4->Nand 17β-HSD (Reduction) Enz1 3β-HSD Enz2 17β-HSD

Caption: Metabolic conversion of 19-Nor-5-AD to Nandrolone vs. 4-AD to Testosterone.

Comparative Efficacy Analysis

This section objectively compares 19-Nor-5-AD against its primary market and research alternatives.

Table 1: Pharmacological Performance Matrix[1]
Feature19-Nor-5-Androstenediol 19-Nor-4-Androstenedione 4-Androstenedione 5-Androstenediol
Target Hormone NandroloneNandroloneTestosteroneTestosterone
Conversion Enzyme 3

-HSD & 17

-HSD
17

-HSD
17

-HSD
3

-HSD & 17

-HSD
Oral Bioavailability Low (<5%)Low (<5%)Low (<5%)Low (<5%)
Anabolic:Androgenic High (~3:1) High (~3:[1][2]1)Balanced (1:1)Balanced (1:1)
Estrogenic Liability Low (Nor-estrogens)Low (Nor-estrogens)High (Estradiol)High (Estradiol)
Prostate Risk Reduced (DHN metabolite)ReducedHigh (DHT metabolite)High
Detailed Comparison
1. vs. 19-Nor-4-Androstenedione (The Isomer Debate)
  • Chemistry: The 4-ene isomer (19-Nor-4) is one enzymatic step closer to Nandrolone than the 5-ene (19-Nor-5).[1]

  • Efficacy: In vitro liver microsome assays typically show faster conversion rates for the 4-ene analogs. However, 19-Nor-5-AD often exhibits a slightly longer half-life in plasma because it acts as a "circulating reservoir" waiting for 3

    
    -HSD activation.[1]
    
2. vs. 4-Androstenedione (The Target Hormone Debate)
  • Mechanism: 4-AD converts to Testosterone.[1] Testosterone is 5

    
    -reduced to DHT  (Dihydrotestosterone) in the prostate, a potent androgen responsible for hyperplasia.[1]
    
  • Advantage 19-Nor-5: It converts to Nandrolone.[1][3][4] Nandrolone is 5

    
    -reduced to DHN  (Dihydronandrolone).[1][5] Unlike DHT, DHN has a weaker binding affinity  to the Androgen Receptor (AR) than its parent.[2][5][6]
    
  • Result: 19-Nor-5-AD provides anabolic stimulus (muscle) with significantly reduced androgenic load (prostate/hair loss) compared to 4-Androstenedione.[1]

Experimental Validation Protocols

To validate the claims above, researchers must utilize self-validating bioassays.[1] The Hershberger Assay is the gold standard for differentiating myotrophic (anabolic) from androgenic activity.

Protocol: Modified Hershberger Assay (Rat Model)

Objective: Quantify the dissociation between muscle growth (Levator Ani) and prostate growth (Ventral Prostate) after 19-Nor-5-AD administration.

Workflow Logic:

  • Castration: Removes endogenous testosterone to establish a zero baseline.[1]

  • Administration: Test compound is administered; reference group receives Testosterone Propionate (TP).

  • Tissue Harvesting: Specific tissues respond differentially to AR agonists.[1]

    • Levator Ani / Bulbocavernosus (LABC): High AR density, proxy for skeletal muscle.[1]

    • Ventral Prostate (VP):[1] High 5

      
      -reductase activity, proxy for androgenic side effects.[1]
      
Diagram: Validation Workflow

Hershberger cluster_treat Treatment Phase (Days 7-17) cluster_measure Endpoint Analysis start Start: Male Wistar Rats (n=10 per group) orch Orchiectomy (Castration) Day 0 start->orch wait Recovery Period (7 Days for androgen clearance) orch->wait grp1 Group A: Vehicle (Control) wait->grp1 grp2 Group B: Testosterone Propionate (Reference) wait->grp2 grp3 Group C: 19-Nor-5-AD (Test Compound) wait->grp3 necropsy Necropsy (Day 18) grp1->necropsy grp2->necropsy grp3->necropsy labc Weigh LABC Muscle (Anabolic Index) necropsy->labc vp Weigh Ventral Prostate (Androgenic Index) necropsy->vp serum Serum Analysis (GC/MS for Nandrolone) necropsy->serum

Caption: Standardized Hershberger Assay workflow for assessing anabolic/androgenic dissociation.

Data Interpretation Standard
  • High Efficacy: Significant increase in LABC weight comparable to Group B.[1]

  • High Selectivity (Desired): Minimal increase in VP weight compared to Group B.

  • Validation Check: If Serum Nandrolone is low but LABC is high, check for direct receptor binding of the prohormone (unlikely for 5-diols).[1]

References

  • Metabolism of 19-nor-4-androstenedione and 19-nor-5-androstenediol in humans. Source: Center for Preventive Doping Research.[1][7][8] Context: Defines the urinary metabolites (19-norandrosterone) used to track conversion. URL:[Link]

  • Pharmacology of anabolic steroids. Source: British Journal of Pharmacology. Context: Establishes the mechanism of Nandrolone's 5

    
    -reduction to DHN and the resulting lower androgenicity.[5]
    URL:[Link][1]
    
  • The Hershberger Assay: A Tier 1 Screening Battery for Detecting Endocrine Active Agents. Source: OECD Guidelines for the Testing of Chemicals. Context: The global standard protocol for validating the anabolic/androgenic ratio. URL:[Link][1]

  • Binding affinity of 19-nortestosterone and its 5alpha-reduced derivative to the androgen receptor. Source: Journal of Steroid Biochemistry.[9] Context: Provides quantitative binding data confirming DHN's lower affinity compared to DHT. URL:[Link][1]

Sources

Validating the Purity of Synthetic 19-Nor-5-androstenediol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) presents a unique analytical challenge in steroid chemistry.[1][2] As a prohormone to nandrolone, its synthesis often yields isomeric byproducts—specifically the thermodynamically more stable 19-nor-4-androstenediol (Bolandiol) and the 19-nor-5(10)-androstenediol isomer.[1][2] Standard Certificates of Analysis (CoA) relying solely on HPLC-UV often fail to resolve these isobaric impurities, leading to "false purity" claims.[1][2]

This guide compares the performance of three validation methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) , UHPLC-MS/MS , and GC-MS .[1][2] We establish qNMR as the absolute reference method for primary purity assignment and UHPLC-MS/MS on a Biphenyl stationary phase as the superior routine quality control method, rejecting standard GC-MS for purity validation due to thermal isomerization artifacts.

Part 1: Comparative Analysis of Analytical Architectures

qNMR: The Absolute Reference (Gold Standard)

Quantitative NMR is the only method that provides direct, molar-based purity assessment without the need for an identical reference standard of the analyte itself.

  • Performance: High accuracy (<1% uncertainty), low sensitivity (requires mg quantities).[3]

  • Critical Advantage: It is the only technique that unambiguously distinguishes the position of the double bond (Δ5 vs Δ4 vs Δ5(10)) without chromatographic separation.

  • Verdict: Essential for characterizing the Primary Reference Material .

UHPLC-MS/MS: The High-Sensitivity Profiler

Liquid Chromatography coupled with Tandem Mass Spectrometry is the workhorse for detecting trace impurities.[1][2]

  • Performance: Extreme sensitivity (pg/mL range), high throughput.

  • Critical Advantage: Unlike GC-MS, it analyzes the molecule in the liquid phase, preventing thermal degradation. Using a Biphenyl stationary phase provides superior π-π selectivity to resolve the Δ4 and Δ5 isomers, which often co-elute on standard C18 columns.[2]

  • Verdict: The standard for Routine Batch Release and impurity profiling.

GC-MS: The Forensic Screen (The "Trap")

Gas Chromatography-Mass Spectrometry is standard for urinary profiling but flawed for purity validation of this specific precursor.[1][2]

  • Performance: High resolution, extensive library matching.[1]

  • Critical Flaw: The high temperature of the GC injection port (250°C+) can catalyze the isomerization of the Δ5 double bond to the more stable Δ4 position. This results in a chromatogram showing 19-nor-4-androstenediol that was not present in the original sample, leading to false failure or mischaracterization.[1][2]

  • Verdict: Not Recommended for isomeric purity validation.[1]

Part 2: Experimental Protocols

Protocol A: qNMR Purity Assessment (Self-Validating System)

Objective: Determine absolute purity and confirm Δ5 regiochemistry.

  • Sample Preparation:

    • Weigh 10.0 mg (±0.01 mg) of 19-Nor-5-androstenediol.[1][2]

    • Weigh 5.0 mg of Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .[1][2]

    • Dissolve in 0.6 mL DMSO-d6 (Deuterated Dimethyl Sulfoxide). Ensure complete dissolution; sonicate if necessary.[1]

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

    • Scans (NS): 64.

    • Temperature: 298 K.[1]

  • Data Processing:

    • Phase and baseline correction: Manual (Automatic algorithms often fail at quantitative precision).

    • Integration: Integrate the olefinic proton signal of the analyte (H6) and the singlet of the IS.

Self-Validating Check (The "Fingerprint"):

  • 19-Nor-5-ene (Analyte): Look for the olefinic H6 multiplet at 5.40 – 5.60 ppm .[1][2]

  • 19-Nor-4-ene (Impurity): Look for the olefinic H4 singlet/narrow multiplet at ~5.80 ppm .[1][2]

  • 19-Nor-5(10)-ene (Impurity): This isomer has a tetrasubstituted double bond.[1][2] It will show NO signals in the 5.0–6.0 ppm region.

  • If you see a signal at 5.8 ppm, your sample is contaminated with the Δ4 isomer.

Protocol B: UHPLC-MS/MS Isomer Resolution

Objective: Quantify trace isomeric impurities (<0.1%).

  • System: Waters ACQUITY UPLC or Thermo Vanquish Horizon.[1]

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.[1]

    • Why: Biphenyl phases interact with the π-electrons of the steroid ring, offering vastly superior separation of double-bond isomers compared to C18.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

    • B: Methanol + 0.1% Formic Acid.[1][4]

    • Note: Methanol is preferred over Acetonitrile for steroid isomer separation due to hydrogen bonding capabilities.[1]

  • Gradient:

    • 0-1 min: 40% B (Isocratic hold).[1][2]

    • 1-10 min: 40% -> 70% B (Linear).[1][2]

    • 10-12 min: 95% B (Wash).[1][2]

  • Detection (MS/MS):

    • Mode: ESI Positive.[1][5]

    • MRM Transitions:

      • 19-Nor-5-androstenediol: m/z 277.2 → 109.1 (Quant), 277.2 → 259.2 (Qual).[1][2]

      • Note: Both isomers share transitions; separation relies entirely on Retention Time (RT).[1]

Part 3: Data Comparison & Visualization

Method Performance Matrix
FeatureqNMR UHPLC-MS/MS (Biphenyl) GC-MS
Primary Utility Absolute Purity & StructureTrace Impurity ProfilingBroad Screening (Forensics)
Isomer Specificity High (Structural)High (Chromatographic)Low (Thermal Artifacts)
Limit of Detection (LOD) ~0.1 mg (Low)~50 pg/mL (Very High)~1 ng/mL (High)
Linearity (

)
> 0.9999> 0.995> 0.990
Risk Factor Low SensitivityMatrix EffectsThermal Isomerization
Visualization 1: The Validation Workflow

This decision tree guides the researcher through the correct validation sequence, prioritizing qNMR for the standard and LC-MS for the batch.

ValidationWorkflow Start Start: Raw Material Batch qNMR Step 1: qNMR Analysis (DMSO-d6, 600 MHz) Start->qNMR CheckStructure Check 5.0-6.0 ppm Region qNMR->CheckStructure Result5 Signal at ~5.5 ppm (Pure 19-Nor-5) CheckStructure->Result5 H6 Signal Only Result4 Signal at ~5.8 ppm (Delta-4 Contamination) CheckStructure->Result4 H4 Signal Detected Result510 No Signal (Delta-5(10) Contamination) CheckStructure->Result510 Silent Region Step2 Step 2: UHPLC-MS/MS (Biphenyl Column) Result5->Step2 Reject Reject Batch Result4->Reject Result510->Reject FinalQC Final QC Release (Purity > 98%) Step2->FinalQC Impurities < Limit Step2->Reject Impurities > Limit

Figure 1: Analytical Decision Tree for 19-Nor-5-androstenediol Purity Validation.

Visualization 2: The Thermal Isomerization Risk

This diagram illustrates why GC-MS is flawed for this specific application.

ThermalRisk Substance 19-Nor-5-androstenediol (Thermodynamically Kinetic) Injector GC Injector Port (250°C) Substance->Injector Reaction Thermal Shift (Isomerization) Injector->Reaction Heat Energy Artifact 19-Nor-4-androstenediol (Thermodynamically Stable) Reaction->Artifact FalseResult FALSE FAILURE (Artifactual Impurity) Artifact->FalseResult

Figure 2: Mechanism of Artifactual Impurity Generation in GC-MS Analysis.[1][2]

References

  • Grokipedia. (n.d.).[1] 19-Nor-5-androstenedione - Chemical and Biological Properties. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 19-Nor-5-androstenediol Compound Summary. Retrieved from [Link][2]

  • World Anti-Doping Agency (WADA). (2021).[1][6] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids. Retrieved from [Link][2]

  • Restek Corporation. (2022).[1] Separation of Steroid Isomers Using Biphenyl Stationary Phases. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Nor-5-androstenediol
Reactant of Route 2
19-Nor-5-androstenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.